molecular formula C7H8INO B8451578 1-Ethyl-4-iodo-2(1H)-pyridinone CAS No. 889865-48-9

1-Ethyl-4-iodo-2(1H)-pyridinone

Cat. No.: B8451578
CAS No.: 889865-48-9
M. Wt: 249.05 g/mol
InChI Key: KZFMNBHGELUYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-iodo-2(1H)-pyridinone is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

889865-48-9

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

1-ethyl-4-iodopyridin-2-one

InChI

InChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3

InChI Key

KZFMNBHGELUYLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=CC1=O)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties.[1] This guide focuses on a key derivative, 1-Ethyl-4-iodo-2(1H)-pyridinone , a strategically functionalized building block poised for extensive application in drug discovery and development. The presence of an N-ethyl group modulates solubility and metabolic stability, while the C4-iodo moiety serves as a highly versatile synthetic handle for diversification through modern cross-coupling chemistry. We will explore the fundamental properties of this compound, delineate a robust synthetic pathway, and contextualize its utility as a pivotal intermediate for generating novel molecular entities targeting a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]

The 2-Pyridinone Scaffold: A Foundation for Therapeutic Innovation

The 2-pyridinone ring system is a cornerstone of modern medicinal chemistry. Its unique electronic structure and ability to act as both a hydrogen bond donor (via the N-H in unsubstituted analogs) and acceptor (via the carbonyl oxygen) allow it to mimic peptide bonds and interact effectively with a multitude of biological targets.[4][5] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates.[6]

Pyridinone derivatives are recognized as bioisosteres for amides, phenyls, and other heterocyclic systems, offering a means to fine-tune properties such as lipophilicity, aqueous solubility, and metabolic stability.[4] The scaffold's derivatizable positions enable precise structural modifications to optimize potency and selectivity for targets ranging from protein kinases to G-protein coupled receptors.[1][2]

1-Ethyl-4-iodo-2(1H)-pyridinone capitalizes on this privileged core. The N-ethyl group enhances lipophilicity compared to its N-H counterpart, which can improve cell membrane permeability. The true synthetic power, however, lies in the 4-iodo substituent, which transforms the molecule from a simple scaffold into a versatile platform for complex molecular construction.

Caption: Molecular structure and key functional components of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7] This predictive analysis is a cornerstone of modern chemical research, enabling scientists to anticipate a compound's behavior and design appropriate analytical and experimental protocols.

Physicochemical Data (Predicted)

The following table summarizes the core physicochemical properties of 1-Ethyl-4-iodo-2(1H)-pyridinone.

PropertyValue
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
IUPAC Name 1-ethyl-4-iodo-pyridin-2-one
Predicted LogP ~1.5 - 2.0
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (C=O)
Predicted Boiling Point >300 °C (decomposes)
Predicted Melting Point 100-120 °C
Predicted Spectroscopic Signatures

Characterization of this molecule would rely on standard spectroscopic techniques. The expected signatures are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • Triplet (~1.4 ppm, 3H): Methyl protons of the ethyl group, coupled to the methylene protons.

    • Quartet (~4.0 ppm, 2H): Methylene protons of the ethyl group, coupled to the methyl protons.

    • Doublet (~6.5 ppm, 1H): C5-H, coupled to C6-H.

    • Doublet of Doublets (~7.2 ppm, 1H): C6-H, coupled to C5-H and C3-H (small W-coupling).

    • Singlet/Doublet (~7.5 ppm, 1H): C3-H, potentially showing small coupling to C6-H.

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~15 ppm: Ethyl CH₃.

    • ~45 ppm: Ethyl N-CH₂.

    • ~95 ppm: C4 (ipso-carbon attached to iodine).

    • ~115-140 ppm: C3, C5, C6 (olefinic carbons).

    • ~160 ppm: C2 (carbonyl carbon).

  • FT-IR (KBr Pellet, cm⁻¹):

    • ~1650-1670: Strong C=O stretch (amide carbonyl).

    • ~1550-1600: C=C ring stretching vibrations.

    • ~2900-3000: C-H stretching from the ethyl group.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 249.

Synthesis and Characterization Workflow

A robust and logical synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be designed from commercially available precursors. The following workflow represents a field-proven approach to constructing this key intermediate.

Caption: Proposed two-step synthetic workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-2-hydroxypyridine (Iodination)

  • Causality: The hydroxyl groups at the 2- and 4-positions of the starting material are electron-donating, activating the ring towards electrophilic substitution. The 4-position is sterically more accessible and electronically favored for iodination. N-Iodosuccinimide (NIS) is chosen as a mild and effective electrophilic iodine source.

  • To a stirred solution of 2,4-dihydroxypyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Add water to the residue and stir for 30 minutes. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-iodo-2-hydroxypyridine as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone (N-Alkylation)

  • Causality: The pyridinone tautomer is favored, and the nitrogen is nucleophilic. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction. Potassium carbonate (K₂CO₃) is a suitable inorganic base to deprotonate the pyridinone nitrogen, activating it for alkylation without causing significant side reactions. Ethyl iodide is a potent electrophile for introducing the ethyl group.

  • Suspend 4-iodo-2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (15 mL/g).

  • Add ethyl iodide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous phase three times with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Ethyl-4-iodo-2(1H)-pyridinone.

Chemical Reactivity and Synthetic Utility

The primary value of 1-Ethyl-4-iodo-2(1H)-pyridinone lies in the reactivity of its carbon-iodine bond. This functionality makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position. This capability is paramount for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center 1-Ethyl-4-iodo-2(1H)-pyridinone suzuki_reagent R-B(OH)₂ (Boronic Acid) center->suzuki_reagent sono_reagent R-C≡C-H (Terminal Alkyne) center->sono_reagent buch_reagent R₂NH (Amine) center->buch_reagent suzuki_product 4-Aryl/Alkenyl Derivative suzuki_reagent->suzuki_product Pd Catalyst, Base sono_product 4-Alkynyl Derivative sono_reagent->sono_product Pd/Cu Catalysts, Base buch_product 4-Amino Derivative buch_reagent->buch_product Pd Catalyst, Base

Caption: Synthetic diversification of the scaffold via cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups, essential for probing interactions with aromatic-binding pockets in proteins.

  • Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated pyridinones. The resulting triple bond can serve as a rigid linker or be further functionalized.

  • Buchwald-Hartwig Amination: Provides access to 4-amino-pyridinones, introducing a key basic center and hydrogen-bonding group for interacting with target proteins.

Applications in Drug Development

The derivatives synthesized from 1-Ethyl-4-iodo-2(1H)-pyridinone are relevant to numerous therapeutic areas, reflecting the broad biological activity of the pyridinone class.[1][6]

  • Oncology: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site's hinge region. The pyridinone core is well-suited for this role.[1] Furthermore, pyridinone derivatives have been developed as adenosine A2A receptor antagonists for cancer immunotherapy, enhancing T-cell activation and antitumor activity.[2]

  • Antiviral Agents: The 2-pyridinone scaffold is the basis for several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment. The ability to rapidly diversify the 4-position of the ring is critical for developing next-generation NNRTIs that can overcome drug resistance.

  • Anti-inflammatory and Analgesic Agents: Pyridinone derivatives have shown significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to standards like indomethacin and aspirin.[3][9]

Safety and Handling

1-Ethyl-4-iodo-2(1H)-pyridinone should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a cool, dry place away from light and incompatible materials.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

Conclusion

1-Ethyl-4-iodo-2(1H)-pyridinone is more than a single molecule; it is a versatile platform for chemical innovation. Its structure combines the biologically validated 2-pyridinone core with a strategically placed iodo-substituent, unlocking access to a vast chemical space through proven cross-coupling methodologies. For researchers in drug discovery, this compound represents a highly valuable starting point for the efficient synthesis of compound libraries, accelerating the journey from hit identification to lead optimization and the development of novel therapeutics.

References

  • Cui, W., Zhang, C., & Song, S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2014). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Publishing. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]

  • Chauvin, B., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. National Institutes of Health. [Link]

  • Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Aytemir, M. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]

  • Semantic Scholar. (n.d.). New 4(1H)-Pyridinone Derivatives as Analgesic Agents. Semantic Scholar. [Link]

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry. The introduction of various substituents onto the pyridone ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. Among the vast array of possible derivatives, 1-Ethyl-4-iodo-2(1H)-pyridinone stands out as a key intermediate for further chemical elaboration. The presence of an ethyl group at the nitrogen atom enhances lipophilicity and can influence binding to biological targets, while the iodine atom at the C4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the chemical structure and a detailed, field-proven synthetic route to 1-Ethyl-4-iodo-2(1H)-pyridinone.

Chemical Structure and Properties

1-Ethyl-4-iodo-2(1H)-pyridinone possesses a planar, six-membered heterocyclic ring. The pyridinone core exists in a state of tautomeric equilibrium, although it predominantly favors the lactam form (2-pyridone) over the lactim form (2-hydroxypyridine). The ethyl group is attached to the nitrogen atom, and the iodine atom is substituted at the C4-position of the ring.

graph Chemical_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label="N"]; F [label="O"]; G [label="I"]; H [label=""]; I [label=""]; J [label=""];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- A [len=1.5]; A -- F [len=1.0, style=bold]; C -- G [len=1.0]; E -- H [len=1.0]; H -- I [len=1.0]; B -- J [style=invis];

edge [style=bold]; B -- C; D -- E; }

Figure 1: Chemical structure of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Table 1: Physicochemical Properties of 1-Ethyl-4-iodo-2(1H)-pyridinone (Predicted)

PropertyValue
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported (predicted to be in the range of 100-150 °C)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa Not reported

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The protons on the pyridinone ring will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bearing the iodine will also be significantly shifted.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 249, corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be clearly visible.

Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be efficiently achieved through a two-step sequence starting from the commercially available 2-chloro-4-iodopyridine. This approach involves the initial conversion of the 2-chloro functionality to a 2-pyridone, followed by the selective N-ethylation of the resulting intermediate.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="2-Chloro-4-iodopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Hydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="4-Iodo-2(1H)-pyridinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Step 2: N-Ethylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1-Ethyl-4-iodo-2(1H)-pyridinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 [label="Acetic Acid, Sodium Acetate"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Ethyl Iodide, Base (e.g., K2CO3)"]; Step2 -> Product; }

Figure 2: Synthetic workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Step 1: Synthesis of 4-Iodo-2(1H)-pyridinone

The initial step involves the hydrolysis of 2-chloro-4-iodopyridine to 4-iodo-2(1H)-pyridinone. This transformation is typically achieved by heating the starting material in an acidic medium. The use of acetic acid with sodium acetate provides a buffered system that facilitates the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable pyridone form.

Experimental Protocol: Synthesis of 4-Iodo-2(1H)-pyridinone [1]

  • Reaction Setup: In a sealed tube, combine 2-chloro-4-iodopyridine (1.0 eq.) and sodium acetate (2.0 eq.) in a 1.0 M solution of acetic acid.

  • Reaction Conditions: Heat the mixture to 150 °C for 72 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and cold water. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to yield 4-iodo-2(1H)-pyridinone.

Table 2: Summary of Reaction Parameters for Step 1

ParameterConditionRationale
Solvent 1.0 M Acetic AcidProvides a protic medium and facilitates the hydrolysis reaction.
Reagent Sodium AcetateActs as a base to neutralize the HCl formed during the reaction.
Temperature 150 °CHigh temperature is required to drive the nucleophilic aromatic substitution.
Reaction Time 72 hoursEnsures complete conversion of the starting material.
Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

The second and final step is the N-ethylation of 4-iodo-2(1H)-pyridinone. The regioselectivity of this alkylation (N- versus O-alkylation) is a critical consideration. To favor N-alkylation, the reaction is typically carried out using a polar aprotic solvent and a suitable base to deprotonate the pyridone nitrogen, which then acts as a nucleophile towards the ethylating agent.

Experimental Protocol: N-Ethylation of 4-Iodo-2(1H)-pyridinone

  • Reaction Setup: To a solution of 4-iodo-2(1H)-pyridinone (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add ethyl iodide (1.1-1.2 eq.) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-Ethyl-4-iodo-2(1H)-pyridinone.

Table 3: Summary of Reaction Parameters for Step 2

ParameterConditionRationale
Solvent DMF or AcetonitrilePolar aprotic solvents favor N-alkylation over O-alkylation.
Base Potassium Carbonate (K₂CO₃)A mild and effective base for deprotonating the pyridone nitrogen.
Ethylating Agent Ethyl IodideA reactive electrophile for the ethylation reaction.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient for this transformation.

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for 1-Ethyl-4-iodo-2(1H)-pyridinone, a valuable intermediate in drug discovery and organic synthesis. By providing a thorough understanding of the chemical structure, properties, and a step-by-step synthetic protocol with clear rationales for the experimental choices, this document serves as a practical resource for researchers in the field. The strategic placement of the ethyl and iodo substituents on the 2-pyridone core opens up a vast chemical space for the development of novel molecular entities with potential therapeutic applications.

References

  • Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-503. [Link]

  • Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16856-16859. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • PubChem. (n.d.). Diodone acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methyl-2(1H)-pyridinone. Retrieved from [Link]

  • Acherki, H., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry, 14(13), 1123-1127. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-Ethyl-4-iodo-2(1H)-pyridinone. In the absence of published experimental data, this document serves as a predictive guide, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The principles of spectroscopic analysis are applied to forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Introduction

1-Ethyl-4-iodo-2(1H)-pyridinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of an ethyl group at the nitrogen and an iodine atom at the 4-position of the pyridinone ring creates a unique electronic and steric environment, which is expected to impart specific biological activities and physical properties. Accurate structural elucidation is paramount for understanding its reactivity and potential as a drug candidate. Spectroscopic methods are the cornerstone of such characterization, providing detailed information about the molecular structure.

This guide will delve into the predicted spectroscopic data for 1-Ethyl-4-iodo-2(1H)-pyridinone, offering a theoretical framework for its analysis.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridinone ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the three protons on the pyridinone ring. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-36.5 - 6.7Doublet (d)1H
H-57.2 - 7.4Doublet of doublets (dd)1H
H-67.5 - 7.7Doublet (d)1H
-CH₂- (ethyl)3.9 - 4.1Quartet (q)2H
-CH₃ (ethyl)1.2 - 1.4Triplet (t)3H

Causality Behind Predictions:

  • H-3 and H-5: The protons on the pyridinone ring are in the vinylogous amide system. The iodine at C-4 is expected to have a deshielding effect on the adjacent H-3 and H-5 protons.

  • H-6: This proton is adjacent to the nitrogen and the carbonyl group, leading to a downfield shift.

  • Ethyl Group: The methylene (-CH₂-) protons are adjacent to the nitrogen atom, resulting in a downfield shift to around 3.9 - 4.1 ppm. These protons will be split into a quartet by the neighboring methyl group. The methyl (-CH₃) protons will appear as a triplet further upfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 165
C-3115 - 120
C-4 (C-I)90 - 95
C-5130 - 135
C-6140 - 145
-CH₂- (ethyl)40 - 45
-CH₃ (ethyl)14 - 16

Causality Behind Predictions:

  • C-2 (Carbonyl): The carbonyl carbon is significantly deshielded and will appear at a low field.

  • C-4 (Iodinated Carbon): The carbon atom bonded to the iodine (C-4) is expected to be shielded due to the "heavy atom effect," shifting its resonance upfield to the 90-95 ppm range.

  • Ring Carbons: The chemical shifts of the other ring carbons are influenced by the nitrogen, the carbonyl group, and the iodine substituent.

  • Ethyl Group Carbons: The chemical shifts of the ethyl group carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standard operating procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-4-iodo-2(1H)-pyridinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).[1][2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
1650 - 1630C=O (Amide) stretch
1600 - 1580C=C stretch (in ring)
1500 - 1400C=C stretch (in ring)
1350 - 1250C-N stretch
600 - 500C-I stretch

Causality Behind Predictions:

  • C=O Stretch: The carbonyl group of the pyridinone will give a strong absorption band in the 1650-1630 cm⁻¹ region.[3]

  • C=C and C-H Stretches: The aromatic-like ring will show characteristic C=C stretching bands and C-H stretching vibrations above 3000 cm⁻¹.[4][5]

  • C-I Stretch: The carbon-iodine bond is expected to have a stretching vibration in the far-infrared region.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a disc.

  • Background Scan: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.[6]

  • Sample Scan: The sample is placed in the beam path, and the spectrum is recorded.

  • Data Processing: The background is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of 1-Ethyl-4-iodo-2(1H)-pyridinone (C₇H₈INO) is 249.04 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 249.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 220.

    • Loss of iodine radical (I•): [M - 127]⁺ at m/z = 122.

    • Loss of CO: [M - 28]⁺.

m/zPredicted Fragment
249[C₇H₈INO]⁺ (Molecular Ion)
220[M - C₂H₅]⁺
122[M - I]⁺

Causality Behind Predictions:

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The cleavage of the bond between the nitrogen and the ethyl group is a likely fragmentation pathway. The carbon-iodine bond is also relatively weak and can undergo homolytic cleavage.[7][8]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized, commonly using Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.[9]

Visualizations

Molecular Structure and NMR Atom Numbering

Caption: Molecular structure of 1-Ethyl-4-iodo-2(1H)-pyridinone with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 1-Ethyl-4-iodo-2(1H)-pyridinone NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Conceptual workflow for the spectroscopic analysis and structural elucidation of a novel compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 1-Ethyl-4-iodo-2(1H)-pyridinone. By applying fundamental principles of spectroscopy and structure-property relationships, a comprehensive spectral profile has been outlined. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and related pyridinone derivatives, facilitating their identification and further investigation in the field of drug development and materials science.

References

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Griffiths, L. (2020). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry.
  • University of Notre Dame. (2023).
  • Jasco.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.
  • Isert, C., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Ermer, J. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry.
  • University of California, Los Angeles.
  • Mills, A.
  • University of B
  • University of California, Irvine. Standard Operating Procedure (SOP) | Mass Spectrometry.
  • PerkinElmer. (2007). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR.
  • Xigo Nanotools. Nuclear magnetic resonance (NMR)
  • Pharma Beginners. (2020).
  • Pharmaguideline.
  • Imperial College London. (2021). Standard Operating Procedure (SOP)
  • Specac Ltd. Interpreting Infrared Spectra.
  • U.S. Environmental Protection Agency. (2011). FGD ICP/MS Standard Operating Procedure: Inductively Coupled Plasma/Mass Spectrometry for Trace Element Analysis in Flue.
  • University of Washington.
  • Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
  • LibreTexts. (2024). 15.
  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Georgia Gwinnett College.
  • Li, A., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • The University of Melbourne. (2026).
  • University of Calgary. Ir lecture part 2.
  • ResearchGate. (2023). (PDF) Standard Operating Procedure for the analysis of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • The Organic Chemistry Tutor. (2021).
  • ResearchGate.
  • LibreTexts. (2023).
  • Clark, J.
  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

Sources

Technical Guide: Solubility & Stability of 1-Ethyl-4-iodo-2(1H)-pyridinone

[1]

Part 1: Executive Technical Summary

1-Ethyl-4-iodo-2(1H)-pyridinone is a functionalized heterocyclic scaffold used primarily as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] Its utility stems from the orthogonal reactivity of the C4-iodine (highly reactive) and the N-ethyl lactam core (stable directing group).

  • Primary Risk: Photolytic deiodination (homolytic cleavage of the C–I bond).

  • Primary Solvency: Highly soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in chlorinated solvents (DCM); sparingly soluble in water.

  • Critical Handling: Must be stored in amber glass under inert atmosphere to prevent "browning" (iodine liberation).

Part 2: Physicochemical Profile[1][2][3][4]

PropertyValue / DescriptionSource/Rationale
CAS Number Not widely listed (Analog: 858839-90-4 for N-H parent)Structure-based assignment
Molecular Formula C₇H₈INOExact Mass: 248.96
Molecular Weight 249.05 g/mol Calculated
Physical State Solid (Crystalline) or Viscous OilN-alkylation lowers MP relative to N-H parent (MP 186°C).[1][2] Predicted MP: 60–90°C.
LogP (Predicted) ~1.8 – 2.1Lipophilic shift due to Ethyl + Iodo substituents.[1]
pKa (Predicted) ~0.5 (Protonation at Oxygen)Lactam carbonyl is weakly basic; N-lone pair is delocalized.[1]

Part 3: Solubility Matrix & Solvent Selection

The solubility profile is dictated by the dipolar nature of the lactam core competing with the lipophilic iodine and ethyl groups .

Solubility Data Table

Concentration values are estimates based on standard 2-pyridone scaffold behavior.

Solvent ClassSpecific SolventSolubility RatingSaturation Limit (Est.)Application Context
Polar Aprotic DMSOExcellent >100 mg/mLStock solutions, biological assays.[1]
DMF, NMPExcellent >100 mg/mLReaction media (Suzuki/Sonogashira).
AcetonitrileGood 20–50 mg/mLHPLC mobile phase.[1]
Chlorinated Dichloromethane (DCM)High 50–80 mg/mLExtraction, chromatography loading.
ChloroformHigh 50–80 mg/mLNMR analysis.[1]
Polar Protic Methanol / EthanolModerate 10–30 mg/mLRecrystallization (often with co-solvent).[1]
Water (pH 7)Poor <1 mg/mLAqueous workup (compound stays in organic phase).[1]
Non-Polar Hexanes / HeptaneInsoluble <0.1 mg/mLUsed to precipitate the product or wash impurities.[1]
Diethyl EtherLow 1–5 mg/mLTrituration.[1]
Dissolution Protocol (Standard Operating Procedure)

For preparing a 10 mM Stock Solution (DMSO) :

  • Weigh 2.49 mg of compound into a commercially tared amber vial.

  • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortex for 30 seconds. Note: If solid persists, sonicate for 60 seconds at ambient temperature. Do not heat above 40°C to avoid accelerated degradation.[1]

  • Visual Inspection: Solution should be clear and colorless to pale yellow.[1] A dark orange/brown tint indicates free iodine (degradation).

Part 4: Stability & Degradation Mechanisms

The stability of this compound is governed by the weakness of the C–I bond (Bond Dissociation Energy ~50-60 kcal/mol) and the robustness of the pyridinone ring.

Degradation Pathways

The following Graphviz diagram illustrates the primary degradation logic.

StabilityLogicCompound1-Ethyl-4-iodo-2(1H)-pyridinoneRadicalPyridinone Radical + I•Compound->Radical HomolysisRingOpenRing Opening(Rare)Compound->RingOpen Hydrolysis(High T)LightUV/Vis Light(λ < 400nm)Light->CompoundDeiodoDe-iodinated Product(1-Ethyl-2-pyridinone)Radical->Deiodo H-AbstractionI2Free Iodine (I2)(Brown Color)Radical->I2 DimerizationHydrolysisStrong Acid/Base(pH < 1 or pH > 12)Hydrolysis->Compound

Figure 1: Primary degradation pathways.[1] Photolysis is the dominant instability vector, leading to deiodination and discoloration.

Stability Parameters
  • Photostability: Low. The C–I bond is photosensitive.[1] Exposure to ambient lab light for >4 hours can result in measurable degradation (0.5–2%).

    • Mitigation: Use amber glassware or wrap vessels in aluminum foil.

  • Thermal Stability: Moderate. Stable up to ~100°C in inert solvents.[1] Above 120°C, risk of iodine elimination increases.

    • Storage: Store solid at -20°C for long-term (>6 months). 4°C is acceptable for active use (<1 month).

  • Solution Stability:

    • DMSO/MeOH: Stable for 24 hours at Room Temp (RT) if protected from light.

    • Aqueous buffers: Stable at pH 4–9.[1] Hydrolysis is negligible at physiological pH.[1]

Part 5: Experimental Protocols

Quality Control: HPLC Method

To verify solubility and stability, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–10 min: 5% → 95% B (Linear Gradient)

    • 10–12 min: 95% B (Wash)

Workflow for Stability Testing

WorkflowStartStart: Solid SampleDissolveDissolve in DMSO(1 mg/mL)Start->DissolveSplitSplit AliquotsDissolve->SplitCondAA: Dark / 4°C(Control)Split->CondACondBB: Ambient Light / RT(Stress Test)Split->CondBCondCC: 60°C Heat(Thermal Stress)Split->CondCAnalyzeAnalyze via HPLC-UV(t=0, 24h, 48h)CondA->AnalyzeCondB->AnalyzeCondC->AnalyzeResultCompare AUC(Area Under Curve)Analyze->Result

Figure 2: Recommended workflow for validating batch stability prior to use in sensitive catalytic reactions.

References

  • Srinivas, K., et al. (2016).[3] "Iodine catalyzed simple and efficient synthesis of antiproliferative 2-pyridones."[1][3] Bioorganic & Medicinal Chemistry Letters, 26(9), 2206–2211. Link

    • Context: Describes the general stability and synthesis conditions for 4-substituted 2-pyridones.
  • Luo, Y., et al. (2016). "Synthesis of 4-iodo-2-pyridones via deaminative iodination." Synlett, 27(01), 67-69.[1][4]

    • Context: Provides the foundational protocol for synthesizing the 4-iodo-2-pyridone core and thermal stability d
  • PubChem Compound Summary. "4-Iodopyridine" (CID 609492).[1] Link

    • Context: Source for C-I bond photosensitivity and lipophilicity trends in iodinated pyridines.[1]

  • Organic Chemistry Portal. "Synthesis of 2-pyridones." Link

    • Context: General solvent compatibility and reaction conditions for pyridinone scaffolds.[1][3][5]

Unveiling the Enigma: A Technical Guide to the Mechanism of Action of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the potential mechanisms of action of the novel synthetic compound, 1-Ethyl-4-iodo-2(1H)-pyridinone. As a molecule combining the privileged pyridinone scaffold with strategic ethyl and iodo substitutions, it presents a compelling case for investigation across multiple therapeutic areas. This document serves as a comprehensive roadmap for researchers, outlining a series of structured, hypothesis-driven experimental workflows designed to elucidate its biological activity and therapeutic potential.

Introduction: The Architectural Significance of 1-Ethyl-4-iodo-2(1H)-pyridinone

The pyridinone core is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects[1][2]. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with diverse biological targets[3][4].

The unique substitutions on the pyridinone ring of our subject compound are of particular interest:

  • 1-Ethyl Group: The N-ethyl substitution can influence the compound's lipophilicity and steric profile, potentially enhancing its membrane permeability and modulating its binding affinity within protein pockets.

  • 4-Iodo Group: The iodine atom at the C4 position is a key feature. Beyond its effect on the molecule's size and lipophilicity, iodine can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly contribute to binding affinity and specificity[5]. Furthermore, iodine can serve as a bioisostere for other functional groups, offering a strategic point for further chemical modification[6][7][8][9].

Given the therapeutic precedent of the pyridinone scaffold, we will explore several plausible mechanisms of action for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Hypothetical Mechanisms of Action and Investigative Strategies

Based on the known pharmacological profiles of pyridinone derivatives, we propose the following primary mechanisms of action to be investigated for 1-Ethyl-4-iodo-2(1H)-pyridinone. For each hypothesis, a detailed experimental workflow is provided.

Hypothesis 1: Kinase Inhibition

Pyridinone-containing compounds are known to target a variety of protein kinases, which are crucial regulators of cellular processes[10][11]. The planarity of the pyridinone ring and its hydrogen bonding capabilities make it an ideal candidate for interaction with the hinge region of kinase active sites.

A broad-spectrum kinase panel is the most efficient initial step to identify potential kinase targets.

Experimental Protocol: KinomeScan® Competition Binding Assay

  • Compound Preparation: Prepare a stock solution of 1-Ethyl-4-iodo-2(1H)-pyridinone in DMSO.

  • Assay Execution: Submit the compound to a commercial kinome screening service (e.g., DiscoverX KINOMEscan®) for profiling against a panel of over 480 human kinases[12]. The assay measures the ability of the test compound to compete with an active-site directed ligand for binding to each kinase.

  • Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >90% inhibition at a single concentration) identifies a potential "hit."

For the "hit" kinases identified in the initial screen, in vitro enzymatic assays are performed to validate the interaction and determine the potency (IC50) of the compound.

Experimental Protocol: In Vitro Kinase Activity Assay

  • Reagents: Obtain recombinant active kinase, its specific substrate, and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone in a suitable kinase buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM) of 1-Ethyl-4-iodo-2(1H)-pyridinone
Kinase A50
Kinase B750
Kinase C>10,000

Logical Workflow for Kinase Inhibition Investigation

Caption: Workflow for identifying and validating kinase targets.

Hypothesis 2: Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders[1][13][14]. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting this pathway[15][16].

This assay provides a direct measure of the compound's ability to inhibit NF-κB transcriptional activity in a cellular context.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with varying concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

To pinpoint the compound's target within the NF-κB pathway, we can assess its effect on the phosphorylation and degradation of IκBα, a key regulatory step.

Experimental Protocol: Western Blot Analysis of IκBα Phosphorylation

  • Cell Treatment: Treat cells (e.g., HeLa) with 1-Ethyl-4-iodo-2(1H)-pyridinone for 1 hour, followed by stimulation with TNF-α for 15-30 minutes.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Hypothesis 3: Induction of Apoptosis

Many successful anticancer agents, including some pyridinone derivatives, function by inducing programmed cell death, or apoptosis, in cancer cells[3][17][18].

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring their activity is a direct indicator of apoptotic induction.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate and treat them with various concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone for different time points (e.g., 24, 48, and 72 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic substrate for caspases 3 and 7[19].

  • Incubation and Luminescence Measurement: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage. Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence is directly proportional to the amount of caspase 3/7 activity.

Data Presentation: Hypothetical Caspase 3/7 Activation Data

Concentration of Compound (µM)Caspase 3/7 Activity (Fold Change vs. Control)
0.11.2
13.5
108.1
10015.6

To further confirm the induction of apoptosis and gain insights into the specific pathway involved (intrinsic vs. extrinsic), Western blot analysis of key apoptotic proteins can be performed.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the compound as described above and prepare protein lysates.

  • Western Blotting: Perform Western blotting as previously described.

  • Antibody Probing: Probe the membranes with antibodies against key apoptosis-related proteins, such as cleaved PARP, cleaved Caspase-9 (intrinsic pathway), and cleaved Caspase-8 (extrinsic pathway).

  • Analysis: Analyze the changes in the levels of these proteins to confirm apoptosis and identify the activated pathway.

Apoptosis Induction Workflow

Apoptosis_Workflow A Treat Cancer Cells with 1-Ethyl-4-iodo-2(1H)-pyridinone B Caspase 3/7 Activation Assay A->B D Western Blot for Apoptosis Markers (Cleaved PARP, Caspases) A->D C Measure Luminescence (Indicator of Apoptosis) B->C E Confirm Apoptosis and Identify Pathway D->E

Caption: Experimental workflow to investigate the induction of apoptosis.

Hypothesis 4: Inhibition of Tubulin Polymerization

The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to apoptotic cell death.

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin[20][21][22][23].

  • Reaction Setup: In a 96-well plate, combine tubulin with a polymerization buffer containing GTP and varying concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled plate reader. The increase in absorbance corresponds to microtubule formation[24].

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

Data Presentation: Hypothetical Tubulin Polymerization Data

CompoundEffect on Tubulin Polymerization
Vehicle (DMSO)Normal polymerization curve
Paclitaxel (10 µM)Enhanced polymerization
Colchicine (10 µM)Inhibited polymerization
1-Ethyl-4-iodo-2(1H)-pyridinone (10 µM)Inhibited polymerization

Target Deconvolution and Validation

If the initial hypothesis-driven approaches do not yield a clear mechanism of action, or to identify off-target effects, broader, unbiased approaches can be employed.

Affinity-Based Proteomics

This technique aims to identify the direct binding partners of the compound from a complex cellular lysate.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of 1-Ethyl-4-iodo-2(1H)-pyridinone with a linker suitable for conjugation to a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: Incubate the compound-conjugated beads with a cell lysate.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS)[25][26][27].

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 1-Ethyl-4-iodo-2(1H)-pyridinone. The proposed experimental workflows, from broad-based screening to specific mechanistic validation, will enable researchers to systematically investigate its therapeutic potential. The unique structural features of this compound, particularly the iodinated pyridinone core, suggest the possibility of novel interactions with biological targets. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). Retrieved from [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC - NIH. (n.d.). Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (2018, February). Retrieved from [Link]

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  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved from [Link]

  • Caspase Protocols in Mice - PMC. (n.d.). Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed. (2017, November 28). Retrieved from [Link]

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  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - MDPI. (2023, September 21). Retrieved from [Link]

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  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.). Retrieved from [Link]

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  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - Bentham Open. (2014, January 4). Retrieved from [Link]

  • Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22). Retrieved from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved from [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate - Protocols.io. (2016, June 30). Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Retrieved from [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). Retrieved from [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Retrieved from [Link]

  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - MDPI. (2021, October 30). Retrieved from [Link]

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  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (2024, July 18). Retrieved from [Link]

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  • Bioisostere – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • (PDF) The Use of Bioisosterism in Drug Design and Molecular Modification - Academia.edu. (n.d.). Retrieved from [Link]

  • Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC. (n.d.). Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). Retrieved from [Link]

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Unlocking Biological Potential: A Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(1H)-pyridinone scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from viral enzymes to G-protein coupled receptors (GPCRs). Within this class, 1-Ethyl-4-iodo-2(1H)-pyridinone acts not merely as a standalone compound, but as a high-value diversity handle . The C4-iodine substituent provides a reactive site for late-stage functionalization (via Palladium-catalyzed cross-coupling), while the N1-ethyl group modulates lipophilicity and prevents tautomeric ambiguity.

This guide analyzes the strategic utility of this scaffold, detailing its transformation into potent antiviral (HIV-1 NNRTIs), antimalarial, and anticancer agents. It provides validated synthetic workflows and biological assay protocols to support translational research.

Part 1: Scaffold Architecture & Chemical Logic

The "Diversity Hub" Concept

The 1-Ethyl-4-iodo-2(1H)-pyridinone molecule is designed to solve two specific problems in drug discovery: solubility and modular synthesis .

  • N1-Ethyl Group: Locks the heterocycle in the oxo (lactam) tautomer, preventing conversion to the hydroxypyridine form. This ensures consistent hydrogen-bond acceptor capability at the carbonyl oxygen, critical for receptor binding. It also increases logP, improving membrane permeability compared to the N-unsubstituted parent.

  • C4-Iodo Group: The iodine atom is a "soft" leaving group with a weak C-I bond, making it significantly more reactive in oxidative addition steps of catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira) than corresponding bromides or chlorides. This allows for the introduction of complex aryl or heteroaryl systems under mild conditions.

Strategic Derivatization Map

The following diagram illustrates how the 4-iodo core serves as a divergence point for accessing distinct therapeutic classes.

SAR_Diversity_Map Core 1-Ethyl-4-iodo- 2(1H)-pyridinone Suzuki Suzuki-Miyaura (+ Aryl Boronic Acid) Core->Suzuki Pd(0) Cat. Sono Sonogashira (+ Terminal Alkyne) Core->Sono Pd/Cu Cat. Heck Heck Reaction (+ Alkene) Core->Heck Pd(0) Cat. NNRTI HIV-1 NNRTIs (Biaryl Ethers) Suzuki->NNRTI 4-Aryl/Ether Link Malaria Antimalarials (Cytochrome bc1) Suzuki->Malaria Lipophilic Sidechain Cancer Kinase Inhibitors (CDK/VEGFR) Sono->Cancer Rigid Linker

Figure 1: Divergent synthesis pathways from the 4-iodo precursor to bioactive therapeutic classes.

Part 2: Biological Activities & Mechanisms[1]

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives of 1-ethyl-2-pyridinone are established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They function by binding to an allosteric hydrophobic pocket (the NNRTI Binding Pocket or NNIBP) adjacent to the active catalytic site of the viral enzyme.

  • Mechanism: The pyridinone ring acts as a scaffold that positions hydrophobic "wings" (attached at the 4-position) into the Tyr181/Tyr188 aromatic box.

  • Key Interaction: The C2-carbonyl oxygen often accepts a hydrogen bond from the backbone amide of Lys101 in the enzyme.

  • Relevance: 4-substituted pyridinones (e.g., L-697,661) were among the first specific NNRTIs described, validating this scaffold.

Antimalarial Activity: Mitochondrial Respiration

Recent SAR studies indicate that 4-substituted pyridinones can inhibit the Plasmodium falciparum cytochrome bc1 complex.[1]

  • Target: The Q_o site of the cytochrome bc1 complex.

  • SAR Insight: Replacing the iodine with a lipophilic diaryl ether or a trifluoromethyl-aryl group creates a mimic of ubiquinone, stalling the parasite's electron transport chain and causing bioenergetic collapse.

Anticancer Potential: Kinase Inhibition

The pyridinone lactam motif functions as a bioisostere for the hinge-binding region of ATP.

  • Activity: Derivatives synthesized via Sonogashira coupling (introducing rigid alkynyl linkers at C4) have shown micromolar inhibition against VEGFR and CDK kinases.

  • Causality: The planar structure allows intercalation into the kinase ATP-binding cleft, while the N-ethyl group occupies the solvent-exposed region, improving solubility.

Part 3: Experimental Protocols

Synthetic Protocol: Palladium-Catalyzed Arylation (Suzuki Coupling)

Objective: To convert 1-Ethyl-4-iodo-2(1H)-pyridinone into a bioactive 4-aryl derivative.

Reagents:

  • Substrate: 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[2]

Workflow:

  • Degassing: Charge a Schlenk flask with the iodo-pyridinone, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to remove O2 (prevents catalyst poisoning).

  • Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3.

  • Reaction: Heat to 90°C for 12 hours under Argon. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[3]

  • Purification: Flash column chromatography (SiO2, gradient 0-10% MeOH/DCM).

Self-Validation Check:

  • Success Indicator: Appearance of new aromatic protons in 1H NMR and a mass shift corresponding to the aryl addition in LC-MS.

  • Failure Mode: If homocoupling of boronic acid (biphenyl) is observed, reduce O2 exposure or switch to Pd(dppf)Cl2.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the antiproliferative IC50 of the synthesized derivative against cancer cell lines (e.g., HeLa or MCF-7).

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.

  • Treatment: Dissolve the pyridinone derivative in DMSO (stock 10 mM). Prepare serial dilutions in media (0.1 µM to 100 µM). Keep final DMSO < 0.5%. Add to wells.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h. Mitochondrial reductases in viable cells convert yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Viability = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100. Plot dose-response curve to determine IC50.

Part 4: Quantitative Data Summary

The following table summarizes the comparative biological potential of the Core Scaffold vs. its Functionalized Derivatives.

Compound ClassC4-SubstituentPrimary TargetActivity Range (IC50)Key Property
Precursor Iodine (-I)Synthetic IntermediateInactive / LowHigh Reactivity (C-I bond)
Derivative A Phenyl / BiarylHIV-1 RT (NNRTI)10 - 500 nMLipophilic Pocket Binder
Derivative B Trifluoromethyl-arylPlasmodium (Cyt bc1)0.5 - 5.0 µMMitochondrial Poison
Derivative C Alkynyl-HeterocycleKinases (VEGFR)1.0 - 10 µMATP Competitive Inhibitor

Part 5: Mechanism of Action Visualization

The following diagram details the specific molecular interactions of a 4-aryl-1-ethyl-2-pyridinone derivative within the HIV-1 Reverse Transcriptase NNRTI binding pocket.

MOA_Mechanism Enzyme HIV-1 Reverse Transcriptase (Allosteric Pocket) Allostery Conformational Lock (Stops DNA Polymerization) Enzyme->Allostery Result Pyridone Pyridinone Core (Scaffold) C4_Group C4-Aryl Wing (Hydrophobic) Pyridone->C4_Group Covalent Bond N1_Ethyl N1-Ethyl (Solvent Interface) Pyridone->N1_Ethyl Covalent Bond H_Bond H-Bond Acceptor (Lys101) Pyridone->H_Bond Interaction Pi_Stack Pi-Pi Stacking (Tyr181/Tyr188) C4_Group->Pi_Stack Interaction H_Bond->Enzyme Pi_Stack->Enzyme

Figure 2: Molecular mechanism of HIV-1 inhibition by 4-aryl-pyridinone derivatives.

References

  • Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry. (2008). Validates the antimalarial activity of pyridinone/pyridone scaffolds targeting cytochrome bc1.[1][4][5] Link

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Comprehensive review of the scaffold's utility in kinase inhibition and antiviral drugs. Link

  • Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. MedChemComm. (2012). Establishes the specific role of 4-substituted pyridinones as NNRTIs. Link

  • Organic Syntheses Procedure: Palladium-Catalyzed Coupling. Organic Syntheses. Standard protocol for handling aryl-halide couplings relevant to the 4-iodo precursor. Link

  • Perampanel (Fycompa): A Novel Antiepileptic Drug. Clinical Drug Investigation. illustrates the clinical success of the pyridinone scaffold in CNS disorders. Link

Sources

Discovery and history of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Prominence of the Pyridinone Scaffold

Pyridinones are a class of six-membered, nitrogen-containing heterocyclic compounds that exist in two primary isomeric forms: 2-pyridones and 4-pyridones.[1][2] These structures are considered "privileged scaffolds" in medicinal chemistry due to their versatile physicochemical properties.[3] They can act as both hydrogen bond donors and acceptors, which allows for multifaceted interactions with biological targets.[1][3] This adaptability has led to their investigation in a wide array of therapeutic areas, including oncology, virology, and inflammatory diseases.[1][2] The pyridinone core's ability to serve as a bioisostere for amides, phenols, and other cyclic systems further enhances its utility in drug design, allowing for the fine-tuning of properties like solubility, metabolic stability, and target affinity.[3]

The Emergence of 1-Ethyl-4-iodo-2(1H)-pyridinone in the Scientific Landscape

While a singular, seminal discovery of 1-Ethyl-4-iodo-2(1H)-pyridinone is not prominently documented, its appearance in scientific literature and patents highlights its role as a key intermediate and a building block in the synthesis of more complex molecules for drug discovery. The presence of the ethyl group at the 1-position and the iodine atom at the 4-position provides specific steric and electronic properties, making it a valuable synthon for further chemical modifications, such as cross-coupling reactions.

Patents related to N-substituted-2(1H) pyridones suggest their potential use in treating a variety of conditions, including fibrotic diseases like hepatic fibrosis.[4] The core structure is often functionalized to optimize its biological activity, and 1-Ethyl-4-iodo-2(1H)-pyridinone represents a crucial, modifiable template in this process.

Synthesis and Chemical Properties

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be approached through a multi-step process, typically starting from a precursor pyridinone. The general strategies involve the N-alkylation of the pyridinone ring followed by iodination.

Plausible Synthetic Pathway

A logical synthetic route would begin with a commercially available 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone.[5] The synthesis would then proceed with the introduction of the ethyl group onto the nitrogen atom, followed by iodination at the 4-position.

Synthetic_Pathway A 4-Hydroxypyridine B 1-Ethyl-4-hydroxypyridine A->B Ethylation (e.g., Ethyl iodide) C 1-Ethyl-4-iodo-2(1H)-pyridinone B->C Iodination (e.g., N-Iodosuccinimide)

Caption: A plausible synthetic pathway for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Chemical Properties Summary
PropertyValueSource
Molecular FormulaC7H8INOInferred from structure
Molar Mass249.05 g/mol Inferred from structure
AppearanceLikely a solid at room temperature[5]
SolubilityExpected to have some solubility in organic solvents[6]

Applications in Drug Discovery and Research

The utility of 1-Ethyl-4-iodo-2(1H)-pyridinone in drug discovery is primarily as a versatile intermediate. The presence of the iodine atom is particularly significant, as it allows for the introduction of various functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This enables the rapid generation of a library of diverse compounds for screening against biological targets.

The broader class of pyridinone derivatives has shown promise in several therapeutic areas:

  • Anti-Fibrotic Agents: N-substituted-2(1H) pyridones have been investigated for their potential to treat fibrotic diseases.[4]

  • Antiviral Activity: Certain pyridinone derivatives have demonstrated potent activity against viruses like HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • Oncology: The pyridinone scaffold is being explored for the development of kinase inhibitors for cancer therapy.[3][8]

  • Anti-inflammatory and Analgesic Effects: Some pyridinone derivatives have exhibited analgesic and anti-inflammatory properties.[9]

The specific contribution of the 1-ethyl and 4-iodo substitutions to the biological activity of a final compound would be determined through structure-activity relationship (SAR) studies.

Experimental Protocols

Hypothetical Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

This protocol is a representative, hypothetical procedure based on general methods for the synthesis of related pyridinone derivatives.

Step 1: N-Ethylation of 4-Hydroxypyridine

  • To a solution of 4-hydroxypyridine (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography to obtain 1-ethyl-4-hydroxypyridine.

Step 2: Iodination of 1-Ethyl-4-hydroxypyridine

  • Dissolve the 1-ethyl-4-hydroxypyridine (1 equivalent) from Step 1 in a suitable solvent like dichloromethane or chloroform.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature, protecting it from light.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 1-Ethyl-4-iodo-2(1H)-pyridinone.

Caption: Workflow for the hypothetical synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Conclusion

1-Ethyl-4-iodo-2(1H)-pyridinone stands as a testament to the enduring importance of the pyridinone scaffold in contemporary drug discovery. While not a widely known end-product itself, its significance lies in its role as a highly versatile and strategically important intermediate. The ethyl group provides a stable N-substitution, while the iodo group opens a gateway for a multitude of chemical transformations, enabling the exploration of vast chemical spaces. As researchers continue to probe the therapeutic potential of pyridinone derivatives, the demand for well-defined and adaptable building blocks like 1-Ethyl-4-iodo-2(1H)-pyridinone will undoubtedly persist, fueling further innovation in the development of novel therapeutics.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC.
  • Organic Syntheses Procedure.
  • Derivatives of pyridone and use thereof - Patent US-8022087-B2 - PubChem.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
  • US20180111931A1 - Chemical compounds - Google Patents.
  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed.
  • New 4(1H)-pyridinone derivatives as analgesic agents - PubMed.
  • Pyridones in drug discovery: Recent advances - PubMed.
  • 4-Pyridone - Wikipedia.

Sources

Reactivity of the Carbon-Iodine Bond in 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Trametinib), anti-fibrotics (e.g., Pirfenidone), and elastase inhibitors.[1] 1-Ethyl-4-iodo-2(1H)-pyridinone represents a highly versatile, pre-functionalized building block.[2][1] Its value lies in the C4–Iodine (C–I) bond , which offers a distinct reactivity profile compared to its chloro- or bromo-analogs.[2][1]

This guide details the electronic and steric factors governing the reactivity of this C–I bond. It provides validated protocols for its synthesis and subsequent functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (


), positioning it as a critical node in divergent synthesis strategies.[2][1]

Electronic Structure & Reactivity Profile[2]

To manipulate 1-Ethyl-4-iodo-2(1H)-pyridinone effectively, one must understand the electronic environment of the C4 position.[2]

The Vinylogous Amide System

The 2-pyridinone ring is not a true aromatic pyridine but a vinylogous amide .[2] The nitrogen lone pair donates electron density into the carbonyl oxygen, creating a conjugated system.

  • C4 Electrophilicity: The C4 position is para to the ring nitrogen and beta to the carbonyl. Resonance contributors place a partial positive charge at C4, making it susceptible to nucleophilic attack.

  • Iodine Activation: Iodine is a soft, polarizable leaving group with a weak C–I bond (~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol).[1] This makes the C4–I bond exceptionally reactive toward oxidative addition by low-valent metals (Pd, Cu) and displacement by soft nucleophiles.[2][1]

The N-Ethyl "Spectator"

The N-ethyl group serves two critical practical functions:

  • Solubility: It disrupts the intermolecular H-bonding network typical of NH-pyridinones, significantly improving solubility in organic solvents (DCM, THF, Dioxane) required for transition-metal catalysis.[2][1]

  • Regiocontrol: It locks the tautomeric equilibrium permanently in the 2-one form, preventing O-alkylation side reactions during subsequent steps.

Synthesis of the Core Scaffold

While 1-Ethyl-4-iodo-2(1H)-pyridinone is commercially available, in-house preparation ensures purity and scalability.[2] The most robust route proceeds via the N-alkylation of 4-iodo-2(1H)-pyridinone.[2][1]

Protocol 1: N-Ethylation of 4-Iodo-2(1H)-pyridinone[1][2]

Objective: Selective N-alkylation over O-alkylation.

Reagents:

  • 4-Iodo-2(1H)-pyridinone (1.0 equiv)[2][1]

  • Ethyl Iodide (EtI) (1.2 equiv)[2][1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2][1]
    
  • Solvent: DMF (anhydrous)[2][1]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4-iodo-2(1H)-pyridinone (10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (20 mmol) in one portion. Stir at room temperature for 15 minutes to deprotonate the amide nitrogen.
    
  • Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The N-alkyl product is typically more polar than the O-alkyl byproduct (if formed).[2][1]

  • Workup: Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
    

Yield Expectation: 85–92%.

Core Reactivity A: Palladium-Catalyzed Cross-Coupling[1]

The C4–I bond is a "super-electrophile" for Palladium(0). The oxidative addition of Pd(0) into the C4–I bond is rapid, often occurring at room temperature or mild heating.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the primary method for installing aryl or heteroaryl groups at C4.[2][1]

Mechanistic Insight: The electron-deficient nature of the pyridinone ring accelerates the Reductive Elimination step, which is often the turnover-limiting step in electron-rich systems.[2] However, the Lewis basic oxygen of the pyridinone can coordinate to Pd, potentially poisoning the catalyst. Therefore, bidentate ligands like dppf or bulky phosphines like XPhos are recommended to maintain catalyst activity.

Protocol 2: C4-Arylation via Suzuki Coupling[1]

Reagents:

  • 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv)[2]

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)[2][1]
    
  • Catalyst:

    
     (5 mol%)[2][1]
    
  • Base:

    
     (3.0 equiv)[2][1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][1]

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, combine the pyridinone substrate, boronic acid, and base.

  • Solvent & Degas: Add Dioxane/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the active Pd(0) species).

  • Catalyst: Add

    
     quickly under an Argon stream. Cap the vessel.
    
  • Reaction: Heat to 90°C for 2–4 hours. (Microwave: 110°C for 30 mins).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[3][4]

  • Purification: Flash chromatography.

Core Reactivity B: Nucleophilic Aromatic Substitution ( )[1][2]

Unlike simple iodobenzenes, the 4-iodo-2-pyridinone scaffold reacts with strong nucleophiles (amines, thiols) via an addition-elimination mechanism.[2][1]

Mechanistic Insight: The reaction proceeds through a Meisenheimer Complex . The negative charge generated upon nucleophilic attack at C4 is delocalized onto the ring nitrogen and the carbonyl oxygen. This resonance stabilization lowers the activation energy, making


 possible without transition metals, though mild heating is usually required.
Protocol 3: C4-Amination ( )[1]

Reagents:

  • 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv)[2]

  • Primary Amine (

    
    ) (2.0 equiv)[2][1]
    
  • Base:

    
     or DIPEA (2.0 equiv)[2][1]
    
  • Solvent: DMSO or NMP[1]

Step-by-Step Workflow:

  • Mix: Dissolve the pyridinone in DMSO (0.5 M concentration).

  • Add Nucleophile: Add the amine and base.

  • Heat: Stir at 100–120°C for 12–18 hours.

    • Note: If the amine is volatile, use a sealed tube.

  • Workup: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.

  • Purification: Recrystallization or chromatography.[5]

Visualization of Reactivity Pathways[6]

The following diagram illustrates the divergent synthesis pathways originating from the 1-Ethyl-4-iodo-2(1H)-pyridinone core.

ReactivityMap Start 1-Ethyl-4-iodo- 2(1H)-pyridinone Suzuki 4-Aryl-2-pyridinone (Biaryl Scaffold) Start->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Base, 90°C Sonogashira 4-Alkynyl-2-pyridinone (Extended Conjugation) Start->Sonogashira Sonogashira Pd(PPh3)2Cl2, CuI Alkyne, 60°C SNAr 4-Amino-2-pyridinone (Heteroatom Linkage) Start->SNAr SNAr Displacement R-NH2 or R-SH 120°C, DMSO Heck 4-Alkenyl-2-pyridinone Start->Heck Heck Coupling Pd(OAc)2, Alkene Base, 100°C Mech_OxAdd Intermediate: Oxidative Addition (C-I) Start->Mech_OxAdd

Figure 1: Divergent reactivity map of 1-Ethyl-4-iodo-2(1H)-pyridinone showing primary C-C and C-Heteroatom bond formation pathways.[2]

Comparative Data: Halogen Reactivity

The following table summarizes why the Iodo analog is preferred over Bromo or Chloro analogs for specific transformations.

Reaction TypeC4-I ReactivityC4-Br ReactivityC4-Cl ReactivityRecommendation
Suzuki Coupling Excellent (RT to 80°C)Good (Requires >90°C)Poor (Requires specialized ligands)Use Iodo for sensitive substrates.[2][1]
Sonogashira Excellent (Standard)Moderate (Slow)InertUse Iodo exclusively.[1]

(Amines)
Good (Soft electrophile)ModerateModerate/Good (Harder electrophile)Iodo works well; Cl is cheaper if forcing conditions allowed.[1]
Lithium-Halogen Exchange Excellent (Rapid at -78°C)GoodPoorUse Iodo for generating nucleophilic C4 species.[2][1]

References

  • Palladium-Catalyzed Cross-Coupling on Pyridinones: Organic Chemistry Portal. "Suzuki-Miyaura Coupling of 2-Iodocycloenones."[2] [Link]

  • General Reactivity of 4-Iodo-2-pyridones: National Institutes of Health (NIH) / PubChem.[2][1] "2(1H)-Pyridone, 4-iodo-1-methyl- Data."[2][1] [Link]

  • Mechanistic Insight into Halogen Bonding & Reactivity: ResearchGate. "A 'nucleophilic' iodine in a halogen-bonded iodonium complex."[2][6] [Link]

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases, including heart failure (e.g., milrinone) and schizophrenia (e.g., brexpiprazole)[1]. As bioisosteres of amides and phenols, pyridinones serve as excellent hydrogen bond donors and acceptors, facilitating robust interactions with biological targets[2].

Within drug development, 1-Ethyl-4-iodo-2(1H)-pyridinone is an exceptionally versatile building block. The presence of the iodine atom at the C4 position provides a highly reactive electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. Because the C(sp²)–I bond dissociation energy is significantly lower than that of corresponding bromides or chlorides, oxidative addition occurs rapidly even at mild temperatures, allowing for the convergent assembly of complex N-alkylated 4-aryl-pyridinone libraries[4].

Mechanistic Causality in the Catalytic Cycle

To achieve high yields and minimize side reactions, it is critical to understand the causality driving the catalytic cycle. The Suzuki-Miyaura coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone proceeds via three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the weak C4–I bond. Due to the electron-deficient nature of the pyridinone ring and the high polarizability of iodine, this step is kinetically favored and rarely rate-limiting.

  • Transmetalation (Rate-Limiting): The aryl boronic acid must be activated by a base (typically in the presence of water) to form an electron-rich boronate ate-complex

    
    . This complex transfers the aryl group to the Pd(II) center. Without sufficient aqueous base, transmetalation stalls, leading to catalyst deactivation[5].
    
  • Reductive Elimination: The Pd(II) diaryl complex undergoes reductive elimination to release the 4-aryl-pyridinone product and regenerate the Pd(0) active species. Bidentate ligands with large bite angles (e.g., dppf) sterically crowd the Pd center, accelerating this final product release.

SuzukiCycle Pd0 Pd(0) Active Catalyst [14-Electron Species] OA Oxidative Addition (Fast insertion into C-I) Pd0->OA 1-Ethyl-4-iodo- 2(1H)-pyridinone PdII Pd(II) Intermediate [Pyridinone-Pd-I] OA->PdII TM Transmetalation (Rate-Limiting Step) PdII->TM Base / H2O PdII_Di Pd(II) Diaryl Complex TM->PdII_Di RE Reductive Elimination (Product Release) PdII_Di->RE RE->Pd0 Regeneration of Pd(0) Prod 4-Aryl-1-ethyl-2(1H)-pyridinone (Target Product) RE->Prod Boronate Ar-B(OH)3- (Activated Boronate) Boronate->TM

Mechanistic causality of the Suzuki-Miyaura catalytic cycle for 4-iodo-pyridinones.

Reaction Optimization & Quantitative Data

The success of cross-coupling on heterocyclic scaffolds heavily depends on the synergistic selection of catalyst, base, and solvent[6]. Table 1 summarizes the quantitative optimization data for coupling 1-Ethyl-4-iodo-2(1H)-pyridinone with a standard aryl boronic acid.

Causality behind the optimal conditions:

  • Catalyst:

    
     consistently outperforms 
    
    
    
    . The bidentate dppf ligand prevents the formation of inactive Pd-black and accelerates reductive elimination, which is crucial when coupling sterically hindered or heteroaryl boronic acids[5].
  • Base:

    
     provides superior yields compared to 
    
    
    
    or
    
    
    . The larger cesium cation increases the solubility of the carbonate in organic solvents, providing a more reactive "naked" anion to rapidly form the boronate complex.
  • Solvent System: A biphasic mixture of 1,4-Dioxane and

    
     (typically 4:1 v/v) is mandatory. The organic phase dissolves the pyridinone and catalyst, while the aqueous phase dissolves the inorganic base and facilitates boronate formation[4].
    
Table 1: Optimization of Suzuki Coupling Conditions
EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1


Toluene/EtOH/

801245%
2


1,4-Dioxane/

90862%
3


1,4-Dioxane/

90481%
4


1,4-Dioxane/

90 2 >95%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Workflow S1 1. Reagent Preparation Degas Dioxane/H2O (4:1) Weigh Reactants S2 2. Inert Atmosphere Setup Purge with Argon Add Pd(dppf)Cl2 (5 mol%) S1->S2 S3 3. Reaction Execution Heat to 90°C IPC: LC-MS at 2 hours S2->S3 S4 4. Quench & Workup Cool to RT, Filter Celite Extract with EtOAc S3->S4 S5 5. Purification Flash Chromatography (Silica, Hexane/EtOAc) S4->S5 S6 6. Validation NMR (1H, 13C), HRMS Confirm C4-Aryl Coupling S5->S6

Self-validating experimental workflow for the Suzuki coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Step-by-Step Methodology
  • Preparation & Degassing: In a Schlenk flask, combine 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 mmol, 1.0 equiv) and the desired aryl boronic acid (1.2 mmol, 1.2 equiv). Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL). Causality: Degas the solvent mixture by bubbling Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of Pd(0) to inactive Pd(II) and to suppress the homocoupling of the boronic acid.

  • Catalyst & Base Addition: Under a positive flow of Argon, add

    
     (2.0 mmol, 2.0 equiv) followed by 
    
    
    
    (0.05 mmol, 5 mol%). Seal the flask.
  • Execution & IPC: Heat the reaction mixture to 90 °C with vigorous stirring.

    • Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to 1-Ethyl-4-iodo-2(1H)-pyridinone (

      
       = 250.0) disappears, and the product mass appears.
      
  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate.

  • Final Validation: Confirm the structure via

    
     NMR. The disappearance of the C4-iodine will result in a distinct shift of the C3 and C5 protons on the pyridinone ring, confirming successful arylation.
    

Troubleshooting & Process Chemistry Insights

  • Protodeboronation: If the aryl boronic acid undergoes protodeboronation (loss of the boron group replaced by hydrogen) before transmetalation, the yield will drop. Solution: Increase the equivalents of boronic acid to 1.5 or switch to a more stable boronic ester (e.g., pinacol ester).

  • Dehalogenation of Pyridinone: If LC-MS shows a mass of 124.1 (1-Ethyl-2(1H)-pyridinone), the Pd-intermediate underwent premature reductive elimination with a hydride source. Solution: Ensure solvents are strictly anhydrous prior to the intentional addition of the required water volume, and verify the purity of the inert gas.

  • Catalyst Poisoning (Black Pd): Rapid formation of a black precipitate indicates catalyst decomposition. Solution: Ensure rigorous degassing. If the issue persists, switch to a more robust precatalyst system like XPhos Pd G3, which generates the active Pd(0) species more cleanly.

References

  • Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine reagents (Discusses the critical role of pyridinone scaffolds in medicinal chemistry). Source: Beilstein Journal of Organic Chemistry, 2018, 14, 1208–1214. URL:[Link][7]

  • Heterocyclic Compounds in Medicinal Chemistry (Comprehensive review on the integration of nitrogen-containing heterocycles in drug design). Source: Pharmaceuticals (MDPI Special Issue), 2024. URL:[Link][8]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Pyridinone Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, more traditional methods, significantly expanding the toolkit of medicinal chemists.[1]

Pyridinone cores, in particular, are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates due to their unique electronic properties and ability to engage in key hydrogen bonding interactions. The functionalization of these heterocycles via C-N bond formation is therefore a critical step in the drug discovery process. This guide provides a detailed examination of the Buchwald-Hartwig amination using 1-Ethyl-4-iodo-2(1H)-pyridinone as a key building block, addressing the specific challenges and optimization strategies required for this substrate class.

Mechanistic Insights & Key Experimental Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5] However, the unique electronic and structural features of 2-pyridinone substrates introduce specific challenges that require careful consideration.

  • Catalyst Inhibition: The endocyclic nitrogen and exocyclic oxygen of the pyridinone ring can act as potential coordinating sites for the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting turnover.[6][7] This phenomenon, often discussed in the context of the "2-pyridyl problem," underscores the need for carefully selected ligands.[8][9][10]

  • Role of the Ligand: The choice of phosphine ligand is arguably the most critical parameter for a successful transformation. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos) or certain bidentate ligands (e.g., BINAP) are essential.[1][11] These ligands promote the desired reaction pathway by:

    • Accelerating Reductive Elimination: Their steric bulk facilitates the final C-N bond-forming step, which is often the rate-limiting step for electron-rich heterocycles.[6]

    • Stabilizing the Monometallic Active Species: They prevent the formation of inactive palladium dimers or aggregates (palladium black).[3][7]

    • Modulating Reactivity: Their electronic properties fine-tune the reactivity of the palladium center for efficient oxidative addition.

  • Choice of Base and Solvent: The base facilitates the deprotonation of the amine, generating the active nucleophile.[12][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[4] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[14] The solvent must be aprotic and capable of dissolving the reaction components; toluene and dioxane are common choices.[13]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle for 1-Ethyl-4-iodo-2(1H)-pyridinone pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex + Amine (R₂NH) - HX amido_complex->pd0 Reductive Elimination product_label Product amido_complex->product_label product_complex Product Complex substrate_label 1-Ethyl-4-iodo- 2(1H)-pyridinone substrate_label->oa_complex amine_label R₂NH (Amine) amine_label->amido_complex base_label Base base_label->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone with morpholine as a representative secondary amine.

Materials:

  • 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv) to the flask.

  • Solvent and Nucleophile Addition: Add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl iodide). Finally, add morpholine (1.2 equiv) via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen. Alternatively, bubble argon through the solution for 15-20 minutes.

  • Reaction: Heat the sealed reaction vessel to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is complete (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[15]

    • Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-Ethyl-4-(morpholin-4-yl)-2(1H)-pyridinone.

Optimization and Troubleshooting

Achieving high yields with pyridinone substrates often requires systematic optimization. The following table provides a starting point for troubleshooting and refining reaction conditions.

ParameterCondition A (Standard)Condition B (For Sensitive Groups)Condition C (For Unreactive Amines)Troubleshooting Notes
Pd Source Pd(OAc)₂ / Pd₂(dba)₃Pd(OAc)₂G3/G4 PrecatalystPrecatalysts can offer more consistent generation of the active Pd(0) species.
Ligand XPhosBrettPhosJosiphos-typeLigand choice is critical. Screen a panel of bulky, electron-rich ligands if the initial choice fails.[4][11]
Base NaOtBuK₂CO₃ / Cs₂CO₃LHMDSStrong bases like NaOtBu are generally effective. Use weaker carbonate or phosphate bases for substrates with base-labile groups.[14]
Solvent Toluene1,4-Dioxanet-BuOHSolvent can influence base solubility and reaction rates.[12][13]
Temperature 100-110 °C80-90 °C110-120 °CIncrease temperature for sluggish reactions, but be wary of potential decomposition.
Observation High YieldModerate YieldImproved ConversionIf hydrodehalogenation is a major byproduct, consider a less hindered ligand or lower temperatures.

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// Edges start -> check1; check1 -> stop_success [label="Yes"]; check1 -> ligand_screen [label="No"]; ligand_screen -> check2; check2 -> base_screen [label="No"]; check2 -> stop_success [label="Yes"]; base_screen -> check3; check3 -> solvent_temp [label="No"]; check3 -> stop_success [label="Yes"]; solvent_temp -> stop_fail; }

Caption: A decision-based workflow for optimizing the reaction conditions.

Conclusion

The Buchwald-Hartwig amination of 1-Ethyl-4-iodo-2(1H)-pyridinone is a highly effective method for accessing valuable N-substituted pyridinone derivatives. Success hinges on overcoming the potential for catalyst inhibition by the heteroaromatic substrate. The strategic selection of a bulky, electron-rich phosphine ligand, in combination with an appropriate base and solvent system, is paramount for achieving high reaction efficiency. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to successfully implement this critical transformation in their synthetic programs, enabling the rapid exploration of chemical space in drug discovery and development.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations (Semantic Scholar) Source: Semantic Scholar URL: [Link]

  • Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships Source: Journal of the American Chemical Society URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC (PubMed Central) URL: [Link]

  • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations (PMC) Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides Source: MIT Open Access Articles URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link] (Note: While direct protocol link, the main site is valuable: [Link])

  • Title: Role of the base in Buchwald-Hartwig amination Source: PubMed URL: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes field-proven methodologies for the functionalization of 1-Ethyl-4-iodo-2(1H)-pyridinone , a privileged scaffold in kinase inhibitor and antimicrobial research.

Executive Summary

The 2-pyridone pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Perampanel, Pirfenidone). The 1-Ethyl-4-iodo-2(1H)-pyridinone scaffold represents a strategic "linchpin" intermediate. The C4-iodine handle allows for the divergent synthesis of library candidates via Palladium-catalyzed cross-coupling, while the N-ethyl group ensures solubility and prevents catalyst poisoning associated with free N-H lactams.

This guide details optimized protocols for Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation) couplings, addressing specific challenges such as the electron-deficient nature of the pyridone ring and potential coordination of the carbonyl oxygen to the metal center.

Strategic Analysis & Mechanistic Insight

The Substrate: Why 1-Ethyl-4-iodo?
  • Reactivity Hierarchy: The C4 position of the 2-pyridone ring is electronically distinct. While C3 and C5 are nucleophilic (susceptible to electrophilic aromatic substitution), C4 is electrophilic. The presence of the Iodine atom at C4 creates a highly reactive site for Oxidative Addition (

    
    ), significantly faster than corresponding bromides or chlorides.
    
  • The N-Ethyl "Shield": Unsubstituted 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. The free nitrogen (or hydroxyl oxygen) can displace phosphine ligands on Palladium, arresting the catalytic cycle. N-ethylation locks the structure in the pyridone form and sterically minimizes non-productive binding.

Mechanistic Cycle (Suzuki-Miyaura)

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step specific to this substrate.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 1-Ethyl-4-iodo-2-pyridone Int1 Intermediate I Ar-Pd(II)-I OxAdd->Int1 TransMet Transmetallation (+ Ar'-B(OH)2) Int1->TransMet BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boronate Int2 Intermediate II Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the Suzuki coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone. The electron-deficient nature of the pyridone ring facilitates the initial oxidative addition.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone with aryl/heteroaryl boronic acids. Scope: Excellent for electron-rich and electron-poor aryl partners.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
1-Ethyl-4-iodo-2(1H)-pyridinone 1.0SubstrateLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures full conversion.
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust; resists air oxidation better than Pd(PPh₃)₄.
Cs₂CO₃ 2.0 - 3.0Base"Cesium Effect" aids solubility in organic media.
1,4-Dioxane / Water (4:1) -SolventBiphasic system essential for inorganic base solubility.
Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 mmol), Aryl Boronic Acid (1.3 mmol), and

    
     (2.5 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%).
    
    • Note: If using

      
      , add it last after degassing to prevent oxidation.
      
  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vessel. Sparge with Argon for 5–10 minutes (bubbling gas directly into solution).

  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Mobile phase: 5-10% MeOH in DCM). The starting iodide typically runs higher than the coupled product on silica due to the polarity of the biaryl pyridone.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.[9]

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel).[10]
    
    • Gradient: 0%

      
       10% MeOH in DCM. Pyridones are polar; ensure the column is flushed well.
      
Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for extended conjugation or "Click" chemistry. Challenge: Copper-mediated homocoupling of the alkyne (Glaser coupling) is a common side reaction.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
1-Ethyl-4-iodo-2(1H)-pyridinone 1.0Substrate
Terminal Alkyne 1.2Coupling Partner
Pd(PPh₃)₂Cl₂ 0.03CatalystStandard bis-phosphine catalyst.
CuI 0.05Co-CatalystActivates the alkyne.
Triethylamine (Et₃N) 3.0Base/SolventActs as proton scavenger.
DMF or THF -SolventDMF preferred for polar substrates.
Step-by-Step Methodology
  • Setup: Use a dried reaction vessel under inert atmosphere (Argon/Nitrogen).

  • Charging: Add the Pyridone substrate (1.0 mmol),

    
     (0.03 mmol), and CuI (0.05 mmol).
    
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous DMF (5 mL) and

    
     (3.0 mmol) via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

    • Critical Step: If the alkyne is volatile, add it last.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50–60 °C if conversion is slow.

    • Note: High temperatures (>80 °C) increase alkyne homocoupling side-products.

  • Work-up: Dilute with

    
     or EtOAc. Wash with saturated 
    
    
    
    (to remove Copper) and Brine.
  • Purification: Flash Chromatography (Hexanes/EtOAc or DCM/MeOH).

Troubleshooting & Optimization ("The Scientist's Notebook")

ObservationProbable CauseCorrective Action
Black Precipitate (Palladium Black) Catalyst decomposition / Ligand dissociation.Add excess ligand (e.g., free

) or switch to a bidentate ligand catalyst like

. Ensure strict

exclusion.
Low Conversion (<20%) Oxidative addition failure or poor solubility.Switch solvent to DMF/Water or NMP. Increase temperature to 100 °C. Ensure the starting material is actually the 4-iodo and not 4-bromo (iodides react much faster).
Protodehalogenation (I replaced by H) Reduction of the C-I bond.Solvent is acting as a hydride source (common in alcohols). Switch to Dioxane or Toluene. Ensure solvents are anhydrous.
Homocoupling of Alkyne (Sonogashira) Presence of Oxygen (

).
Degas solvents more rigorously (Freeze-Pump-Thaw). Add the alkyne slowly via syringe pump.
Optimization Decision Tree

Optimization Start Reaction Stalled? CheckTLC Check TLC: Is SM remaining? Start->CheckTLC Yes (Low Conv.) Yes (Low Conv.) CheckTLC->Yes (Low Conv.) SM Intact No (Decomp) No (Decomp) CheckTLC->No (Decomp) Messy Spot Increase Temp\n(to 100°C) Increase Temp (to 100°C) Yes (Low Conv.)->Increase Temp\n(to 100°C) Change Base\n(Cs2CO3 -> K3PO4) Change Base (Cs2CO3 -> K3PO4) Yes (Low Conv.)->Change Base\n(Cs2CO3 -> K3PO4) Switch Catalyst\n(Pd(PPh3)4 -> Pd(dppf)Cl2) Switch Catalyst (Pd(PPh3)4 -> Pd(dppf)Cl2) Yes (Low Conv.)->Switch Catalyst\n(Pd(PPh3)4 -> Pd(dppf)Cl2) Lower Temp Lower Temp No (Decomp)->Lower Temp Degas Solvent\n(Strict Anaerobic) Degas Solvent (Strict Anaerobic) No (Decomp)->Degas Solvent\n(Strict Anaerobic)

Figure 2: Rapid decision tree for troubleshooting stalled coupling reactions.

Safety & Handling

  • Organoiodides: Generally light-sensitive. Store 1-Ethyl-4-iodo-2(1H)-pyridinone in amber vials at 4 °C.

  • Palladium Catalysts:

    
     is air-sensitive and should be stored in a freezer under inert gas. 
    
    
    
    is air-stable but should still be handled with care.
  • Waste: Aqueous streams containing Palladium and Copper must be segregated for heavy metal disposal.

References

  • Preparation of 4-iodo-2-pyridones

    • Methodology: N-alkylation of 4-hydroxy-2-pyridone followed by iodination using or direct iodin
    • Context:Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (General reference for pyridone handling).

  • Suzuki Coupling of Pyridones

    • Source: "Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones" (Note: Contrasts C3 vs C4 reactivity). Chem. Commun., 2012.[10]

    • Specifics: Demonstrates the compatibility of the pyridone ring with boronic acids under carbon
  • Source: "Palladium-Catalyzed Cross-Coupling Reactions of 4-Halopyridines." Journal of Organic Chemistry.
  • Sonogashira Coupling Protocols

    • Source: "Sonogashira Coupling - Organic Chemistry Portal". Link

    • Relevance: Standard conditions for heteroaryl halides utilized in Protocol B.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Sources

Application Notes: The Strategic Use of 1-Ethyl-4-iodo-2(1H)-pyridinone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridinone scaffold is a quintessential example of such a framework. Pyridinones are six-membered, nitrogen-containing heterocycles that exist in two primary isomeric forms: 2-pyridones and 4-pyridones.[1] These structures are of immense interest due to their unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors.[1][2] This dual nature allows them to form crucial interactions with biological targets, making them a cornerstone in drug design.[3]

The pyridinone core is a versatile pharmacophore found in compounds exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4] Its utility is further enhanced by its role as a bioisostere for amides, phenyl groups, and other heterocycles, allowing chemists to fine-tune a drug candidate's lipophilicity, aqueous solubility, and metabolic stability.[2][5]

Within this important class of molecules, 1-Ethyl-4-iodo-2(1H)-pyridinone emerges as a particularly valuable and strategic building block. The ethyl group at the N1 position can modulate the compound's physical properties, while the iodine atom at the C4 position serves as a highly versatile synthetic handle. This iodo-substituent is primed for a variety of powerful cross-coupling reactions, enabling the rapid diversification of the pyridinone core and the construction of vast chemical libraries for drug discovery campaigns.

Core Applications in Drug Discovery

The unique structure of 1-Ethyl-4-iodo-2(1H)-pyridinone makes it an ideal starting point for several key applications in medicinal chemistry.

A Versatile Scaffold for Kinase Inhibitors

The 2-pyridone motif is a well-established hinge-binding element in numerous kinase inhibitors.[3] The nitrogen and exocyclic oxygen can form a bidentate hydrogen bond pattern with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The 4-iodo position of 1-Ethyl-4-iodo-2(1H)-pyridinone provides a perfect vector for introducing a wide range of substituents that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity.

A Gateway to Diverse Chemical Libraries via Cross-Coupling

The carbon-iodine bond is relatively weak, making it highly reactive in palladium-catalyzed cross-coupling reactions.[6] This reactivity is the cornerstone of its utility. Medicinal chemists can leverage this "synthetic handle" to perform a variety of C-C and C-N bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to install substituted amino groups.

This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) around the pyridinone core, a critical process in lead optimization.[7]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name 1-ethyl-4-iodopyridin-2(1H)-one
Solubility Soluble in DMF, DMSO, CH₂Cl₂, and warm CH₃CN

Synthetic & Diversification Workflows

The following diagram illustrates the central role of 1-Ethyl-4-iodo-2(1H)-pyridinone in a typical drug discovery workflow, from a versatile building block to a potential lead compound.

G A 1-Ethyl-4-iodo-2(1H)-pyridinone (Key Building Block) B Diversification via Cross-Coupling Reactions A->B Suzuki, Sonogashira, Buchwald-Hartwig, etc. C Compound Library (Diverse Analogs) B->C D High-Throughput Biological Screening C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Re-synthesis G Lead Optimization F->G Iterative Improvement H Lead Compound G->H

Caption: Drug discovery workflow utilizing 1-Ethyl-4-iodo-2(1H)-pyridinone.

Protocols for Application

The following protocols provide detailed, field-proven methodologies for utilizing 1-Ethyl-4-iodo-2(1H)-pyridinone in key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone with an arylboronic acid.

Causality and Experimental Rationale:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) prevents catalyst oxidation and ensures high catalytic turnover.

  • Degassing: Solvents can contain dissolved oxygen. Degassing the reaction mixture by sparging with an inert gas for 10-15 minutes is a critical step to remove this oxygen.[8]

  • Base: The base (e.g., Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. An aqueous solution of the base is often used to facilitate the reaction.[8]

  • Ligand: Ligands like Xantphos or PPh₃ stabilize the palladium center, prevent precipitation of palladium black, and promote the reductive elimination step.

Materials & Reagents:

  • 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • PdCl₂(PPh₃)₂ or Pd(OAc)₂/Xantphos (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 - 5.0 eq)

  • 1,4-Dioxane or Toluene (to achieve ~0.1 M concentration)

  • Schlenk flask or sealed reaction vial

  • Argon or Nitrogen gas supply

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A Combine Reactants: - Pyridinone - Boronic Acid - Solvent B Degas with Argon (10-15 min) A->B C Add Base (aq. Na2CO3) & Degas Again B->C D Add Pd Catalyst under Ar counterflow C->D E Heat Reaction (e.g., 90-100 °C) Monitor by TLC/LC-MS D->E F Cool to RT Dilute with EtOAc E->F G Aqueous Workup: Wash with H2O, Brine F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 eq), the arylboronic acid (1.5 eq), and 1,4-dioxane.

  • Degas the resulting solution by bubbling Argon through it for 15 minutes.

  • Add the 2M aqueous solution of Na₂CO₃ (5 eq).

  • Degas the mixture again with Argon for 10 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) under a positive pressure of Argon.[8]

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring overnight, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone with a terminal alkyne.

Causality and Experimental Rationale:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is crucial for activating the terminal alkyne.

  • Amine Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and as the solvent.

Materials & Reagents:

  • 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • In a Schlenk flask under an Argon atmosphere, dissolve 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq) in a mixture of THF and TEA (e.g., 2:1 ratio).

  • Degas the solution by bubbling Argon through it for 15 minutes.

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel column chromatography.

Conclusion

1-Ethyl-4-iodo-2(1H)-pyridinone is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its inherent pyridinone structure provides a biologically relevant core, while its reactive iodo-substituent offers a gateway to immense chemical diversity. The protocols outlined herein provide robust and reliable methods for leveraging this building block to construct novel molecules with therapeutic potential. By understanding the principles behind these applications and protocols, researchers can effectively integrate this powerful scaffold into their medicinal chemistry programs.

References

  • Synthesis of diversely substituted pyridin-2(1H)
  • Organic Syntheses Procedure.
  • One-pot reaction creates versatile building block for bioactive molecules | ScienceDaily.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org.
  • Pyridones in drug discovery: Recent advances - ResearchG
  • Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal.
  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
  • Pyridones in drug discovery: Recent advances - PubMed.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PubMed.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.
  • 3,4-Dihydro-2(1 H)-Pyridones as Building Blocks of Synthetic Relevance - PubMed.
  • The Pivotal Role of 1-[4-(4-Pyridinyl)
  • 3,4-Dihydro-2(1H)
  • New 4(1H)-Pyridinone Derivatives as Analgesic Agents | Semantic Scholar.
  • 4-Pyridone - Wikipedia.
  • 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide 97 1199-65-1 - MilliporeSigma.
  • Ethyl Iodide as a Key Ethylating Agent in Advanced Organic Reactions - Calibre Chemicals.
  • Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8) - Cheméo.
  • 2(1H)-Pyridone, 1-ethyl-4-methyl- | C8H11NO - PubChem - NIH.

Sources

Application Note: Regioselective Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone via N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Nomenclature & Strategic Context

Nomenclatural Note: The target compound requested is 1-ethyl-4-iodo-2(1H)-pyridinone . Because the nitrogen (N-1) is already substituted with an ethyl group in the target, the chemical process described herein is the N-alkylation of 4-iodo-2(1H)-pyridinone using an ethylating agent.

Halogenated 2-pyridones, specifically 4-iodo-2(1H)-pyridinones, are highly privileged scaffolds in medicinal chemistry. The C4-iodine atom serves as an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the N-alkyl group modulates lipophilicity, metabolic stability, and target binding affinity. The starting material, 4-iodo-2(1H)-pyridinone, is typically accessed via the acidic hydrolysis of 2-chloro-4-iodopyridine[1][2].

Mechanistic Rationale: Overcoming the Ambident Challenge

The primary challenge in the alkylation of 2(1H)-pyridinones is their ambident reactivity. These heterocycles exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[3][4]. Consequently, deprotonation yields a delocalized pyridonate anion capable of reacting at either the nitrogen (N-alkylation) or oxygen (O-alkylation) center.

Causality of Experimental Choices:

  • Base Selection (The HSAB Principle): According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom of the pyridonate anion is a "softer" nucleophile compared to the "harder" oxygen atom. Utilizing soft, bulky bases like

    
     or 
    
    
    
    minimizes tight ion-pairing, freeing the nitrogen to attack the electrophile[3]. Conversely, silver salts (e.g.,
    
    
    ) coordinate strongly to the nitrogen, artificially favoring O-alkylation.
  • Solvent Microenvironment: Polar aprotic solvents (DMF, Acetonitrile) solvate the metal cation effectively, leaving the pyridonate anion highly reactive. Alternatively, a green-chemistry approach utilizing a micellar aqueous system (2% Tween 20 in water) has been proven to significantly enhance N-alkylation regioselectivity by compartmentalizing the hydrophobic alkyl halide and the pyridone[5][6].

  • Electrophile: Ethyl iodide (

    
    ) is a soft electrophile, which kinetically favors attack by the softer nitrogen atom, further driving the N:O selectivity ratio upwards.
    

Mechanism Tautomer 2-Pyridone ⇌ 2-Hydroxypyridine (Tautomeric Equilibrium) Anion Ambident Pyridonate Anion (Delocalized Charge) Tautomer->Anion Deprotonation SoftBase Soft Base (K2CO3/Cs2CO3) Polar Aprotic Solvent Anion->SoftBase HardBase Hard Base (Ag2CO3) Non-polar Solvent Anion->HardBase N_Alk N-Alkylation (Major) 1-Ethyl-4-iodo-2(1H)-pyridinone SoftBase->N_Alk Favors N-attack (HSAB) O_Alk O-Alkylation (Minor) 2-Ethoxy-4-iodopyridine HardBase->O_Alk Favors O-attack

Figure 2: Mechanistic pathway and HSAB rationale governing N- vs O-alkylation regioselectivity.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the ethylation of 4-iodo-2(1H)-pyridinone, demonstrating how solvent and base selection dictate the reaction outcome[3][5].

SolventBase (Equiv)AdditiveTemp (°C)N:O Alkylation RatioIsolated Yield (%)
DMF

(2.0)
None25>15:185
DMF

(2.0)
None 25 >20:1 92
THF

(1.5)
None0 to 255:178
Toluene

(1.5)
None801:565 (O-alkyl major)


(2.0)
2% Tween 2025>20:188
Experimental Workflows & Protocols

Workflow Start 4-Iodo-2(1H)-pyridinone (Starting Material) Reagents Add Base & Ethyl Iodide in DMF or Micellar H2O Start->Reagents Reaction Stir at 25°C for 4-6h (Monitor via TLC/LC-MS) Reagents->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product 1-Ethyl-4-iodo-2(1H)-pyridinone (Purified Product) Purify->Product

Figure 1: Step-by-step experimental workflow for the N-alkylation of 4-iodo-2(1H)-pyridinone.

Protocol A: Standard Polar Aprotic Method (Scale: 10 mmol)

This protocol provides the highest reliability for standard laboratory setups, utilizing DMF to maximize the nucleophilicity of the pyridonate anion.

Materials:

  • 4-Iodo-2(1H)-pyridinone: 2.21 g (10.0 mmol)

  • Cesium Carbonate (

    
    ): 6.52 g (20.0 mmol)
    
  • Ethyl Iodide (

    
    ): 1.20 mL (15.0 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Charge the flask with 4-iodo-2(1H)-pyridinone (2.21 g) and finely powdered anhydrous

    
     (6.52 g).
    
  • Deprotonation: Purge the vessel with nitrogen. Inject anhydrous DMF (20 mL) and stir the suspension vigorously at room temperature (25 °C) for 15–20 minutes. Self-Validation: The mixture will become slightly homogenous or change color as the pyridonate anion forms.

  • Alkylation: Add ethyl iodide (1.20 mL) dropwise via syringe over 5 minutes.

  • Monitoring: Cap the flask and stir at 25 °C. Monitor the reaction progress via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material (

    
    ) should be consumed within 4–6 hours, replaced by a higher-running spot corresponding to the N-alkylated product (
    
    
    
    ).
  • Quench & Extraction: Once complete, pour the reaction mixture into 100 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (

    
    ) solution (
    
    
    
    mL). Causality: DMF is highly soluble in EtOAc; the
    
    
    wash effectively partitions DMF back into the aqueous phase, preventing contamination during concentration.
  • Drying: Wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% EtOAc in Hexanes. Evaporate the product fractions to yield 1-ethyl-4-iodo-2(1H)-pyridinone as an off-white solid.

Protocol B: Green Micellar Method (Scale: 10 mmol)

For laboratories prioritizing green chemistry, this protocol utilizes a surfactant in water to create nanoreactors that drive the alkylation with exceptional regioselectivity[5][6].

Materials:

  • 4-Iodo-2(1H)-pyridinone: 2.21 g (10.0 mmol)

  • Potassium Carbonate (

    
    ): 2.76 g (20.0 mmol)
    
  • Ethyl Iodide (

    
    ): 1.20 mL (15.0 mmol)
    
  • 2% (w/w) Tween 20 in Deionized Water: 20 mL

Step-by-Step Procedure:

  • Micelle Formation: Prepare a 2% w/w solution of Tween 20 in deionized water. Stir until completely clear.

  • Reaction Setup: In a 50 mL flask, add 4-iodo-2(1H)-pyridinone (2.21 g) and

    
     (2.76 g) to 20 mL of the Tween 20 solution.
    
  • Alkylation: Add ethyl iodide (1.20 mL) in one portion. Causality: The hydrophobic ethyl iodide and the pyridone will partition into the hydrophobic cores of the Tween 20 micelles, creating a highly concentrated microenvironment that accelerates the reaction rate despite the aqueous bulk solvent[5].

  • Stirring: Stir vigorously at room temperature for 3–5 hours.

  • Workup: Extract the aqueous mixture directly with EtOAc (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography as described in Protocol A.
References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling with 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the specific kinetic and thermodynamic challenges of functionalizing 1-Ethyl-4-iodo-2(1H)-pyridinone.

While pyridinones are highly valued as privileged pharmacophores in medicinal chemistry[1], their behavior in palladium-catalyzed cross-couplings requires precise optimization. The 4-iodo position is highly reactive toward oxidative addition, but the Lewis basicity of the pyridinone oxygen and the electronic nature of the heterocyclic ring can lead to catalyst sequestration and competitive side reactions if the catalytic cycle is not kinetically balanced.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion, and I recover a large amount of unreacted 1-Ethyl-4-iodo-2(1H)-pyridinone. What is the root cause? Causality: The carbonyl oxygen of the pyridinone ring acts as a Lewis base. Even though the nitrogen is sterically shielded by the ethyl group, the oxygen can coordinate to the palladium center, forming off-cycle inactive species. This effectively poisons the catalyst over time. Solution: Shift the equilibrium back to the active catalytic cycle by using a more sterically demanding and electron-rich ligand (e.g., XPhos or SPhos). These ligands promote rapid transmetalation and are bulky enough to prevent off-target coordination from the pyridinone oxygen. Using Pd(OAc)2 with appropriate ligands can achieve yields up to 95% for 4-iodo-2-pyridone derivatives[2].

Q2: I am observing significant amounts of 1-ethyl-2(1H)-pyridinone (the dehalogenated byproduct). How do I suppress this protodeiodination? Causality: Protodeiodination is a kinetic failure. It occurs when the Pd(II)-aryl intermediate undergoes reduction (abstracting a hydride from the solvent, base, or ligand) faster than it undergoes transmetalation with the boronic acid. Solution: You must accelerate the transmetalation step. Switch from a weak base (like Na₂CO₃) to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Alternatively, switch your coupling partner to a boronic pinacol ester (R-Bpin) and run the reaction in an anhydrous solvent system (e.g., Dioxane) with KF to drive the transmetalation without introducing a proton source.

Q3: My heteroaryl boronic acid is degrading into a protodeboronated arene before it can couple. How can I prevent this? Causality: Electron-deficient or heteroaryl boronic acids are highly susceptible to protodeboronation in the presence of water and strong bases at elevated temperatures (e.g., >80°C). Solution: Lower the reaction temperature to 60°C and use a milder, anhydrous base system. Standard conditions utilizing Pd(dppf)Cl2 and K2CO3 in DMF or DME[3] can be effective, but for highly unstable boronic acids, consider converting the boronic acid to a potassium trifluoroborate salt (R-BF₃K). This allows for the slow, controlled release of the active transmetalating species, preventing bulk degradation.

Part 2: Quantitative Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the expected outcomes of various catalytic systems when applied to 1-Ethyl-4-iodo-2(1H)-pyridinone.

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Typical YieldPrimary Observation / Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)90°C40 - 50%High protodeiodination; slow transmetalation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)DME or DMF80°C65 - 75%Moderate conversion; some catalyst poisoning.
Pd(OAc)₂ / SPhos (2 mol%)Cs₂CO₃ (2.0)Dioxane (Anhydrous)90°C80 - 90%Excellent for unstable boronic acids; clean profile.
XPhos Pd G3 (2 mol%)K₃PO₄ (2.0)THF/H₂O (10:1)60°C85 - 95%Rapid conversion; suppresses all side reactions.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, researchers can confirm the mechanistic viability of the reaction in real-time before committing to full scale-up.

Objective: Achieve >85% isolated yield of the cross-coupled product while maintaining protodeiodination strictly below 5%.

Step 1: Pre-catalyst Activation & Degassing

  • In an oven-dried Schlenk flask, combine 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv), the boronic acid/ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G3 pre-catalyst (2 mol%).

  • Causality Note: Using a G3 pre-catalyst ensures a 1:1 ratio of active Pd(0) to ligand, eliminating the induction period and preventing early-stage catalyst aggregation.

  • Purge the flask with Argon for 10 minutes.

Step 2: Solvent Addition & Initiation

  • Add a degassed mixture of THF/H₂O (10:1 ratio, 0.2 M concentration).

  • Heat the reaction mixture to 60°C under vigorous stirring (800 rpm) to ensure optimal mass transfer in the biphasic micro-environment.

Step 3: Kinetic Validation Checkpoint (Critical)

  • At t = 30 minutes , withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS (UV 254 nm).

  • Self-Validation Logic:

    • If the ratio of Coupled Product : Des-iodo Byproduct is > 10:1 , the kinetic balance is verified. Proceed with the reaction.

    • If the ratio is < 10:1 , transmetalation is failing. Abort the reaction, verify the integrity of your boronic acid, and switch to an anhydrous CsF/Dioxane system.

Step 4: Quenching and Metal Scavenging

  • Upon complete consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature.

  • Add a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 1 hour.

  • Causality Note: Pyridinones readily chelate residual palladium, which can cause toxicity failures in downstream biological assays. Scavenging at this stage ensures pharmaceutical-grade purity.

  • Filter through Celite, concentrate, and purify via reverse-phase chromatography.

Part 4: Mechanistic Pathway & Branching Logic

The following diagram maps the Suzuki-Miyaura catalytic cycle specifically for 1-Ethyl-4-iodo-2(1H)-pyridinone, highlighting the exact nodes where thermodynamic failures (side reactions) occur.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (1-Ethyl-4-iodo-2(1H)-pyridinone) Pd0->OxAdd PdII Pd(II) Intermediate (Pyridinone-Pd-I) OxAdd->PdII TransMet Transmetalation (R-B(OH)2 + Base) PdII->TransMet Dehal Side Reaction: Protodeiodination PdII->Dehal Slow Transmetalation PdII_R Pd(II) Intermediate (Pyridinone-Pd-R) TransMet->PdII_R Debor Side Reaction: Protodeboronation TransMet->Debor Excess Base/H2O RedElim Reductive Elimination (Coupled Product) PdII_R->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of Suzuki coupling highlighting key side-reaction branching points.

References

  • [1] Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry / NIH. URL: [Link]

  • [2] Title: Diversity-oriented functionalization of 2-pyridones and uracils. Source: Nature Communications / NIH. URL: [Link]

  • [3] Title: WO2025017078A1 - New pyrazolopyridine derivatives. Source: Google Patents. URL:

Sources

Common side reactions with 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Ethyl-4-iodo-2(1H)-pyridinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this versatile building block. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Synthesis & Purification

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone is typically approached as a two-step process: (1) iodination of 2(1H)-pyridinone and (2) subsequent N-ethylation of the resulting 4-iodo-2(1H)-pyridinone. Each step presents unique challenges that can impact yield and purity.

Part A: Iodination of 2(1H)-Pyridinone

The initial iodination is critical for installing the iodine handle. However, controlling the selectivity and preventing over-reaction are common hurdles.

Question: My iodination reaction of 2(1H)-pyridinone is yielding a mixture of products, including a significant amount of a di-iodinated species. How can I improve the selectivity for the desired 4-iodo-2(1H)-pyridinone?

Answer: This is a frequent issue arising from the high reactivity of the pyridinone ring towards electrophilic substitution. The formation of 3,5-diiodo-2(1H)-pyridinone is a common side reaction when both the C3 and C5 positions are unsubstituted.[1]

Causality & Strategy: The pyridinone ring is activated towards electrophilic attack. Once the first iodine is added, the ring may still be sufficiently activated for a second iodination to occur, particularly if the reaction is allowed to proceed for too long or at elevated temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)). Use no more than 1.0 to 1.1 equivalents. Using a large excess of the iodinating reagent will invariably lead to over-iodination.[2]

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This reduces the reaction rate and enhances the selectivity for mono-iodination over di-iodination.[2]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated byproduct appear.

  • Choice of Iodinating Agent: NIS is often a milder and more selective choice than harsher reagents like ICl in a strong acid.[3]

dot

Caption: Reaction pathway for iodination of 2(1H)-pyridinone.

Part B: N-Ethylation of 4-iodo-2(1H)-pyridinone

This step is complicated by the ambident nucleophilic nature of the 4-iodo-2-pyridone tautomer system.

Question: My N-ethylation of 4-iodo-2(1H)-pyridinone with ethyl iodide is producing a significant amount of the O-ethylated isomer, 2-ethoxy-4-iodopyridine. How can I favor N-alkylation?

Answer: This is the most common challenge in the synthesis of N-alkyl pyridones. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The outcome of this competition is highly dependent on the reaction conditions.[4][5]

Causality & Strategy: The N- vs. O-alkylation ratio is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control. The oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer." The choice of solvent, counter-ion (from the base), and alkylating agent influences the site of attack. Generally, polar aprotic solvents favor N-alkylation.[5][6]

Troubleshooting Steps:

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation from the base but not the pyridone anion, leaving the more nucleophilic nitrogen atom more accessible for reaction.[5]

  • Base and Counter-ion: A strong base is required to deprotonate the pyridone. Using a base with a "soft" counter-ion like cesium (e.g., Cs₂CO₃) can favor N-alkylation.[7] Potassium bases (e.g., K₂CO₃ or t-BuOK) are also commonly effective.[8]

  • Alkylating Agent: While ethyl iodide is commonly used, its "hardness" can sometimes favor O-alkylation. If issues persist, consider using ethyl tosylate, which can sometimes provide better N-selectivity.

  • Temperature: N-alkylation is often the thermodynamically favored product. Running the reaction at a slightly elevated temperature (e.g., 50-80 °C) can sometimes favor the formation of the more stable N-alkylated isomer, though this should be balanced against potential degradation.

dot

Caption: Competitive N- vs. O-alkylation of 4-iodo-2-pyridone.

Question: I am having difficulty separating the N-ethylated product from the O-ethylated byproduct by column chromatography. Do you have any purification tips?

Answer: Separation can indeed be challenging as the isomers can have similar polarities.

Troubleshooting Steps:

  • Solvent System Optimization: The N-alkylated product is typically more polar than the O-alkylated isomer. Use a gradient elution on your silica gel column, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. A shallow gradient is key to achieving good separation.

  • Alternative Chromatography: If silica gel provides poor separation, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.

  • Recrystallization: If the crude product is solid, recrystallization can be an effective method for purification, provided there is a significant difference in the solubility of the two isomers in a given solvent system.[9][10] Experiment with various solvents like ethanol, ethyl acetate, or mixtures with hexanes.

CompoundCommon Name / TypeKey IdentifierRelative TLC Rf (Typical)
C₇H₈INO 1-Ethyl-4-iodo-2(1H)-pyridinone Desired Product Baseline (more polar)
C₇H₈INO2-Ethoxy-4-iodopyridineO-Alkylated IsomerHigher than N-isomer
C₅H₄INO4-Iodo-2(1H)-pyridinoneStarting MaterialMore polar than product
C₅H₃I₂NO3,5-Diiodo-2(1H)-pyridinoneOver-iodination ProductLess polar than mono-iodo SM
Experimental Protocol: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

This protocol is provided as a representative method. Researchers should optimize conditions based on their specific setup and observations.

Step 1: Synthesis of 4-Iodo-2(1H)-pyridinone

  • To a stirred solution of 2(1H)-pyridinone (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or recrystallization to afford 4-iodo-2(1H)-pyridinone.

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

  • To a solution of 4-iodo-2(1H)-pyridinone (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (EtI, 1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of Hexane/Ethyl Acetate) to separate the N-ethylated product from the O-ethylated isomer and any unreacted starting material.[11]

Frequently Asked Questions (FAQs)

Q: What is the recommended storage and handling procedure for 1-Ethyl-4-iodo-2(1H)-pyridinone? Is it light or air-sensitive? A: Iodo-aromatic compounds can be sensitive to light and may slowly decompose over time, releasing iodine. It is recommended to store the compound in an amber vial or a container protected from light, under an inert atmosphere (nitrogen or argon), and at a cool temperature (2-8 °C) for long-term stability. While not acutely air-sensitive, minimizing exposure to air and moisture is good practice. Some dihydropyridine derivatives are known to undergo photodegradation.[12]

Q: Can the C-I bond in 1-Ethyl-4-iodo-2(1H)-pyridinone be used in cross-coupling reactions (e.g., Suzuki, Sonogashira)? A: Absolutely. The carbon-iodine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It is more reactive than the corresponding bromide or chloride, allowing for milder reaction conditions in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, among others.[11][13] This makes 1-Ethyl-4-iodo-2(1H)-pyridinone a valuable intermediate for introducing a wide variety of substituents at the 4-position of the pyridinone ring.

References
  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]

  • Bete, N., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non- Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Available at: [Link]

  • Nguyen, K. H., et al. (2013). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]

  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Iodination. Available at: [Link]

  • Iodination - Common Conditions. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Available at: [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. Available at: [Link]

  • Google Patents. (n.d.). Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h).
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

  • ResearchGate. (n.d.). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. Available at: [Link]

  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • de Oliveira, H. C., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Available at: [Link]

  • Rsc.org. (n.d.). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. Available at: [Link]

  • Miller, A. A., et al. (2018). Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. Available at: [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Available at: [Link]

  • Squella, J. A., et al. (1993). New 4-alkyl-1,4-dihydropyridines: evaluation of photostability and phototoxic potential. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Available at: [Link]

  • Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Baba Ahmed, I. (2025). (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available at: [Link]

Sources

Purification of 1-Ethyl-4-iodo-2(1H)-pyridinone by recrystallization.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 1-Ethyl-4-iodo-2(1H)-pyridinone

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the isolation of halogenated N-alkyl pyridinones.

The synthesis of 1-ethyl-4-iodo-2(1H)-pyridinone typically involves the base-mediated ethylation of 4-iodo-2(1H)-pyridinone. Because 2-pyridones are ambident nucleophiles, this reaction inherently yields a mixture of the desired N-alkylated product and an O-alkylated byproduct, alongside unreacted starting material[1][2]. Achieving >99% purity requires a strategic recrystallization protocol that exploits the subtle physicochemical differences between these species.

This guide provides a causality-driven, self-validating framework for purifying 1-ethyl-4-iodo-2(1H)-pyridinone via an Ethyl Acetate (EtOAc) / Heptane solvent system.

Mechanistic Foundation: Understanding Your Impurities

To design a successful recrystallization, we must first understand the thermodynamic and structural properties of the crude mixture. The alkylation of 2-pyridones is highly sensitive to reaction parameters, often resulting in a competitive split between N-alkylation (yielding the lactam) and O-alkylation (yielding an ether)[2].

  • The Target (1-Ethyl-4-iodo-2(1H)-pyridinone): This compound features a highly polar lactam core but lacks a hydrogen-bond donor. It exhibits moderate lipophilicity due to the iodine and ethyl groups, making it highly soluble in hot medium-polarity solvents (like EtOAc) but insoluble in cold non-polar solvents (like Heptane).

  • Impurity A (O-Alkylated Byproduct - 2-Ethoxy-4-iodopyridine): O-alkylation breaks the lactam dipole, resulting in a significantly less polar, more volatile ether[1]. This impurity is highly soluble in non-polar solvents, meaning it will remain dissolved in the Heptane anti-solvent during crystallization.

  • Impurity B (Unreacted 4-Iodo-2(1H)-pyridinone): The starting material retains its N-H bond, acting as a strong hydrogen-bond donor and acceptor. This results in a rigid crystal lattice with a high melting point, rendering it poorly soluble even in boiling EtOAc.

Quantitative Partitioning Profile

The following table summarizes the physicochemical behavior of the mixture to justify the chosen solvent system.

CompoundPolarity (TLC Rf)*H-Bond DonorBehavior in Hot EtOAc (70°C)Behavior in Cold EtOAc/Heptane (4°C)
1-Ethyl-4-iodo-2(1H)-pyridinone (Target)Moderate (~0.4)NoFully SolubleCrystallizes (Solid)
2-Ethoxy-4-iodopyridine (O-Alkyl)Low (~0.8)NoFully SolubleRemains in Mother Liquor
4-Iodo-2(1H)-pyridinone (Starting Material)High (~0.1)YesInsoluble (Suspension) Insoluble

*TLC Conditions: Silica gel, 50% EtOAc in Hexanes.

Recrystallization Workflow

Workflow A Crude Mixture (Target + Impurities) B Dissolve in minimal hot EtOAc (70°C) A->B C Hot Filtration (Removes 4-iodo-2-pyridone) B->C Insoluble N-H pyridone D Add hot Heptane (Anti-solvent) C->D Filtrate E Controlled Cooling (70°C → 20°C → 4°C) D->E F Vacuum Filtration & Cold Heptane Wash E->F Crystals form G Pure 1-Ethyl-4-iodo-2(1H)-pyridinone F->G O-alkyl impurity in mother liquor

Figure 1: Step-by-step recrystallization workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a "self-validating system." At each critical junction, an in-process control ensures the physical chemistry is behaving as expected before you proceed to the next step.

Step 1: Initial Dissolution

  • Transfer the crude solid to a round-bottom flask equipped with a reflux condenser.

  • Add 3–5 volumes (mL per gram of crude) of Ethyl Acetate (EtOAc).

  • Heat the suspension to 70°C with stirring.

  • Self-Validation Check: The solution should turn deep yellow/brown, but a fine powder will likely remain undissolved. This powder is the unreacted starting material.

Step 2: Hot Filtration

  • Pre-heat a Buchner funnel and filter flask to prevent premature crystallization.

  • Rapidly filter the hot suspension.

  • Self-Validation Check: Run a TLC of the filter cake dissolved in methanol. It should show a single spot at the baseline (Rf ~0.1), confirming the successful removal of the N-H starting material.

Step 3: Anti-Solvent Addition

  • Return the filtrate to 70°C.

  • Begin adding hot Heptane (70°C) dropwise. Continue until the solution becomes faintly turbid (the cloud point).

  • Add 1–2 drops of hot EtOAc just until the turbidity clears. You are now at the exact saturation point.

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) over 2 hours. Do not disturb the flask.

  • Once at 20°C, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Self-Validation Check: Distinct, needle-like or prismatic crystals should form. If the product forms a syrupy layer at the bottom, proceed to the "Oiling Out" troubleshooting section below.

Step 5: Isolation

  • Vacuum filter the crystals.

  • Wash the filter cake with 1–2 volumes of ice-cold Heptane.

  • Self-Validation Check: Analyze the mother liquor via TLC. You should observe a heavy concentration of the high-running O-alkylated impurity (Rf ~0.8), confirming it was successfully excluded from the crystal lattice.

Troubleshooting Guide & FAQs

Q: Why is my product "oiling out" instead of forming crystals?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound saturates the solution. Because 1-ethyl-4-iodo-2(1H)-pyridinone has a relatively low melting point compared to its N-H precursor, rapid cooling or excessive anti-solvent forces the compound to crash out as a liquid rather than a crystalline solid.

OilingOut Start Product Oils Out During Cooling Check Is the cooling rate too fast? Start->Check Yes Reheat to redissolve, cool at 0.5°C/min Check->Yes Yes No Check solvent ratio (Too much anti-solvent?) Check->No No Adjust Add 5-10% more EtOAc, reheat and seed No->Adjust

Figure 2: Troubleshooting logic tree for resolving product oiling out during cooling.

Q: My final product is still contaminated with the O-alkylated byproduct. How do I remove it?

A: If the O-alkylated byproduct (2-ethoxy-4-iodopyridine) is co-crystallizing, your anti-solvent (Heptane) ratio is too low, or you evaporated the solvent rather than allowing it to crystallize. Solution: Do not repeat the full recrystallization. Instead, perform a reslurry. Suspend the contaminated crystals in warm Heptane (40°C) for 30 minutes. The target N-alkyl lactam is virtually insoluble in pure Heptane, while the lipophilic O-alkyl ether will readily dissolve. Filter the suspension to recover the purified product.

Q: I have a very low recovery yield (<40%). Where did my product go?

A: Low recovery in an EtOAc/Heptane system usually means the solvent volume is too high. 1-Ethyl-4-iodo-2(1H)-pyridinone retains moderate solubility in the mixed solvent system. Solution: Concentrate your mother liquor under reduced pressure to half its volume, reheat to 70°C to ensure homogeneity, and repeat the controlled cooling process to obtain a second crop of crystals.

References

  • Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile (Regioselectivity in 2(1H)-pyridone derivatives) Source: MDPI URL: [Link]

Sources

Troubleshooting low yields in 1-Ethyl-4-iodo-2(1H)-pyridinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

Introduction: Navigating the Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone is a multi-step process that presents unique challenges, primarily related to reaction selectivity and optimization of yields. This key intermediate is valuable in drug discovery and development, making a robust and reproducible synthesis paramount. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting strategies, addressing common pitfalls encountered during the synthetic sequence. Our approach is grounded in mechanistic principles to empower you not just to fix a problem, but to understand its root cause.

The most common and logical synthetic pathway involves a two-step sequence starting from 4-hydroxy-2(1H)-pyridinone:

  • Step 1: Iodination. Conversion of the 4-hydroxy group to a 4-iodo functionality. This step is critical for installing the key iodide handle but requires careful control to avoid side reactions.

  • Step 2: N-Alkylation. Selective ethylation at the nitrogen atom of the 4-iodo-2(1H)-pyridinone intermediate. The primary challenge here is overcoming the competition between N-alkylation and O-alkylation.[1][2]

This guide will dissect the potential issues within each of these steps, providing actionable solutions supported by established chemical principles.

Troubleshooting Workflow: From Low Yield to Solution

When encountering low yields, a systematic approach is crucial. The following diagram outlines a logical workflow to diagnose and resolve common issues in the synthesis.

TroubleshootingWorkflow Start Low Overall Yield Check_Step1 Analyze Iodination Step (Step 1) Start->Check_Step1 Check_Step2 Analyze N-Alkylation Step (Step 2) Start->Check_Step2 Purification_Loss Significant Product Loss During Purification Start->Purification_Loss Incomplete_Rxn1 Incomplete Conversion (High SM) Check_Step1->Incomplete_Rxn1 Side_Products1 Side Products Formed (e.g., Di-iodination) Check_Step1->Side_Products1 Incomplete_Rxn2 Incomplete Conversion (High SM) Check_Step2->Incomplete_Rxn2 O_Alkylation O-Alkylation Product Observed Check_Step2->O_Alkylation Sol_Reagent1 Solution: • Verify reagent quality/activity • Increase temperature/time • Use stronger activating agent Incomplete_Rxn1->Sol_Reagent1 Sol_Stoich1 Solution: • Reduce iodinating agent stoichiometry • Control reaction temperature • Monitor via TLC and quench Side_Products1->Sol_Stoich1 Sol_Reagent2 Solution: • Use a stronger base (e.g., NaH) • Ensure anhydrous conditions • Check ethylating agent purity Incomplete_Rxn2->Sol_Reagent2 Sol_Conditions2 Solution: • Change solvent (e.g., to DMF) • Use additives (e.g., CsF, LiBr) • Optimize temperature O_Alkylation->Sol_Conditions2 Sol_Purify Solution: • Optimize chromatography (gradient, solvent) • Consider recrystallization • Minimize transfers Purification_Loss->Sol_Purify

Caption: Troubleshooting workflow for the synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter. For a summary of issues and solutions, refer to Table 1.

Part A: Issues in Step 1 - Iodination of 4-Hydroxy-2(1H)-pyridinone

Question 1: My iodination reaction shows a high amount of unreacted starting material, even after extended reaction times. What is the likely cause?

Answer: Incomplete conversion in this step typically points to insufficient activation of the 4-hydroxy group or an issue with the iodinating reagent itself.

  • Causality: The conversion of a hydroxypyridine to an iodopyridine is not a direct displacement. It often requires activation of the hydroxyl group to make it a better leaving group, followed by nucleophilic attack by an iodide source. If using a one-pot method with reagents like triphenylphosphine and iodine, the quality and stoichiometry of these reagents are critical.[3]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your iodide source (e.g., I₂, NaI) and activating agents (e.g., PPh₃, POCl₃ followed by NaI) are pure and dry. N-Iodosuccinimide (NIS) is an excellent electrophilic iodinating agent but can degrade if not stored properly; confirm its activity.[4][5]

    • Reaction Conditions: If using an activation/displacement strategy, ensure the temperature for the activation step is appropriate before adding the iodide source. Some methods require heating to facilitate the conversion.[3]

    • Alternative Reagents: Consider using a more robust iodinating system. Electrophilic iodination on the electron-rich pyridone ring using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA) can be effective.[6][7]

Question 2: My reaction produces a significant amount of a di-iodinated by-product. How can I improve selectivity for the mono-iodinated product?

Answer: The formation of di-iodinated species, likely at the 3 and 5 positions, is a result of the high reactivity of the electron-rich pyridone ring towards electrophilic substitution.[8]

  • Causality: The pyridone ring is highly activated, and once the first iodine is attached, the ring may still be sufficiently reactive to undergo a second iodination, especially if the reaction is left for too long or if there is an excess of the iodinating reagent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0-1.1 equivalents.

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second iodination, thereby improving selectivity.

    • Monitor Closely: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated product appear.

Part B: Issues in Step 2 - N-Ethylation of 4-Iodo-2(1H)-pyridinone

Question 3: My N-ethylation reaction gives a mixture of two products, and one appears to be the O-ethylated isomer (2-ethoxy-4-iodopyridine). How do I favor N-alkylation?

Answer: This is the most common challenge in 2-pyridone alkylation. The 2-pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[1][2] The outcome is highly sensitive to the reaction conditions.[9]

  • Causality: The selectivity of N- versus O-alkylation is governed by Hard-Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control. The oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer." The reaction outcome depends on the counter-ion of the base, the solvent, and the electrophile.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: For selective N-alkylation, a common strategy is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF.[1] The sodium counter-ion associates more tightly with the harder oxygen atom, leaving the softer nitrogen atom more available for nucleophilic attack. In contrast, using a silver salt (e.g., Ag₂CO₃) often favors O-alkylation.[2]

    • Use Additives: The addition of cesium fluoride (CsF) in DMF has been reported to significantly improve N-selectivity.[1]

    • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable N-alkylated product, although this may require longer reaction times.

Question 4: The N-ethylation reaction is very sluggish and does not go to completion. What can I do to improve the conversion rate?

Answer: Low reactivity can be caused by several factors, including an insufficiently strong base, poor solubility, or deactivation by the iodine substituent.

  • Causality: The electron-withdrawing nature of the iodine atom at the 4-position can decrease the nucleophilicity of the pyridone ring, making the reaction slower than with an unsubstituted pyridone. Furthermore, if the pyridone anion is not fully formed due to a weak base or wet conditions, the reaction will stall.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will quench strong bases like NaH and inhibit the formation of the necessary pyridone anion. Flame-dry your glassware and use anhydrous solvents.

    • Increase Temperature: Gently heating the reaction (e.g., to 50-60 °C) can often increase the rate of reaction. Monitor for potential decomposition.

    • Use a More Reactive Electrophile: If using ethyl iodide is not effective, consider a more reactive ethylating agent like diethyl sulfate or ethyl triflate, though these should be handled with extreme care due to their toxicity.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for N-alkylation of pyridones.[2][10]

Summary of Troubleshooting Solutions

Table 1: Common Problems and Recommended Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Iodination (Step 1) 1. Incomplete reaction due to poor reagent activity.2. Formation of di-iodinated side products.3. Degradation of material.1. Verify reagent quality; use a more active iodinating system (e.g., NIS/TFA).2. Use 1.0-1.1 eq. of iodinating agent; run at lower temp; monitor by TLC.3. Use milder conditions; ensure pH is not strongly basic during workup.
Low Yield in N-Ethylation (Step 2) 1. Formation of the O-alkylated isomer.2. Incomplete reaction.3. Ineffective base or wet conditions.1. Use NaH in DMF; consider additives like CsF.[1]2. Increase reaction temperature; use a more reactive ethylating agent.3. Use a strong base (NaH); ensure all reagents and solvents are anhydrous.
Difficult Purification 1. Products have similar polarity.2. Presence of persistent impurities.1. Optimize column chromatography (try different solvent systems or a shallower gradient).2. Consider recrystallization as an alternative or final purification step.

Frequently Asked Questions (FAQs)

Q1: Can I perform the N-ethylation first and then the iodination? A: While possible, it is generally not the preferred route. N-ethylating 4-hydroxy-2(1H)-pyridinone introduces multiple reactive sites for alkylation (N1, O2, O4), leading to a complex mixture of products that is difficult to separate. Iodinating first simplifies the system for the critical N-alkylation step.

Q2: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. Stain with potassium permanganate or view under UV light. For N- vs. O-alkylation, the two isomers should have different Rf values.

Q3: My final product appears unstable and discolors over time. How should I store it? A: Iodo-substituted aromatic and heteroaromatic compounds can be light-sensitive. It is best to store the final product in a sealed vial, protected from light (e.g., wrapped in foil), and under an inert atmosphere (argon or nitrogen) at low temperature (e.g., < 4 °C).

Q4: Are there any specific safety precautions I should take? A: Yes. Handle all reagents in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

  • Ethylating Agents (e.g., Ethyl Iodide, Diethyl Sulfate): These are toxic and potential carcinogens. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodine/NIS: Can cause stains and irritation. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.

Step 1: Synthesis of 4-Iodo-2(1H)-pyridinone
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2(1H)-pyridinone (5.0 g, 45.0 mmol) and acetonitrile (100 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (10.1 g, 45.0 mmol, 1.0 eq.) to the suspension.[4][5]

  • Catalyst: Add trifluoroacetic acid (TFA) (0.35 mL, 4.5 mmol, 0.1 eq.) dropwise to the stirring mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (100 mL) to the residue and stir for 30 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then a small amount of cold diethyl ether.

  • Drying: Dry the solid under high vacuum to yield 4-iodo-2(1H)-pyridinone as an off-white to pale yellow solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone
  • Setup: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.2 eq.). Wash the NaH with anhydrous hexanes (2 x 15 mL) to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (80 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Anion Formation: Add 4-iodo-2(1H)-pyridinone (from Step 1, 9.95 g, 45.0 mmol, 1.0 eq.) portion-wise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (4.3 mL, 54.0 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 50 °C.

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (3 x 100 mL) and then with saturated brine (1 x 100 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 30% to 70% ethyl acetate in hexanes) to afford 1-Ethyl-4-iodo-2(1H)-pyridinone as a solid.

References

  • Sharma, A. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 55B, 492-500.
  • Reddy, K. L., et al. (2009). One-Pot Iodination of Hydroxypyridines. Organic Letters, 11(11), 2241-2244. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665. [Link]

  • Google Patents. (2011).
  • ResearchGate. (n.d.). Biologically important 4‐hydroxy‐2‐pyridone natural products. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • Organic Syntheses. (n.d.). Procedure for workup and purification. [Link]

  • Google Patents. (2012). Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). WO2012107831A1.
  • Google Patents. (2014).
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Pireddu, R., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(1), 107-118. [Link]

  • Morwick, T., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(15), 5343-5346. [Link]

  • Chikhalikar, S., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Journal of Organic Chemistry. [Link]

  • PubMed. (2009). One-pot iodination of hydroxypyridines. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51, 17744-17747. [Link]

  • Thomson, R. J., et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(3), 1633-1649. [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link]

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. [Link]

  • Google Patents. (2012). Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). WO2012107831A1.
  • Broekman, F. W. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. Recueil des Travaux Chimiques des Pays-Bas, 81(2), 114-122. [Link]

  • SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. [Link]

  • PubMed. (1993). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]

  • PubChem. (n.d.). 4-Hydroxy-2(1H)-pyridinone. [Link]

  • MDPI. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. [Link]

  • Wikipedia. (n.d.). N-Iodosuccinimide. [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

Sources

Technical Support Center: Stability Optimization for 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STAB-IODO-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Compound: 1-Ethyl-4-iodo-2(1H)-pyridinone Primary Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura), bio-orthogonal chemistry, and fragment-based drug discovery. Critical Instability Factor: The Carbon-Iodine (C-I) bond at position 4.

This guide addresses the three primary degradation vectors for this molecule: Photolytic Deiodination , Nucleophilic Displacement , and Oxidative Stress . The 4-iodo-2-pyridone scaffold is electronically unique; the iodine atom is activated by the adjacent carbonyl and nitrogen, making it an excellent synthetic handle but a liability during storage.

Troubleshooting Module: Photostability (The "Yellowing" Issue)

Symptom: Your clear or pale-yellow solution turns amber or brown within hours on the benchtop. Diagnosis: Homolytic cleavage of the C-I bond driven by UV/Visible light.[1]

The Mechanism

Iodinated aromatic heterocycles are notoriously photolabile. Upon exposure to light (specifically


 nm), the C-I bond absorbs energy, leading to homolytic fission.[1] This generates a pyridinone radical and an iodine radical (

). Two iodine radicals recombine to form molecular iodine (

), which causes the characteristic brown discoloration.
The "Dark Room" Protocol

Standard laboratory lighting (fluorescent tubes) emits enough UV to degrade this compound in solution within 4 hours.

  • Amber Glassware: All stock solutions must be prepared in amber borosilicate glass vials.

  • The Foil Shield: If amber glass is unavailable, wrap the vial in aluminum foil before adding the solvent.

  • Red Light Handling: For highly sensitive assays (e.g., kinetic studies), weigh and dissolve the compound under red photographic safety lights or low-intensity LED lighting.

Visualization: Photodegradation Pathway

Photodegradation Compound 1-Ethyl-4-iodo-2(1H)-pyridinone Excited Excited State (C-I Bond Vibration) Compound->Excited UV/Vis Light (hv) Radicals Radical Pair (Pyr• + I•) Excited->Radicals Homolytic Cleavage Iodine Molecular Iodine (I2) (Brown Color) Radicals->Iodine Dimerization Byproduct De-iodinated Byproduct Radicals->Byproduct H-Abstraction (Solvent)

Caption: Figure 1.[2] The photolytic cascade resulting in iodine release and solution discoloration.

Troubleshooting Module: Chemical Stability (Solvent & pH)

Symptom: Loss of potency or precipitation in buffered solutions. Diagnosis: Nucleophilic Aromatic Substitution (


).[3]
The Mechanism

The C4 position of the 2-pyridone ring is electrophilic. The iodine atom is a good leaving group. If you dissolve this compound in a buffer containing strong nucleophiles (e.g., Tris, primary amines, thiols) at basic pH, the nucleophile will displace the iodine.

Solvent & Buffer Compatibility Matrix
Solvent/BufferCompatibilityRisk LevelTechnical Notes
DMSO (Dry) High LowPreferred for stock solutions (10-100 mM). Store at -20°C.
DMF Medium ModerateProne to hydrolysis over time (forms amines); use fresh/anhydrous only.
Ethanol/Methanol Medium ModerateProtophilic solvents can donate H-atoms to radicals if light strikes.
PBS (pH 7.4) High LowStable for <24h. Phosphate is non-nucleophilic.
Tris / Glycine Low CRITICAL DO NOT USE. Primary amines in Tris will displace Iodine.
DTT / BME Low CRITICAL Thiols will rapidly displace Iodine via

.
Protocol: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid quickly. The solid is relatively stable, but minimize exposure to humid air.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Degassing (Optional but Recommended): Sparge the DMSO with Nitrogen or Argon for 5 minutes before dissolving. This removes dissolved Oxygen, which can accelerate radical degradation pathways.

  • Storage: Aliquot immediately into single-use amber vials. Freeze at -20°C or -80°C. Do not freeze-thaw more than once.

Frequently Asked Questions (FAQs)

Q: My solution turned pink/brown. Is it still usable? A: The color indicates free iodine (


). This means a portion of your compound has degraded.[4] If the color is faint, the concentration loss may be negligible (<5%), and it might be usable for qualitative work. For quantitative 

measurements or precise coupling reactions, discard and prepare fresh.

Q: Can I use this compound in cell culture media? A: Yes, but with conditions. Dilute from a DMSO stock immediately before use. Do not store the compound in media (which contains amino acids and nucleophiles) for prolonged periods before adding to cells. The half-life in complete media (with FBS) is significantly shorter than in pure PBS.

Q: Why does the protocol forbid Tris buffer? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. The 4-iodo-2-pyridone core is susceptible to nucleophilic attack at the C4 position. The amine in Tris will attack the ring, kicking out the Iodine, effectively destroying your compound and creating a new N-substituted byproduct. Use HEPES, MOPS, or PBS instead.

Experimental Workflow Visualization

Workflow Start Solid Compound (Store at -20°C, Desiccated) Weigh Weighing Step (Red Light / Dim Light) Start->Weigh Minimize Humidity Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Argon Sparge (Optional) Aliquot Aliquot & Flash Freeze (Single Use Vials) Dissolve->Aliquot Protect from Light Dilute Dilution into Assay Buffer (PBS/HEPES - No Tris!) Aliquot->Dilute Thaw once Use Immediate Experimentation (< 4 Hours on Bench) Dilute->Use Avoid Nucleophiles

Caption: Figure 2. Optimized workflow for handling 4-iodo-2-pyridone derivatives to maximize stability.

References & Authoritative Grounding

  • Photochemistry of Iodinated Heterocycles:

    • Mechanism of C-I Bond Homolysis: The instability of the C-I bond in aromatic systems under UV irradiation is a fundamental principle of organohalide photochemistry.

    • Source: Rahn, R. O., & Sellin, H. G. (1979). Photochemistry of halogenated pyrimidines. Photochemistry and Photobiology.

  • Nucleophilic Substitution on 2-Pyridones:

    • Reactivity Profile: The C4 position of 2-pyridones is activated for Nucleophilic Aromatic Substitution (

      
      ), particularly when a good leaving group like Iodine is present.
      
    • Source: BenchChem Protocols. (2025).[5] Protocol for Nucleophilic Substitution on the Pyridine Ring.

  • Synthesis and Reactivity of 4-Iodo-2-Pyridones:

    • Synthetic Utility: This reference details the preparation and subsequent cross-coupling of 4-iodo-2-pyridones, confirming the lability of the iodine at C4.

    • Source: ChemicalBook. (2024). 4-Iodo-2-pyridone Reactivity and Properties.

  • Solvent Effects on Organoiodides:

    • DMSO Stability: While generally stable in DMSO, iodinated compounds can undergo solvolysis or oxidation if the DMSO is not anhydrous or if exposed to light.

    • Source: Sigma-Aldrich Technical Bulletin. Handling of Light-Sensitive Organoiodides.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving the versatile building block, 1-Ethyl-4-iodo-2(1H)-pyridinone. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 1-Ethyl-4-iodo-2(1H)-pyridinone in cross-coupling reactions?

The primary challenges stem from the inherent electronic properties of the pyridinone ring.[1] Firstly, the pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can inhibit catalytic activity by occupying a coordination site on the metal, effectively poisoning the catalyst.[1] Secondly, the pyridine ring is electron-deficient, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Overcoming these challenges requires careful selection of the catalytic system, particularly the ligand.

Q2: Which cross-coupling reactions are most suitable for functionalizing this scaffold?

1-Ethyl-4-iodo-2(1H)-pyridinone is a versatile electrophile compatible with a range of palladium-catalyzed cross-coupling reactions. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters. It is widely used due to the commercial availability and stability of the boron reagents.[2]

  • Buchwald-Hartwig Amination: The premier method for forming C–N bonds, coupling the pyridinone with a wide variety of primary and secondary amines.[3]

  • Sonogashira Coupling: Used to form C(sp²)–C(sp) bonds by coupling with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[4][5][6]

  • Heck Reaction: Forms C(sp²)–C(sp²) bonds by reacting the iodo-pyridinone with an alkene, offering a powerful method for vinylation.[7][8]

  • Stille Coupling: Couples the substrate with organotin reagents to form C–C bonds. While effective, the toxicity of organotin compounds and difficulty in removing tin byproducts have made it less popular than the Suzuki coupling.[9][10][11]

Q3: How do I select the optimal palladium precursor and ligand?

The selection of the palladium precursor and ligand is the most critical factor for a successful reaction.[1]

Palladium Precursor: Commonly used precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[12] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly. For many modern catalytic systems, using a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) species under basic conditions, can lead to more reproducible results.[13]

Ligand Selection: The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle.[14][15] For electron-deficient substrates like pyridinones, bulky and electron-rich phosphine ligands are highly effective.[1][16]

  • Rationale: Bulky ligands promote the crucial reductive elimination step and can help prevent the formation of inactive catalyst dimers.[3][16] Their strong σ-donating character increases the electron density on the palladium center, which facilitates the oxidative addition of the C–I bond.[16]

  • Recommended Ligands: The Buchwald dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) are excellent choices for Suzuki and Buchwald-Hartwig reactions.[15] For Heck and Sonogashira couplings, simpler phosphines like PPh₃ or P(t-Bu)₃ can also be effective.[4][7]

Q4: What is the role of the base and solvent in these reactions?

Base: The base plays multiple roles. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. In Heck and Buchwald-Hartwig reactions, it neutralizes the acid (HI) generated during the cycle, regenerating the active Pd(0) catalyst.[13][17]

  • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices. K₃PO₄ is a stronger base often used in challenging aminations.

  • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in Heck and Sonogashira couplings.[4][17]

Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. The choice can significantly impact reaction rates and yields.[18]

  • Aprotic Polar Solvents: DMF, Dioxane, and THF are widely used. Dioxane, often with added water for Suzuki couplings, is a very common choice.[18][19]

  • Apolar Solvents: Toluene is another excellent option, particularly for reactions requiring higher temperatures.

Troubleshooting Guide

Problem: My reaction shows low or no conversion of the starting material.

This is the most common issue. A systematic approach is essential to diagnose the problem.[1][20]

Initial Checks (The "First Response" Workflow)
  • Confirm Reagent Integrity: Are your starting materials, reagents, and solvents pure and dry? Organometallic reagents (boronic acids, etc.) and some bases can be sensitive to air and moisture.[1]

  • Verify Inert Atmosphere: Was the reaction set up under a properly maintained inert atmosphere (Nitrogen or Argon)? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Check Stoichiometry: Double-check the molar equivalents of all reagents, especially the limiting reagent and the catalyst loading. Typical catalyst loadings range from 1-5 mol %.[12]

Start Low/No Yield Observed Reagents Check Reagent Purity & Stoichiometry Start->Reagents Step 1 Inert Verify Inert Atmosphere Reagents->Inert Step 2 Conditions Review Reaction Conditions (Temp, Time) Inert->Conditions Step 3 Catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) Conditions->Catalyst Step 4 Result Systematically Optimize Catalyst->Result

Caption: A systematic workflow for troubleshooting low-yield reactions.

Deeper Analysis: Catalyst System and Conditions
  • Question: Is my catalyst activating properly?

    • Insight: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This process can sometimes be inefficient.

    • Solution: Consider switching to a dedicated Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that activates more reliably. Ensure your phosphine ligand is not oxidized, as this can hinder the reduction.

  • Question: Could the pyridinone nitrogen be inhibiting the catalyst?

    • Insight: This is a known issue for pyridine-containing substrates.[1][21] The nitrogen lone pair can bind to the palladium, leading to deactivation.

    • Solution: Employ a bulky, electron-rich ligand (e.g., XPhos, P(t-Bu)₃). The steric hindrance of the ligand can create a "pocket" around the palladium center that disfavors coordination by the pyridinone nitrogen.[16] In very difficult cases, the corresponding 1-Ethyl-4-iodo-2(1H)-pyridinone N-oxide can be used, which alters the electronic properties and masks the lone pair.[1][22]

  • Question: Is the temperature or base incorrect?

    • Insight: Some cross-coupling reactions require significant thermal energy to proceed. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. The base strength must be sufficient to drive the desired catalytic step without degrading the starting materials.

    • Solution: If using a mild base like K₂CO₃ with no success, consider a stronger base like K₃PO₄ or Cs₂CO₃ (especially for C-N couplings). Incrementally increase the reaction temperature, monitoring by TLC or LC-MS for product formation and starting material consumption.

Problem: I am observing significant side product formation (e.g., homocoupling, hydrodehalogenation).
  • Insight: Homocoupling of the organometallic partner (e.g., boronic acid) or hydrodehalogenation (replacement of iodine with hydrogen) points to a breakdown in the desired catalytic cycle. This often happens when the rate of transmetalation or reductive elimination is slow compared to competing side pathways.

  • Solution:

    • Optimize Ligand-to-Metal Ratio: Typically a 1:1 to 2:1 ratio of monodentate ligand to palladium is used. Too little ligand can lead to palladium black precipitation, while too much can sometimes inhibit the reaction.

    • Degas Solvents Thoroughly: Oxygen can promote homocoupling of boronic acids. Ensure solvents are properly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

    • Check Water Content (Suzuki): For Suzuki reactions, a small amount of water is often beneficial, but excess water can lead to protodeboronation of the boronic acid, which can be a source of the proton for hydrodehalogenation.

Recommended Catalytic Systems & Protocols

The following tables summarize recommended starting conditions for various cross-coupling reactions with 1-Ethyl-4-iodo-2(1H)-pyridinone. These should be considered as starting points for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Reliable and commercially available sources for generating Pd(0) in situ.[23]
Ligand XPhos (4 mol%) or SPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[15]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)Effective bases for activating the boronic acid for transmetalation.[19]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or TolueneStandard solvents for Suzuki couplings. Water often accelerates the reaction.[18][19]
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or G3-XPhos PrecatalystG3 precatalysts offer reliable and rapid generation of the active catalyst.[13]
Ligand XPhos or RuPhos (2-4 mol%)Proven to be highly effective for C-N bond formation with challenging substrates.[3]
Base NaOtBu or K₃PO₄ (1.5 - 2.0 equiv.)Strong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential for this transformation.
Temperature 90 - 110 °CGenerally requires heating to achieve good conversion rates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 1-Ethyl-4-iodo-2(1H)-pyridinone with an arylboronic acid.

Materials:

  • 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous 1,4-Dioxane and Degassed Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-Ethyl-4-iodo-2(1H)-pyridinone, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.[19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.[19]

Visualization of the Palladium Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar series of steps.[12][24]

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-I) Trans L₂Pd(II)(Ar)(R) OxAdd->Trans Transmetalation (+ R-M) Trans->Pd0 Reductive Elimination (- Ar-R) Product Coupled Product (Ar-R) Trans->Product ArI 1-Ethyl-4-iodo- 2(1H)-pyridinone ArI->OxAdd RM Organometallic Reagent (e.g., Ar'-B(OH)₂) RM->Trans

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

References
  • BenchChem. (2025).
  • Computational Chemistry Study. (n.d.).
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Overcoming poor solubility of 1-Ethyl-4-iodo-2(1H)-pyridinone in reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of 1-Ethyl-4-iodo-2(1H)-pyridinone in reaction environments. As a substituted pyridinone, this compound's relatively planar and partially non-polar structure can lead to significant solubility hurdles, impacting reaction kinetics, yield, and reproducibility. This document offers a systematic approach to diagnosing and overcoming these issues.

Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or failing. How can I confirm if the poor solubility of 1-Ethyl-4-iodo-2(1H)-pyridinone is the root cause?

A: Visual inspection is the most immediate diagnostic tool. If you observe suspended solid particles of the pyridinone derivative in your reaction mixture after an appropriate amount of stirring, it is a clear indicator of insolubility. Other signs include:

  • Stagnant Reaction Progress: The reaction fails to proceed or proceeds at an exceptionally slow rate, as observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Inconsistent Yields: Results vary significantly between batches, which can be caused by inconsistent amounts of the dissolved, reactive species.

  • Rate Independence: Increasing the concentration of other reagents does not proportionally increase the reaction rate, suggesting the concentration of the dissolved pyridinone is the limiting factor.

Many new chemical entities (NCEs), particularly heterocyclic compounds, exhibit poor aqueous solubility, a challenge that frequently complicates development.[1][2]

Q2: What is the most straightforward initial step to address this solubility issue?

A: The first and simplest approach is to optimize the solvent system. The "like dissolves like" principle is your starting point.[2] Since 1-Ethyl-4-iodo-2(1H)-pyridinone has both polar (the pyridinone ring) and non-polar (ethyl and iodo groups) characteristics, a solvent of intermediate polarity or a co-solvent system is often required. If modifying the primary solvent is not an option due to reaction chemistry constraints, introducing a co-solvent is a powerful and widely used technique.[2][3]

Q3: How do co-solvents work, and which ones should I consider for 1-Ethyl-4-iodo-2(1H)-pyridinone?

A: Co-solvents are water-miscible organic solvents added to a primary solvent to increase the solubility of a poorly soluble compound.[3][4] They function by reducing the overall polarity of the solvent system, thereby lowering the interfacial tension between the solute and the solvent.[2] For a compound like 1-Ethyl-4-iodo-2(1H)-pyridinone, polar aprotic solvents are excellent candidates.

Table 1: Recommended Co-solvents for Initial Screening

Co-solvent Formula Boiling Point (°C) Key Characteristics
N,N-Dimethylformamide (DMF) C₃H₇NO 153 High polarity, high boiling point, excellent for many organic compounds.[2][5]
Dimethyl Sulfoxide (DMSO) C₂H₆OS 189 Highly polar aprotic solvent, strong solubilizing power.[5][6]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO 202 High boiling point, effective for a wide range of organic molecules.[6]
Dioxane C₄H₈O₂ 101 A cyclic ether with low polarity, useful in mixed-solvent systems.[5]

| Tetrahydrofuran (THF) | C₄H₁₀O | 66 | Lower boiling point, good for reactions requiring easier solvent removal.[5] |

The selection should be based on compatibility with your reaction conditions (e.g., temperature, reagent stability).

Q4: Is simply heating the reaction mixture a viable strategy?

A: Yes, for most solid solutes, increasing the temperature will increase solubility.[7][8] This is because the dissolution process for most solids is endothermic (it consumes heat). According to Le Chatelier's Principle, adding heat to an endothermic process will shift the equilibrium toward dissolution.[8][9]

However, consider these points:

  • Thermal Stability: Ensure that 1-Ethyl-4-iodo-2(1H)-pyridinone and all other reagents are stable at the elevated temperature.

  • Side Reactions: Higher temperatures can accelerate undesired side reactions, potentially reducing the yield of your target product.

  • Precipitation on Cooling: The compound may precipitate out of the solution upon cooling, which can complicate workup and purification.

Heating can be particularly effective when combined with the use of a co-solvent.

Q5: I've heard of sonication being used. How does this technique improve solubility?

A: Sonication is a highly effective mechanical method for enhancing dissolution.[10] It uses high-frequency sound waves (typically >20 kHz) to induce a phenomenon called cavitation—the formation, growth, and collapse of microscopic bubbles in the liquid.[10][11] The collapse of these bubbles generates intense localized shockwaves and microjets.[12] This energy breaks down solid agglomerates into smaller particles, dramatically increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[12][13] Sonication is especially useful for kinetically slow dissolution processes and can often achieve solubility at lower temperatures than heating alone.[14]

Troubleshooting & Optimization Workflows

If initial adjustments are insufficient, a more systematic approach is necessary. The following workflow and protocols provide a structured path to optimizing reaction conditions.

A Start: Reaction Incomplete / Sluggish B Visual Inspection: Is solid reactant present? A->B C Yes: Solubility Issue Confirmed B->C Yes D No: Investigate other reaction parameters (kinetics, catalyst, etc.) B->D No E Protocol 1: Co-solvent Screening C->E F Was a suitable co-solvent found? E->F G Yes: Optimize reaction with co-solvent F->G Yes H No / Partially Soluble F->H No N Problem Solved G->N I Apply Gentle Heating (40-60 °C) H->I J Is the compound fully dissolved? I->J K Yes: Proceed with reaction, monitor for degradation J->K Yes L No: Proceed to advanced methods J->L No K->N M Protocol 2: Utilize Sonication L->M M->N

Caption: Co-solvents bridge the polarity gap between solute and solvent.

Experimental Protocol 2: Employing Sonication for Dissolution

Objective: To use ultrasonic energy to facilitate the dissolution of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Materials:

  • Reaction vessel (flask or vial)

  • 1-Ethyl-4-iodo-2(1H)-pyridinone and reaction solvent (with or without co-solvent)

  • Laboratory ultrasonic bath

Procedure:

  • Preparation: Combine 1-Ethyl-4-iodo-2(1H)-pyridinone and the chosen solvent system in the reaction vessel.

  • Sonication:

    • Place the vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath. [15] * Turn on the sonicator. You may observe the solid breaking apart and dispersing.

    • Sonicate for intervals of 5-10 minutes. Check for dissolution visually.

  • Temperature Check: Sonication can cause slight warming of the bath. [12]Monitor the temperature to ensure it remains within an acceptable range for your reaction's stability.

  • Reaction Initiation: Once the solid is fully dissolved, remove the vessel from the sonicator and proceed with adding the remaining reagents. If the reaction itself is slow, it can sometimes be beneficial to run the entire reaction in the ultrasonic bath, as sonication can also accelerate heterogeneous reactions. [10]

References
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Preventing de-iodination of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Ethyl-4-iodo-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the de-iodination of this valuable synthetic intermediate. Our goal is to ensure the integrity of your experiments and the successful application of this compound in your research.

Understanding the Challenge: The Instability of the C-I Bond

The carbon-iodine (C-I) bond in aryl iodides, including 1-Ethyl-4-iodo-2(1H)-pyridinone, is the weakest among the carbon-halogen bonds. This inherent weakness makes the compound susceptible to de-iodination under various experimental conditions, leading to the formation of the corresponding de-iodinated pyridone. This side reaction can significantly impact reaction yields, introduce impurities, and complicate downstream processing.

Several mechanisms can contribute to de-iodination:

  • Radical Dissociation: The C-I bond can cleave homolytically, especially when exposed to heat or ultraviolet (UV) light, generating an aryl radical and an iodine radical. This process is often accelerated in the presence of radical initiators.[1]

  • Reductive Dehalogenation: In the presence of a reducing agent and a proton source, the iodo-substituent can be replaced by a hydrogen atom. This can be an intended transformation in some synthetic routes but an undesirable side reaction in others.

  • Base-Induced Elimination: Strong bases can promote the elimination of hydrogen iodide (HI) through a dehydrohalogenation mechanism, particularly if there are acidic protons in the vicinity.[2]

This guide will provide you with the necessary knowledge and protocols to mitigate these risks and ensure the stability of 1-Ethyl-4-iodo-2(1H)-pyridinone throughout your experimental workflow.

Troubleshooting Guide: Diagnosing and Solving De-iodination

This section addresses common issues encountered during the use of 1-Ethyl-4-iodo-2(1H)-pyridinone in a question-and-answer format.

Q1: I observed the formation of a significant amount of 1-ethyl-2(1H)-pyridinone in my reaction mixture. What could be the cause?

A1: The presence of the de-iodinated product suggests that de-iodination has occurred. Several factors could be responsible:

  • Elevated Temperatures: Heating the reaction mixture can provide the energy needed to cleave the weak C-I bond, leading to radical dissociation.[1][3]

  • Exposure to Light: UV radiation from ambient or direct light sources can initiate photochemical de-iodination.[1][4]

  • Presence of Reductive Species: Trace metals, certain organic molecules, or even some solvents can act as reducing agents, leading to reductive dehalogenation.

  • Basic Reaction Conditions: If your reaction involves the use of a strong base, dehydrohalogenation could be the culprit.[2]

Q2: My stored 1-Ethyl-4-iodo-2(1H)-pyridinone shows signs of degradation (discoloration, presence of impurities) even before use. How can I prevent this?

A2: Improper storage is a likely cause of pre-use degradation. This compound is sensitive to air, light, and heat.[5][6] To ensure its stability:

  • Store under an inert atmosphere: Repackage the compound under argon or nitrogen to prevent oxidation.[5][6]

  • Protect from light: Use an amber vial or store the container in a dark place.[6]

  • Maintain low temperatures: Store the compound in a freezer, especially for long-term storage.[6]

Q3: I am running a cross-coupling reaction at high temperatures. How can I minimize de-iodination?

A3: High-temperature reactions are particularly challenging. Consider the following strategies:

  • Optimize Reaction Time: Minimize the time the reaction is held at a high temperature.

  • Use a More Stable Halogen: If your synthetic strategy allows, consider using the analogous 1-ethyl-4-bromo-2(1H)-pyridinone, as the C-Br bond is stronger than the C-I bond.[1]

  • Screen Catalysts and Ligands: Modern catalytic systems can often achieve high conversions at lower temperatures. Experiment with different palladium or copper catalysts and ligands to find a more efficient system.

Preventative Protocols and Best Practices

To proactively prevent de-iodination, it is crucial to implement rigorous handling and experimental procedures.

Storage and Handling Protocol
  • Upon Receipt: Immediately transfer the compound to a tared amber vial under a stream of inert gas (argon or nitrogen).

  • Sealing: Seal the vial with a cap containing a PTFE septum for repeated access with a syringe, or use a solid cap with parafilm for long-term storage.

  • Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

  • Storage Location: Store the vial in a freezer (-20°C is recommended) and in a designated area for sensitive reagents.[6]

  • Dispensing: When taking a sample, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture. Briefly purge the vial with inert gas before and after removing the desired amount.

Experimental Setup Protocol
  • Glassware: Use flame-dried or oven-dried glassware to ensure the absence of moisture.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Solvent Selection: Use anhydrous, de-gassed solvents. Certain solvents like DMF and DMSO have been reported to facilitate radical formation in the presence of a base, which could promote de-iodination.[7] If possible, consider less reactive solvents.

  • Reagent Purity: Ensure all other reagents are of high purity and free from contaminants that could act as radical initiators or reducing agents.

  • Temperature Control: Use a precisely controlled heating mantle or oil bath. Avoid localized overheating.

  • Light Protection: Wrap the reaction vessel in aluminum foil to protect it from light, especially if the reaction is run for an extended period.

Data Summary: Key Stability Parameters
ParameterRecommendationRationale
Storage Temperature -20°C (Freezer)Minimizes thermal degradation.[6]
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidative decomposition.[5][6]
Light Exposure Minimize (Amber vial, dark storage)Prevents photochemical decomposition.[1][6]
Reaction Temperature As low as feasibleReduces the rate of thermal de-iodination.[1][3]
Reaction Atmosphere Inert (Argon or Nitrogen)Excludes oxygen, which can participate in radical reactions.
Solvent Choice Anhydrous, de-gassedPrevents side reactions and potential for radical formation.

Visualizing the De-iodination Pathway and Prevention

The following diagrams illustrate the de-iodination mechanism and the key steps in the preventative workflow.

G De-iodination Mechanism A 1-Ethyl-4-iodo-2(1H)-pyridinone D Heat / Light A->D Initiation B Pyridinone Radical + I• C 1-Ethyl-2(1H)-pyridinone B->C Hydrogen Abstraction D->B Homolytic Cleavage E H• source (e.g., solvent) E->B G Preventative Workflow cluster_0 Storage cluster_1 Reaction Setup Storage1 Inert Atmosphere Storage2 Low Temperature Storage1->Storage2 Storage3 Darkness Storage2->Storage3 Reaction1 Dry Glassware Storage3->Reaction1 Reaction2 De-gassed Solvents Reaction1->Reaction2 Reaction3 Light Protection Reaction2->Reaction3 Reaction4 Optimized Temperature Reaction3->Reaction4 End Stable Compound for Reaction Reaction4->End Start Receive Compound Start->Storage1

Sources

Technical Support Center: Work-Up & Troubleshooting for 1-Ethyl-4-iodo-2(1H)-pyridinone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing and isolating N-alkylated pyridinones can be notoriously difficult. 1-Ethyl-4-iodo-2(1H)-pyridinone is a highly valuable building block frequently employed in 1[1] and 2[2].

However, its unique physicochemical profile—a highly polar lactam core paired with a lipophilic N-ethyl group and a heavy, labile iodine atom—creates a distinct amphiphilic character. This guide is designed to provide causality-driven solutions to the most common work-up bottlenecks you will encounter.

Causality-Driven Troubleshooting Guide

Issue A: Intractable Emulsions During Liquid-Liquid Extraction
  • The Causality: The N-alkyl-2-pyridone motif acts as a weak non-ionic surfactant. The polar carbonyl/nitrogen dipole strongly hydrogen-bonds with water, while the N-ethyl group and iodine atom interact with the organic phase. When vigorously shaken, this stabilizes oil-in-water emulsions.

  • The Solution: Disrupt the hydration shell. Instead of standard Dichloromethane (DCM) or pure Ethyl Acetate (EtOAc), use an extraction solvent mixture of EtOAc/Isopropanol (9:1). The isopropanol acts as a co-surfactant, breaking the interfacial tension. Additionally, saturating the aqueous layer with NaCl (brine) increases the ionic strength, forcing the organic compound out of the aqueous phase via the "salting-out" effect.

Issue B: High Palladium Retention in the Isolated Product
  • The Causality: The lone pairs on the pyridinone oxygen act as dative ligands for soft transition metals like Pd(II) and Cu(I) used in cross-coupling reactions. Standard aqueous washes fail to break these coordination complexes, leading to colored (yellow/brown) crude products and severe streaking on silica gel.

  • The Solution: Implement a competitive ligand exchange. Adding a solid-supported thiol scavenger (e.g., SiliaMetS Thiol) introduces a sulfur atom that has a significantly higher binding affinity for Pd than the pyridinone oxygen, effectively stripping the metal from the product.

Issue C: Premature Deiodination (Formation of 1-Ethyl-2-pyridone)
  • The Causality: The C4-iodine bond in electron-deficient pyridinones is highly activated. Prolonged exposure to basic aqueous conditions (e.g., quenching with NaOH or Na2CO3) can trigger hydrolysis, while ambient light can cause homolytic cleavage.

  • The Solution: Always quench with a mild, pH-buffered solution (like saturated aqueous NH₄Cl) to maintain a pH of 6-7, and perform the work-up under amber lighting or wrap the separation funnel in foil if processing large batches.

Quantitative Data Summaries

Table 1: Solvent Partitioning & Emulsion Profile for 1-Ethyl-4-iodo-2(1H)-pyridinone

Extraction Solvent SystemEmulsion SeverityPartition Coefficient (LogP app)Product Recovery (%)
DCM / WaterSevere1.265%
EtOAc / WaterModerate1.578%
EtOAc:IPA (9:1) / BrineMinimal2.4>95%
MTBE / WaterLow0.845% (Poor solubility)

Table 2: Metal Scavenger Efficacy (Post-Catellani Reaction)

Treatment MethodResidual Pd (ppm)Visual AppearanceYield Impact
Standard Aqueous Wash>2000 ppmDark Brown OilN/A
L-Cysteine Wash (Aq)450 ppmYellow Solid-10% (Aqueous loss)
SiliaMetS Thiol (Resin)<10 ppmOff-White Powder-2% (Resin trapping)

Visualizing the Work-Up Logic

ExtractionWorkflow Start Crude Reaction Mixture Quench Quench with NH4Cl (aq) Maintain pH 6-7 Start->Quench Filter Filter through Celite (Removes Pd black) Quench->Filter Extract Extract with EtOAc/IPA (9:1) Filter->Extract Emulsion Emulsion Forms? Extract->Emulsion Brine Add Sat. NaCl & Centrifuge Emulsion->Brine Yes Organic Collect Organic Layer Emulsion->Organic No Brine->Organic

Workflow for resolving emulsions and extracting polar pyridinones.

Scavenging Complex Pd-Pyridinone Complex (Product Trapped) Scavenger Add SiliaMetS Thiol (High Affinity Ligand) Complex->Scavenger Displacement Ligand Exchange (Causality: S-Pd bond > O-Pd bond) Scavenger->Displacement FreeProduct Free Pyridinone Product (In Solution) Displacement->FreeProduct BoundMetal Pd-Thiol Resin (Solid Phase) Displacement->BoundMetal

Mechanistic pathway of Pd-coordination and scavenging during work-up.

Standardized Experimental Protocols

Protocol A: Optimized Aqueous Work-up for Pd-Catalyzed Cross-Coupling

Self-Validating System: This protocol includes an integrated TLC check of the aqueous layer to ensure zero product is discarded, validating the extraction efficiency in real-time.

  • Quenching: Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous NH₄Cl (1 mL per mmol of substrate) to neutralize the reaction without exceeding pH 7.

  • Filtration: Dilute the mixture with EtOAc (5 volumes). Filter the entire biphasic mixture through a 1-inch pad of Celite to remove precipitated Pd-black and inorganic salts. Rinse the pad with EtOAc/Isopropanol (9:1, v/v).

    • Causality: Removing fine particulates prevents them from acting as Pickering emulsion stabilizers at the solvent interface.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the phases. Extract the aqueous layer twice more with the EtOAc/Isopropanol (9:1) mixture.

  • Validation Check: Spot the aqueous layer on a TLC plate alongside the organic layer. Develop in 100% EtOAc under UV (254 nm). If the aqueous layer shows UV activity at the product Rf, add solid NaCl to the aqueous layer until saturated, and extract once more.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 10 mL),3[3].

Protocol B: Metal Scavenging and Isolation
  • Resin Addition: Re-dissolve the crude concentrated product in THF or DCM (10 mL/g). Add SiliaMetS Thiol resin (3 equivalents relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension at 40 °C for 4 hours.

    • Causality: Elevated temperature accelerates the kinetics of the ligand exchange between the pyridinone oxygen and the solid-supported thiol.

  • Isolation: Filter the mixture through a fine glass frit to remove the resin. Wash the resin thoroughly with DCM.

  • Concentration: Evaporate the solvent to yield the metal-free 1-ethyl-4-iodo-2-pyridone derivative, ready for column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my product streaking on the TLC/column after work-up? A: Streaking is typically caused by two factors: residual metal coordination or the inherent hydrogen-bonding capacity of the lactam core. If Protocol B (Metal Scavenging) has been performed, the streaking is likely due to the lactam. Add 1-2% Triethylamine (TEA) or Methanol to your chromatography eluent to disrupt the hydrogen bonding on the silica surface.

Q: Can I use standard acid/base extraction to purify the unreacted 1-ethyl-4-iodo-2-pyridone? A: No. Unlike free pyridines, 2-pyridones are neutral lactams; they do not readily protonate to form water-soluble salts at standard acidic pH. Acid/base extraction will not effectively separate the pyridinone from other neutral organic impurities.

Q: How do I separate the deiodinated byproduct (1-ethyl-2-pyridone) from my cross-coupled product? A: The deiodinated byproduct is significantly more polar and volatile than the 4-iodo starting material or most cross-coupled products. It can usually be removed by prolonged high-vacuum drying (if the coupled product is heavy) or via reverse-phase chromatography (C18), where the lipophilicity difference is maximized compared to normal-phase silica.

References

  • Diversity-oriented functionalization of 2-pyridones and uracils - PMC Source: nih.gov URL:[Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - Brieflands Source: brieflands.com URL:[Link]

  • Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators - PMC Source: nih.gov URL:[Link]

Sources

Technical Support Center: Scaling Up Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Process Landscape

Scaling the synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone presents a classic challenge in heterocyclic process chemistry: controlling N- vs. O-alkylation regioselectivity while maintaining the integrity of the labile carbon-iodine (C-I) bond.

The most robust route for scale-up involves the direct alkylation of 4-iodo-2(1H)-pyridinone with an ethylating agent. While thermodynamically favored, N-alkylation competes with kinetic O-alkylation, leading to the formation of the impurity 2-ethoxy-4-iodopyridine. This guide focuses on maximizing the N/O ratio, ensuring complete conversion, and isolating high-purity material without chromatographic purification.

Core Protocol: The "Gold Standard" Scale-Up Method

This protocol is designed for a 100 g to 1 kg scale , prioritizing safety, yield, and throughput.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Iodo-2(1H)-pyridinone Limiting Reagent1.0Purity >98% essential.
Potassium Carbonate (K₂CO₃) Base2.0 - 2.5Milled/Powdered (anhydrous). Granular K₂CO₃ slows reaction significantly.
Ethyl Iodide (EtI) Alkylating Agent1.2 - 1.5Preferred over EtBr for faster kinetics at lower temps (protects C-I bond).
DMF (Dimethylformamide) Solvent5-8 VolHigh dielectric constant promotes N-alkylation.
Step-by-Step Workflow
  • Charging: To a dry reactor under N₂, charge 4-iodo-2(1H)-pyridinone and anhydrous DMF (5 volumes). Stir until a suspension or solution is uniform.

  • Base Addition: Add powdered K₂CO₃ (2.0 equiv) in portions. Note: Mild exotherm possible.[1] Stir for 30 mins at 20-25°C to allow deprotonation (formation of the pyridone anion).

  • Alkylation: Cool the mixture to 0-5°C. Add Ethyl Iodide (1.2 equiv) dropwise to control the internal temperature.

  • Reaction: Allow the mixture to warm to 20-25°C. Stir for 12-18 hours.

    • Checkpoint: Monitor by HPLC.[1][2] Target <1% starting material.

  • Quench: Dilute with water (10 volumes) slowly. The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter, wash with water (to remove DMF/salts) and hexanes (to remove O-alkyl impurity).

    • If Oil: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Heptane or IPA/Water is preferred over column chromatography for scale-up.

Troubleshooting Center (Q&A)

Category A: Regioselectivity (N- vs. O-Alkylation)

Q: My HPLC shows 15% of the O-alkylated impurity (2-ethoxy-4-iodopyridine). How do I shift this to the N-isomer?

A: The N/O ratio is dictated by the "Hard-Soft Acid-Base" (HSAB) principle and solvent effects.

  • The Mechanism: The pyridone anion is an ambident nucleophile. The Nitrogen is the "soft" center (thermodynamic), and the Oxygen is the "hard" center (kinetic).

  • Solution 1 (Solvent): Ensure you are using a polar aprotic solvent like DMF or NMP . These solvents solvate the potassium cation effectively, leaving the "naked" anion free to react at the thermodynamically favored Nitrogen. Using non-polar solvents (THF, Toluene) or protic solvents promotes O-alkylation.

  • Solution 2 (Temperature): High temperatures favor the kinetic product (O-alkylation). Keep the reaction below 30°C . If the reaction is sluggish, extend time rather than increasing heat.

  • Solution 3 (Counter-ion): Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) . The larger Cesium cation dissociates more readily, further promoting N-alkylation, though this increases cost.

Category B: Reaction Stalling & Conversion[3]

Q: The reaction stalls at 90% conversion. Adding more Ethyl Iodide doesn't help. Why?

A: This is often a physical issue, not a chemical one.

  • Cause: On scale, the inorganic salts (KI byproduct and unreacted K₂CO₃) can encrust the stirring mechanism or coat the unreacted starting material, preventing contact with the reagents.

  • Fix: Ensure vigorous mechanical stirring (not magnetic). If stalling occurs, add a small amount of fresh DMF (1-2 volumes) to break up the salt cake.

  • Reagent Quality: Check your Ethyl Iodide. It degrades to liberate Iodine (turning purple/brown) over time. If your EtI is old, wash it with aqueous sodium thiosulfate, dry, and distill before use, or simply buy a fresh bottle.

Category C: Product Stability & Color

Q: The final product is turning pink/purple during drying. Is my compound decomposing?

A: Yes, this indicates deiodination .

  • The Science: The C-I bond at the 4-position is sensitive to light and heat. Homolytic cleavage releases iodine radicals, which cause the coloration.

  • Immediate Action:

    • Limit Light: Wrap all flasks and columns in aluminum foil.

    • Lower Temp: Do not dry the product in an oven >40°C. Use a vacuum oven at ambient temperature.

    • Stabilizer: If storing for long periods, store under Argon in the dark. A wash with dilute sodium metabisulfite during the workup can help remove initial traces of free iodine.

Category D: Purification on Scale

Q: I cannot use column chromatography for a 500g batch. How do I remove the O-alkylated impurity?

A: You must rely on solubility differences.

  • Method: The N-ethyl product is significantly more polar and has a higher melting point than the O-ethyl impurity (which is an oil or low-melting solid).

  • Protocol:

    • Slurry the crude solid in cold Hexanes or Heptane (5 volumes).

    • Stir for 1 hour. The O-alkyl impurity is soluble in non-polar hydrocarbons, while the N-ethyl pyridone is not.

    • Filter and wash with fresh Heptane.

    • Check purity.[1][2][3][4] If O-isomer persists, recrystallize from Ethyl Acetate/Heptane .

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

G Start Start: 4-Iodo-2-pyridone Reagents Add K2CO3 (2.0 eq) + EtI (1.2 eq) in DMF at 0-25°C Start->Reagents Check Check HPLC (IPC) Reagents->Check Path_N Major: N-Alkylation (Desired Product) Check->Path_N Normal Path_O Minor: O-Alkylation (Impurity) Check->Path_O Side Rxn Issue_Stall Issue: Incomplete Conv. Check->Issue_Stall >5% SM Issue_Ratio Issue: High O-Alkylation Check->Issue_Ratio >10% O-isomer Workup Workup: H2O Quench Filter or Extract Path_N->Workup Path_O->Workup Fix_Stall Fix: Increase Stirring, Add DMF, Check EtI Quality Issue_Stall->Fix_Stall Fix_Stall->Check Fix_Ratio Fix: Lower Temp, Switch to Cs2CO3, Ensure Dry DMF Issue_Ratio->Fix_Ratio Fix_Ratio->Reagents Restart Purify Purification: Slurry in Heptane (Removes O-isomer) Workup->Purify Final Final Product: 1-Ethyl-4-iodo-2(1H)-pyridinone Purify->Final

Caption: Process flow diagram highlighting the kinetic competition between N- and O-alkylation and corrective actions for common scale-up deviations.

References

  • Mechanism of Pyridone Alkylation

    • Title: "Mild and Regioselective N-Alkylation of 2-Pyridones in W
    • Source: ResearchG
    • URL: [Link]

    • Context: Discusses the factors influencing N vs O selectivity, including micellar effects and base choice.
  • General Scale-Up of Pyridones

    • Title: "Synthesis of 2,3-dihydro-4-pyridones"
    • Source: Organic Chemistry Portal
    • URL: [Link]

    • Context: Provides background on the stability and reactivity of pyridone scaffolds during scale-up.
  • Troubleshooting Alkylation

    • Title: "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkyl
    • Source: ACS Public
    • URL: [Link]

    • Context: Detailed mechanistic insight into controlling regioselectivity via solvent and c

Sources

Validation & Comparative

A Comparative Guide to Iodinated Heterocycles in Catalysis: Unveiling the Potential of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Among the diverse array of catalysts, halogen-based systems, particularly those involving iodine, have garnered significant attention. This guide provides an in-depth technical comparison of iodinated heterocycles in catalysis, with a special focus on the emerging potential of 1-Ethyl-4-iodo-2(1H)-pyridinone . While direct catalytic applications of this specific pyridone are a developing area of research, its structural attributes suggest a promising role, particularly in the realm of halogen bonding catalysis. This document will objectively compare its projected capabilities with established iodinated catalytic systems, namely N-Iodosuccinimide (NIS) and molecular iodine, supported by existing experimental data for these alternatives.

The Rise of Iodine in Catalysis: Beyond a Simple Halogen

Traditionally viewed as a workhorse for iodination reactions, iodine and its derivatives are increasingly recognized for their catalytic prowess.[1] The ability of the iodine atom to form a "σ-hole" — an electropositive region on the halogen's surface opposite to the covalent bond — allows it to act as a potent Lewis acid, forming non-covalent interactions known as halogen bonds.[2] This interaction can activate substrates, stabilize transition states, and facilitate a variety of organic transformations, offering a metal-free alternative to many established catalytic processes.[3]

1-Ethyl-4-iodo-2(1H)-pyridinone: A Candidate for Halogen Bonding Catalysis

While extensive catalytic data for 1-Ethyl-4-iodo-2(1H)-pyridinone is not yet prevalent in the literature, its molecular architecture provides a strong basis for its potential as a halogen bond donor catalyst.

Synthesis and Structural Features:

1-Ethyl-4-iodo-2(1H)-pyridinone can be synthesized from the corresponding 4-hydroxy-2-pyridone through N-ethylation followed by iodination. The presence of an electron-withdrawing carbonyl group and the delocalization of the nitrogen lone pair into the aromatic ring are expected to enhance the electropositive character of the iodine atom's σ-hole, making it a stronger halogen bond donor.

Diagram of the Proposed Role of 1-Ethyl-4-iodo-2(1H)-pyridinone in Halogen Bonding Catalysis

G Catalyst 1-Ethyl-4-iodo-2(1H)-pyridinone Substrate Substrate (e.g., Carbonyl) Catalyst->Substrate Activated_Substrate Activated Substrate Nucleophile Nucleophile Activated_Substrate->Nucleophile Product Product Nucleophile->Product Bond Formation Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen

Caption: Proposed catalytic cycle involving 1-Ethyl-4-iodo-2(1H)-pyridinone as a halogen bond donor.

Comparative Analysis with Established Iodinated Catalysts

To understand the potential of 1-Ethyl-4-iodo-2(1H)-pyridinone, a comparison with well-studied iodinated catalytic systems is essential.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a versatile and commercially available reagent, widely used for electrophilic iodinations.[4] Beyond its stoichiometric use, NIS has emerged as a precatalyst in various transformations.[5]

Catalytic Profile of NIS:

  • Mechanism: NIS can act as a source of electrophilic iodine (I+). In catalytic applications, it is often proposed that a small amount of NIS initiates a reaction, and the iodide byproduct is then re-oxidized in situ to regenerate the active iodine species.[6]

  • Applications:

    • Oxidative C-C and C-Heteroatom Coupling: NIS can catalyze the direct cross-coupling of alcohols with C-nucleophiles under solvent-free conditions.[5]

    • Iodolactonization: In the presence of a Lewis base, NIS can catalyze iodolactonization reactions.[7]

    • Activation of Carbonyls: NIS, in combination with a Brønsted or Lewis acid, can activate carbonyl compounds towards nucleophilic attack.[8]

Comparison with 1-Ethyl-4-iodo-2(1H)-pyridinone (Projected):

FeatureN-Iodosuccinimide (NIS)1-Ethyl-4-iodo-2(1H)-pyridinone (Projected)
Catalytic Role Primarily as a source of I+; can participate in radical pathways.[6]Primarily as a halogen bond donor (Lewis acid).
Reaction Types Oxidative couplings, iodocyclizations.[5][7]Activation of electrophiles (e.g., carbonyls, imines).
Stability Moderately stable, can decompose.Expected to be a stable, recoverable catalyst.
Tunability Limited structural modification.The pyridone scaffold allows for electronic and steric tuning.
Molecular Iodine (I₂)

Molecular iodine is an inexpensive and readily available catalyst for a wide range of organic transformations.[9]

Catalytic Profile of Molecular Iodine:

  • Mechanism: Iodine can act as a mild Lewis acid through halogen bonding. It can also be oxidized in situ to form more reactive iodine species.[1]

  • Applications:

    • Synthesis of Heterocycles: Iodine catalyzes the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines.[10][11]

    • Esterification and Acetalization: It is an effective catalyst for the esterification of carboxylic acids and the protection of carbonyls as acetals.[9]

    • Multicomponent Reactions: Iodine can promote multicomponent reactions to build molecular complexity in a single step.[12]

Comparison with 1-Ethyl-4-iodo-2(1H)-pyridinone (Projected):

FeatureMolecular Iodine (I₂)1-Ethyl-4-iodo-2(1H)-pyridinone (Projected)
Catalytic Activity Generally a mild Lewis acid.[9]Potentially a stronger and more tunable halogen bond donor.
Solubility Soluble in many organic solvents.Solubility will depend on the specific reaction medium.
Recovery Can be challenging to recover from reaction mixtures.Potentially easier to recover and recycle.
Specificity Can sometimes lead to side reactions due to its multifaceted reactivity.The defined structure may offer higher selectivity.

Experimental Protocols with Established Iodinated Catalysts

The following protocols serve as a benchmark for evaluating the potential performance of 1-Ethyl-4-iodo-2(1H)-pyridinone in similar catalytic transformations.

Protocol 1: NIS-Catalyzed α-Oxytosylation of Ketones (Adapted from literature[9])

This reaction demonstrates the ability of a hypervalent iodine catalyst, generated in situ, to effect a key synthetic transformation.

Methodology:

  • To a solution of propiophenone (1.0 mmol) in acetonitrile (5.0 mL) is added p-toluenesulfonic acid monohydrate (1.5 mmol).

  • The iodoarene catalyst (e.g., a functionalized iodoarene, 0.1 mmol) is then added.

  • The mixture is stirred at room temperature, and an oxidizing agent (e.g., m-chloroperoxybenzoic acid, 1.5 mmol) is added portion-wise over 1 hour.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Diagram of the Experimental Workflow for Catalytic α-Oxytosylation

G Start Start: Propiophenone, Acetonitrile, p-TsOH Add_Catalyst Add Iodoarene Catalyst Start->Add_Catalyst Add_Oxidant Add Oxidizing Agent (m-CPBA) Add_Catalyst->Add_Oxidant Reaction Stir at Room Temperature Add_Oxidant->Reaction Quench Quench with Na₂S₂O₃ (aq) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product α-Tosyloxy Propiophenone Purify->Product

Sources

The Pyridinone Scaffold: A Comparative Guide to the Biological Activity of 1-Ethyl-4-iodo-2(1H)-pyridinone and Related Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 2-pyridinone scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. Its derivatives have demonstrated potential as antifungal, antibacterial, anticancer, and enzyme-inhibiting agents.[1] This guide provides a comparative analysis of the biological activity of 1-Ethyl-4-iodo-2(1H)-pyridinone alongside other key pyridinone analogs, offering insights into their structure-activity relationships (SAR) and proposing experimental frameworks for their evaluation. While specific experimental data for 1-Ethyl-4-iodo-2(1H)-pyridinone is not extensively available in public literature, by examining related structures, we can infer its potential biological profile and guide future research.

The 2-Pyridinone Core: A Versatile Pharmacophore

The 2-pyridinone ring system, a six-membered heterocycle containing a nitrogen atom and a carbonyl group, is a common feature in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold in medicinal chemistry. The biological activity of pyridinone derivatives can be significantly modulated by the nature and position of substituents on the pyridinone ring.

Comparative Biological Activities of Pyridinone Derivatives

The biological activities of pyridinone derivatives are diverse and highly dependent on their substitution patterns. This section will compare the known activities of various pyridinone analogs to build a predictive profile for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Antifungal Activity

Pyridinone derivatives have shown significant promise as antifungal agents. For instance, a variety of substituted pyridinones have been synthesized and tested against clinically relevant fungal pathogens like Candida albicans.[2] The antifungal activity is often influenced by the substituents on both the nitrogen and carbon atoms of the pyridinone ring. While direct data on 4-iodo-pyridinones is scarce, the presence of a halogen can influence lipophilicity and target interaction.

Antibacterial Activity

The antibacterial potential of pyridinones has been explored against both Gram-positive and Gram-negative bacteria. N-alkyl substitution on the pyridinone ring has been shown to influence antibacterial efficacy.[3] For example, N-ethylpyridone derivatives have demonstrated antibacterial activity.[4] The introduction of an iodine atom at the 4-position could potentially enhance antibacterial properties due to increased steric hindrance or altered electronic properties that may favor binding to bacterial targets. Alkylpyridinium iodides have also been investigated for their antimicrobial characteristics.[5]

Cytotoxic and Anticancer Activity

Numerous pyridinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7] The mode of action often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. The substitution pattern on the pyridinone core is critical for cytotoxic potency. For instance, O-alkylation of 2-pyridone derivatives has led to the development of potent PIM-1 kinase inhibitors with caspase-activated apoptosis capabilities.[8] The combination of an N-ethyl group and a 4-iodo substituent in 1-Ethyl-4-iodo-2(1H)-pyridinone presents a unique structural motif that warrants investigation for its cytotoxic potential.

Enzyme Inhibition

The pyridinone scaffold is a versatile framework for the design of enzyme inhibitors. Derivatives have been shown to inhibit a range of enzymes, including kinases, dipeptidyl peptidase-4 (DPP-4), and catechol-O-methyltransferase (COMT).[8][9][10] For example, 3-hydroxypyridin-4-one derivatives have been identified as inhibitors of COMT.[9] The electronic and steric properties of the substituents play a crucial role in the inhibitory activity and selectivity. The iodine atom in 1-Ethyl-4-iodo-2(1H)-pyridinone could potentially engage in halogen bonding with enzyme active sites, a type of interaction increasingly recognized for its importance in drug design.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, we can deduce several SAR trends for pyridinone derivatives that can help predict the biological profile of 1-Ethyl-4-iodo-2(1H)-pyridinone:

  • N-Alkylation: The presence of an N-ethyl group generally enhances lipophilicity compared to an N-H or N-methyl analog. This can influence membrane permeability and interaction with hydrophobic binding pockets in biological targets.

  • 4-Position Halogenation: The introduction of a halogen, such as iodine, at the 4-position of the pyridinone ring can significantly impact biological activity. The bulky and lipophilic nature of iodine may lead to steric clashes or favorable hydrophobic interactions within a target's binding site. Furthermore, the iodine atom can act as a halogen bond donor, potentially forming specific interactions with protein residues.

  • Combined Effect: The combination of an N-ethyl group and a 4-iodo substituent is unique. It is plausible that this combination could lead to a distinct biological activity profile, potentially with enhanced potency or a novel mechanism of action compared to pyridinones with single substitutions.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the biological activity of 1-Ethyl-4-iodo-2(1H)-pyridinone, a systematic experimental approach is recommended.

General Workflow for Biological Screening

Biological Screening Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Screening (Antifungal & Antibacterial) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (Kinase panel, etc.) Characterization->Enzyme_Inhibition IC50_MIC Determination of IC50/MIC values Antimicrobial->IC50_MIC Cytotoxicity->IC50_MIC Enzyme_Inhibition->IC50_MIC SAR_Analysis Structure-Activity Relationship Analysis IC50_MIC->SAR_Analysis Mechanism Mechanism of Action Studies SAR_Analysis->Mechanism

Caption: A general workflow for the synthesis, characterization, and biological evaluation of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Step-by-Step Protocol: Antifungal Susceptibility Testing

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 1-Ethyl-4-iodo-2(1H)-pyridinone against a fungal strain like Candida albicans.

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-Ethyl-4-iodo-2(1H)-pyridinone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Step-by-Step Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of 1-Ethyl-4-iodo-2(1H)-pyridinone on a cancer cell line (e.g., HeLa).

  • Cell Culture and Seeding:

    • Culture HeLa cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Ethyl-4-iodo-2(1H)-pyridinone in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 2-pyridinone scaffold is a rich source of biologically active compounds. While direct experimental data for 1-Ethyl-4-iodo-2(1H)-pyridinone is limited, a comparative analysis of related pyridinone derivatives suggests its potential as an antimicrobial and/or cytotoxic agent. The unique combination of an N-ethyl group and a 4-iodo substituent warrants a thorough investigation to elucidate its specific biological activities and mechanism of action. The proposed experimental workflows provide a solid starting point for researchers to explore the therapeutic potential of this and other novel pyridinone derivatives. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to determine the clinical relevance of these promising compounds.

References

  • Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Antibiotics, 11(1), 72. [Link]

  • Nakashima, S., et al. (1985). Antimicrobial characteristic of insoluble alkylpyridinium iodide. Journal of Pharmacobio-Dynamics, 8(9), 744-750. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 15937-15951. [Link]

  • Ghorbani, M., et al. (2022). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Research in Pharmaceutical Sciences, 17(5), 516-528. [Link]

  • Abdel-Aziz, M., et al. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 8(1), 16365. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848729. [Link]

  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-656. [Link]

  • Mphahlele, M. J., et al. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Bioorganic Chemistry, 95, 103525. [Link]

  • Pan, W., et al. (2019). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure-Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Pharmacology, 10, 1319. [Link]

  • Chimenti, F., et al. (1999). Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. Il Farmaco, 54(9), 584-587. [Link]

Sources

Spectroscopic comparison of 1-Ethyl-4-iodo-2(1H)-pyridinone and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Benchmarking: 1-Ethyl-4-iodo-2(1H)-pyridinone vs. Functionalized Derivatives

Executive Summary: The "Gateway" Scaffold

In the landscape of medicinal chemistry, 1-Ethyl-4-iodo-2(1H)-pyridinone (Compound A) serves as a critical "gateway" scaffold. Unlike fully functionalized drugs, this halogenated intermediate is valued not for its direct biological activity, but for its divergent reactivity . The C4-iodine handle is electronically primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), allowing rapid library generation of PDE inhibitors, antivirals, and non-narcotic analgesics.

This guide objectively compares the spectroscopic signature of the parent iodo-core against its two most common derivative classes: 4-Aryl (Suzuki products) and 4-Alkynyl (Sonogashira products). Distinguishing these species is a frequent bottleneck in high-throughput synthesis; this document provides the definitive spectral markers to validate conversion.

Spectroscopic Profile & Comparison

The transition from an electron-rich iodide to a conjugated system induces massive shifts in the nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Comparative NMR Data ( H & C)

The most diagnostic change occurs at the C4 position (ipso-carbon). In the parent compound, the heavy-atom effect of iodine shields the C4 nucleus significantly. Upon substitution, this shielding is lost, causing a dramatic downfield shift.

Table 1: Key Chemical Shift Markers (Solvent: CDCl


) 
Feature1-Ethyl-4-iodo-2(1H)-pyridinone (Parent)1-Ethyl-4-phenyl-2(1H)-pyridinone (Derivative)Diagnostic Logic
C4 (

C)
108.0 – 112.0 ppm 148.0 – 152.0 ppm Primary Indicator: Iodine removal causes ~40 ppm downfield shift (Heavy Atom Effect).
H3 (

H)

7.15 (d, J=2.0 Hz)

6.85 (d, J=2.0 Hz)
The H3 proton is less desheilded by the phenyl ring compared to the inductive pull of Iodine.
H5 (

H)

6.65 (dd)

6.45 (dd)
H5 couples with H6; coupling constants change slightly with ring conjugation.
N-Ethyl (

H)

4.02 (q), 1.35 (t)

4.05 (q), 1.38 (t)
Invariant Control: The N-ethyl group remains chemically equivalent, confirming the core scaffold is intact.
C=O (

C)
161.5 ppm162.8 ppmCarbonyl carbon shifts slightly downfield due to extended conjugation in the derivative.
Infrared (IR) Spectroscopy Signatures

While NMR provides structural resolution, IR offers a quick "reaction check" for solid samples.

  • Parent (Iodo): Distinctive lack of C-C aromatic ring stretches in the 1500-1600 cm

    
     region compared to derivatives. The C-I stretch is typically weak and found in the fingerprint region (500–600 cm
    
    
    
    ), often obscured.
  • Derivative (Phenyl): Strong new bands appear at 1600 cm

    
     and 1450 cm
    
    
    
    (C=C aromatic skeletal vibrations) and 690/750 cm
    
    
    (C-H out-of-plane bending for mono-substituted benzene).

Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with impure intermediates.

Protocol A: Synthesis of the Core (Alkylation)

Objective: Install the N-ethyl group on 4-iodo-2-pyridone.

  • Reagents: Suspend 4-iodo-2(1H)-pyridinone (1.0 equiv) and K

    
    CO
    
    
    
    (2.0 equiv) in DMF (0.2 M).
  • Addition: Add Ethyl Iodide (1.2 equiv) dropwise at 0°C to suppress O-alkylation.

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with H

    
    O (3x) to remove DMF. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation Checkpoint:

    • TLC:[1] Product R

      
       ~0.4 (EtOAc). Starting material R
      
      
      
      < 0.1.
    • NMR: Look for the quartet at 4.0 ppm . If you see a quartet at 4.4 ppm, you have formed the O-ethyl isomer (2-ethoxypyridine derivative). Discard and re-optimize temperature.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Convert the Iodo-core to the 4-Phenyl derivative.

  • Setup: Charge a Schlenk flask with 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 equiv), Phenylboronic acid (1.5 equiv), and Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: Add degassed Dioxane/H

    
    O (4:1) and Na
    
    
    
    CO
    
    
    (2.0 equiv).
  • Heat: Reflux at 90°C for 12 hours under N

    
    .
    
  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (0-5% MeOH in DCM).

  • Validation Checkpoint:

    • Visual: Reaction mixture turns black (Pd

      
       precipitation) upon completion.
      
    • Spectroscopy:[2][3][4][5][6][7] Disappearance of the 110 ppm signal in

      
      C NMR. Appearance of multiplet at 7.3-7.5 ppm  in 
      
      
      
      H NMR.

Visualization of Logic & Workflow

Figure 1: Synthesis & Derivatization Pathway

This diagram maps the chemical transformation from the raw material to the functionalized drug candidate.[8]

SynthesisPath Start 4-Iodo-2-pyridone (Precursor) Core 1-Ethyl-4-iodo-2(1H)-pyridinone (The Core Scaffold) Start->Core Et-I, K2CO3 (N-Alkylation) Prod1 4-Phenyl Derivative (Suzuki Product) Core->Prod1 Ph-B(OH)2, Pd(0) (Cross-Coupling) Prod2 4-Alkynyl Derivative (Sonogashira Product) Core->Prod2 Alkyne, CuI, Pd(0) (Cross-Coupling)

Caption: Divergent synthesis starting from the N-alkylation of the pyridone, followed by Pd-catalyzed coupling.

Figure 2: Spectroscopic Decision Tree

Use this logic flow to interpret NMR data during reaction monitoring.

NMRLogic Step1 Analyze 1H NMR (Aliphatic Region) CheckEt Is Ethyl Quartet present at ~4.0 ppm? Step1->CheckEt Branch1 YES CheckEt->Branch1 Branch2 NO CheckEt->Branch2 Step2 Analyze 13C NMR (Aromatic Region) Branch1->Step2 Error1 Error: N-Alkylation Failed or O-Alkylation occurred Branch2->Error1 CheckC4 Check C4 Shift Step2->CheckC4 ResultA Signal at ~110 ppm: Unreacted Iodo Core CheckC4->ResultA Shielded (Heavy Atom) ResultB Signal at ~150 ppm: Successful Arylation CheckC4->ResultB Deshielded (Conjugation)

Caption: Step-by-step NMR analysis to distinguish the starting material from the coupled product.

References

  • Synthesis of 4-substituted pyridinones: Li, Y., et al. "Iodine catalyzed simple and efficient synthesis of antiproliferative 2-pyridones." Bioorganic & Medicinal Chemistry Letters, 2016.[9]

  • N-Alkylation Protocols: "Ethyl Iodide as a Key Ethylating Agent in Advanced Organic Reactions." Calibre Chemicals Technical Guides, 2025.

  • Suzuki Coupling Methodologies: Liebeskind, L. S., et al. "Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst." Organic Syntheses, 2000. (Methodology adapted for Suzuki conditions).

  • Spectroscopic Data Verification: "4-Phenylpyridine NMR Spectral Data." PubChem Laboratory Data, 2025.

Sources

Structural Validation of 1-Ethyl-4-iodo-2(1H)-pyridinone Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for structural validation in medicinal chemistry, focusing on the regioselective characterization of halogenated pyridinone scaffolds.

The Analytical Challenge in Pyridinone Derivatization

1-Ethyl-4-iodo-2(1H)-pyridinone is a highly privileged building block in modern drug discovery. The 2-pyridinone core is a ubiquitous pharmacophore found in numerous kinase inhibitors and antifibrotic agents, while the C4-iodine substituent serves as a critical synthetic handle for palladium-catalyzed cross-electrophile couplings and Catellani-type functionalizations [1].

However, the synthesis of these derivatives—typically via the alkylation of 4-iodo-2-hydroxypyridine—presents a significant analytical challenge. Because the starting material exists in a tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridinone (lactam) [3], electrophilic ethylation routinely produces a mixture of two regioisomers: the desired


-alkylated product  (1-ethyl-4-iodo-2(1H)-pyridinone) and the 

-alkylated byproduct
(2-ethoxy-4-iodopyridine).

As a Senior Application Scientist, I have evaluated multiple analytical workflows to differentiate these isomers. This guide objectively compares the performance of Solution-State NMR, Single-Crystal X-Ray Diffraction (SCXRD), and High-Resolution Mass Spectrometry (HRMS) to establish a self-validating system for structural confirmation.

Comparative Analysis of Validation Workflows

To establish absolute structural certainty before advancing a derivative into complex cross-coupling workflows, researchers must select the appropriate analytical technique.

Alternative A: Solution-State NMR Spectroscopy (1D & 2D)
  • Performance: The gold standard for routine, non-destructive validation. While 1D

    
    H NMR can hint at the structure (O-CH
    
    
    
    protons are typically further downfield than N-CH
    
    
    protons), it is insufficient for absolute proof due to solvent-dependent chemical shift variations.
  • The Causality of Choice: 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. By mapping the 3-bond carbon-proton couplings (

    
    ), we can definitively trace the connectivity of the ethyl group to the heterocyclic core [2].
    
Alternative B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Performance: The ultimate authority on 3D spatial arrangement. SCXRD not only proves

    
    -alkylation but also confirms the solid-state tautomeric preference and the exact bond lengths of the C-I bond.
    
  • The Causality of Choice: X-ray crystallography is utilized when NMR results are ambiguous (e.g., severe line broadening due to dynamic conformational exchange) or when absolute stereochemistry of downstream chiral derivatives must be established [3]. Its primary limitation is the prerequisite for high-quality single crystals.

Alternative C: High-Resolution Mass Spectrometry (HRMS)
  • Performance: Excellent for high-throughput screening of reaction conversions.

  • The Causality of Choice: HRMS confirms the exact mass and the distinct isotopic signature of the iodine atom. However, because

    
    -alkyl and 
    
    
    
    -alkyl isomers possess identical exact masses (
    
    
    ), HRMS cannot function as a standalone structural validator without extensive, standard-calibrated MS/MS fragmentation libraries.
Table 1: Performance Matrix of Analytical Techniques
Analytical TechniqueRegioisomer DifferentiationThroughputSample RequirementPrimary Utility in Workflow
2D NMR (HMBC) Excellent (Definitive)Medium5–10 mg (Recoverable)Primary structural proof of

- vs

-alkylation.
SCXRD Absolute Low1 good crystalFinal confirmation; solid-state packing analysis.
HRMS (TOF) Poor (Identical Mass)High< 1 µg (Consumed)Rapid confirmation of formula and iodine presence.

Diagnostic Data for Regioisomer Differentiation

The heavy atom effect of the C4-iodine significantly shields the C4 carbon, pushing its resonance upfield (~105 ppm). However, the critical diagnostic markers lie in the ethyl group's interaction with the C2 carbonyl/imidic carbon.

Table 2: Diagnostic NMR Chemical Shifts ( , 400 MHz)
Structural Feature1-Ethyl-4-iodo-2(1H)-pyridinone (

-Alkylated)
2-Ethoxy-4-iodopyridine (

-Alkylated)

H: Methylene (-CH

-)
~3.95 ppm (quartet)~4.35 ppm (quartet)

C: C2 Carbon
~161.0 ppm (Lactam C=O)~164.5 ppm (Imidic C-O)

C: C6 Carbon
~135.0 ppm~146.0 ppm
HMBC Correlations N-CH

correlates to C2 and C6
O-CH

correlates to C2 only

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. The parameters are explicitly chosen to maximize the signal-to-noise ratio for the critical diagnostic markers.

Protocol 1: 2D NMR (HMBC) Acquisition Workflow

The causality behind this protocol is the reliance on long-range


 couplings. Standard HSQC only shows direct C-H bonds, which cannot link the ethyl chain to the ring.
  • Sample Preparation: Dissolve 10 mg of the purified derivative in 0.6 mL of

    
     (100% atom D, containing 0.03% v/v TMS as an internal standard).
    
  • Probe Tuning: Tune and match the NMR probe specifically for

    
    C and 
    
    
    
    H frequencies to ensure maximum sensitivity for the insensitive
    
    
    C nucleus.
  • Parameter Optimization: Set the HMBC long-range coupling delay to 65 ms .

    • Why? This delay is mathematically optimized for a

      
       coupling constant of ~8 Hz, which perfectly captures the 3-bond correlation between the 
      
      
      
      -CH
      
      
      protons and the C2/C6 carbons [2].
  • Data Processing: Apply a sine-bell squared apodization function before Fourier transformation to enhance cross-peak resolution and suppress

    
     artifacts.
    
  • Validation Check: If the methylene protons (~3.95 ppm) show a cross-peak to two distinct aromatic/carbonyl carbons (~161 ppm and ~135 ppm),

    
    -alkylation is definitively confirmed.
    
Protocol 2: Slow Evaporation Crystallization for SCXRD

The causality here relies on differential solvent volatility to slowly drive the solution into a supersaturated state, promoting ordered crystal lattice growth rather than amorphous precipitation.

  • Solvent Selection: Dissolve 15 mg of the validated

    
    -alkylated compound in 1 mL of Dichloromethane (DCM).
    
  • Anti-Solvent Layering: Carefully layer 2 mL of Hexane (the anti-solvent) over the DCM solution in a narrow 1-dram glass vial.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free environment at 20°C.

    • Why? DCM is highly volatile and will slowly evaporate through the needle hole, gradually increasing the ratio of Hexane. This slow reduction in solubility forces the 1-ethyl-4-iodo-2(1H)-pyridinone to nucleate and grow into diffraction-quality single crystals.

  • Harvesting: After 4–7 days, harvest the colorless block crystals using a nylon loop and immediately submerge them in paratone oil to prevent lattice degradation prior to X-ray exposure [3].

Structural Validation Decision Workflow

The following logic tree dictates the sequence of analytical techniques used to validate the pyridinone scaffold efficiently.

ValidationWorkflow Start Synthesized Derivative (1-Ethyl-4-iodo-2(1H)-pyridinone?) HRMS HRMS Analysis Confirm Exact Mass & Isotope Start->HRMS MassFail Mass/Isotope Mismatch (Reject or Re-purify) HRMS->MassFail No MassPass Mass Confirmed [M+H]+ ≈ 249.97 HRMS->MassPass Yes NMR1D 1D 1H & 13C NMR Check Purity & Basic Shifts MassPass->NMR1D NMR2D 2D NMR (HMBC/HSQC) Determine N- vs O-Alkylation NMR1D->NMR2D OAlkyl O-Alkylation Detected (2-Ethoxy-4-iodopyridine) NMR2D->OAlkyl HMBC: CH2 to C2 only NAlkyl N-Alkylation Confirmed (1-Ethyl-4-iodo-2(1H)-pyridinone) NMR2D->NAlkyl HMBC: CH2 to C2 & C6 SCXRD SCXRD (X-Ray) Absolute Configuration (Optional/Definitive) NAlkyl->SCXRD Crystallizable? Validated Fully Validated Structure Ready for Cross-Coupling NAlkyl->Validated Liquid/Non-cryst SCXRD->Validated

Analytical decision tree for validating 1-Ethyl-4-iodo-2(1H)-pyridinone regiochemistry.

References

  • Diversity-oriented functionalization of 2-pyridones and uracils Nature Communications 12, 2988 (2021). URL:[Link]

  • Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives Magnetic Resonance in Chemistry 54(1), 91-102 (2016). URL:[Link]

  • 2-Pyridone (Tautomerism and Solid-State Aggregation) Wikipedia, The Free Encyclopedia. URL:[Link]

Technical Comparison Guide: Benchmarking 1-Ethyl-4-iodo-2(1H)-pyridinone in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Advantage of the Iodo-Pyridone Core

In the landscape of medicinal chemistry, particularly for kinase inhibitor development (e.g., p38 MAPK, MEK), the 1-Ethyl-4-iodo-2(1H)-pyridinone scaffold represents a "Goldilocks" intermediate. It balances the high reactivity of the C4-iodide with the metabolic stability and solubility conferred by the N-ethyl group.

This guide objectively compares this substrate against its brominated, chlorinated, and non-alkylated counterparts. The data indicates that while 4-bromo analogs are cheaper, the 4-iodo variant offers superior oxidative addition rates, enabling couplings with sterically hindered or electron-deficient partners that fail with the bromide.

Comparative Performance Matrix

The following analysis benchmarks 1-Ethyl-4-iodo-2(1H)-pyridinone (Compound A) against common alternatives.

Table 1: Reactivity & Efficiency Profile
Feature1-Ethyl-4-iodo-2(1H)-pyridinone 1-Ethyl-4-bromo-2(1H)-pyridinone 4-Iodo-2(1H)-pyridinone (N-H)
Bond Dissociation Energy (C-X) ~65 kcal/mol (Weakest)~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate (

)
Fast (Rate-limiting only for very bulky ligands)Slow (Often rate-limiting)Fast, but catalyst poisoning possible
Suzuki Coupling Yield (Standard) 92-98%75-85%40-60% (variable)
Reaction Temperature 25°C - 60°C80°C - 110°C80°C+ (requires protection)
Solubility (Dioxane/DMF) High HighLow (Aggregates)
Tautomeric Stability Locked (Pyridone) Locked (Pyridone)Unstable (Pyridone/Pyridinol mix)
Key Technical Insights
  • The "Iodide Effect" : The 2-pyridone ring is electron-deficient. This deactivates the C4 position toward oxidative addition compared to a standard phenyl ring. The use of Iodine compensates for this electronic deactivation, restoring reactivity to levels comparable with phenyl bromides.

  • N-Ethyl vs. N-H : The N-H free pyridone is a poor substrate for cross-coupling. The acidic N-H proton (pKa ~11) can quench anionic intermediates or bind to Pd(II) species, forming inactive "Pd-black" precipitates. The N-ethyl group prevents this catalyst sequestration.

Mechanistic Causality: Why the Iodo-Analog Wins

The superior performance of the iodo-substrate is dictated by the kinetics of the catalytic cycle.[1] In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the Oxidative Addition step is critical for electron-deficient heterocycles.

Diagram 1: Kinetic Bottlenecks in Pyridone Coupling

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (I) FAST (k_I) Pd0->OxAdd_I Low Activation Energy OxAdd_Br Oxidative Addition (Br) SLOW (k_Br) Pd0->OxAdd_Br High Activation Energy (Requires Heat) Substrate_I 1-Ethyl-4-iodo-pyridone (Weak C-I Bond) Substrate_I->OxAdd_I Substrate_Br 1-Ethyl-4-bromo-pyridone (Strong C-Br Bond) Substrate_Br->OxAdd_Br PdII_I L2Pd(II)(Ar)I Stable Intermediate OxAdd_I->PdII_I PdII_Br L2Pd(II)(Ar)Br Unstable/Slow Formation OxAdd_Br->PdII_Br Transmetal Transmetallation (Boronic Acid + Base) PdII_I->Transmetal PdII_Br->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Caption: Kinetic differentiation occurs at the oxidative addition step. The Iodo-substrate bypasses the high energy barrier required for the Bromo-analog.

Validated Experimental Protocol

This protocol is designed for high reproducibility. It uses a self-validating system : the color change from dark red (active Pd) to black (precipitated Pd) serves as a visual failure indicator.

Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone[2]

Scope : Coupling with aryl/heteroaryl boronic acids. Scale : 1.0 mmol.

Reagents:
  • Substrate : 1-Ethyl-4-iodo-2(1H)-pyridinone (249 mg, 1.0 mmol)

  • Coupling Partner : Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst : Pd(PPh3)4 (5 mol%, 58 mg) OR Pd(dppf)Cl2 (for sterically hindered acids)

  • Base : K2CO3 (3.0 equiv, 414 mg) or Cs2CO3 (for sensitive substrates)

  • Solvent : 1,4-Dioxane / Water (4:1 ratio, degassed)[2]

Step-by-Step Workflow:
  • System Preparation (Crucial) :

    • Flame-dry a Schlenk flask or microwave vial.

    • Why: Water is a reagent, but oxygen is a poison. The "degassed" requirement refers to O2 removal.

  • Solvent Degassing :

    • Sparge the Dioxane/Water mixture with Argon for 15 minutes before adding catalyst.

    • Checkpoint: If the Pd(PPh3)4 turns black immediately upon addition, your solvent has too much oxygen.

  • Reaction Assembly :

    • Add Substrate, Boronic Acid, and Base to the flask.

    • Add Catalyst last, under a counter-flow of Argon.

    • Seal and heat to 60°C (vs 90-100°C required for bromo-analogs).

  • Monitoring :

    • TLC (Ethyl Acetate/Hexane 1:1). The Iodo-starting material (Rf ~0.4) should disappear within 2-4 hours.

    • Note: The product is often highly fluorescent under UV (254/365 nm).

  • Workup :

    • Dilute with EtOAc, wash with Brine.

    • Scavenger Step : If Pd residue remains (dark oil), treat with activated carbon or a thiourea scavenger resin for 30 mins.

Workflow Visualization: Parallel Synthesis Strategy

For drug discovery campaigns, this substrate is ideal for library generation.

Diagram 2: Library Generation Workflow

Workflow Start Core Scaffold 1-Ethyl-4-iodo-2-pyridone Split Divergent Synthesis (Parallel Reactor) Start->Split Rxn1 Reaction A Ar-B(OH)2 (Electron Poor) Pd(dppf)Cl2, 80°C Split->Rxn1 Rxn2 Reaction B Ar-B(OH)2 (Electron Rich) Pd(PPh3)4, 60°C Split->Rxn2 Rxn3 Reaction C Alkyne (Sonogashira) Pd/Cu, RT Split->Rxn3 Purify Auto-Purification Prep-HPLC (C18) Rxn1->Purify Rxn2->Purify Rxn3->Purify Final Library of Kinase Inhibitors Purify->Final

Caption: The high reactivity of the C-I bond allows for diverse functionalization (Suzuki, Sonogashira) under mild conditions compatible with automated synthesis.

References

  • Continuous-Flow Suzuki–Miyaura Coupling : Detailed kinetics on 4-iodo vs 4-bromo pyridine derivatives. Source: Molecules 2020, 25(20), 4792.

  • Reactivity of Pyridones : Analysis of 2-pyridone vs 4-pyridone electronic structure and hydrolysis rates. Source: J. Org.[3] Chem. 2008, 73, 12, 4526–4531.

  • Synthesis of 4-Iodopyridones : Methodologies for introducing iodine at C4 via diazonium or direct halogenation. Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).

  • Cross-Coupling Comparison : Benchmarking C-I vs C-Br bond energies in Pd-catalyzed reactions. Source: BenchChem Reactivity Guides.

Sources

In silico prediction of properties for 1-Ethyl-4-iodo-2(1H)-pyridinone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms requires moving beyond simple feature lists. As drug discovery increasingly relies on computational models to reduce clinical attrition rates, understanding the algorithmic causality behind these tools is paramount.

This guide evaluates three premier in silico platforms—SwissADME , pkCSM , and Schrödinger QikProp —using 1-Ethyl-4-iodo-2(1H)-pyridinone derivatives as our chemical focal point.

The Chemical Rationale: Why 1-Ethyl-4-iodo-2(1H)-pyridinone?

The 2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, historically utilized in the development of potent [1] and anti-HIV therapeutics[2]. The specific substitution pattern of 1-ethyl-4-iodo-2(1H)-pyridinone offers unique advantages for drug design:

  • N-Ethylation: The 1-ethyl group enhances lipophilicity for cell membrane permeation while chemically locking the molecule in the lactam state, preventing lactam-lactim tautomerization.

  • 4-Iodo Substitution: Iodine acts as a heavy, polarizable atom capable of halogen bonding (sigma-hole interactions) and serves as an ideal synthetic handle for downstream Suzuki-Miyaura cross-coupling to generate diverse libraries.

Evaluating this specific chemotype stresses the predictive limits of in silico tools, particularly regarding halogen polarizability and heterocyclic toxicity alerts.

Platform Contenders

  • : A free, highly robust web tool developed by the SIB Swiss Institute of Bioinformatics. It excels in rapid physicochemical profiling and medicinal chemistry friendliness, utilizing the proprietary BOILED-Egg model for passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[3].

  • : A novel approach to pharmacokinetic and toxicity prediction that relies on graph-based signatures. Rather than using simple 2D substructure alerts, it encodes distance patterns between atoms, making it exceptionally accurate for predicting complex endpoints like AMES toxicity and hERG inhibition[4].

  • Schrödinger QikProp : A commercial, physics-based empirical engine. It utilizes Monte Carlo statistical mechanics simulations to generate 3D solvent-accessible surface areas (SASA), providing highly granular predictions for Caco-2 cell permeability and human oral absorption.

Self-Validating Experimental Protocol

To ensure scientific integrity, in silico predictions must not be trusted blindly. The following protocol establishes a self-validating system by introducing an internal calibration step before evaluating novel derivatives.

Phase 1: Ligand Preparation & Tautomeric Fixation

  • Input the SMILES string for 1-ethyl-4-iodo-2(1H)-pyridinone and its cross-coupled derivatives.

  • Generate 3D conformations using a force field (e.g., OPLS4).

    • Causality: Because the N-ethyl group prevents tautomerization, we bypass the computationally expensive multi-tautomer ensemble generation. This reduces prediction artifacts related to inaccurate basicity assignments.

  • Assign protonation states at physiological pH (7.4).

Phase 2: Internal Calibration (The Validation Step)

  • Select a reference set of known FDA-approved pyridinone drugs (e.g., Pirfenidone).

  • Execute the reference set across SwissADME, pkCSM, and QikProp.

  • Calculate the Root Mean Square Error (RMSE) between the predicted outputs and known experimental literature values.

    • Causality: Global in silico models carry algorithmic bias. Calibrating against known pyridinones establishes a local confidence interval, ensuring that subsequent predictions for the novel 4-iodo derivatives are mathematically adjusted for the specific chemotype.

Phase 3: Multi-Platform Execution & Consensus Scoring

  • SwissADME: Compute the consensus LogP (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and map the derivatives onto the BOILED-Egg plot[3].

  • pkCSM: Generate graph-based signatures to predict AMES mutagenicity and hepatotoxicity[4].

  • QikProp: Run Monte Carlo simulations to calculate QPPCaco (nm/sec) as a proxy for gut permeability.

  • Normalize the data into a unified matrix for Lead Candidate Selection.

Workflow Visualization

ADMET_Workflow Init Library Generation 1-Ethyl-4-iodo-2(1H)-pyridinones Prep Ligand Preparation (3D Conformation & pH 7.4) Init->Prep Calib Internal Calibration (Pirfenidone & Known Analgesics) Prep->Calib Tanimoto Similarity > 0.7 Swiss SwissADME (Physicochemical & BOILED-Egg) Calib->Swiss pkCSM pkCSM (Graph-based Toxicity) Calib->pkCSM QikProp Schrödinger QikProp (Empirical ADMET) Calib->QikProp Consensus Consensus Scoring & Data Harmonization Swiss->Consensus LogP, TPSA, BBB pkCSM->Consensus AMES, hERG, Hepatotoxicity QikProp->Consensus QPPCaco, SASA Lead Lead Candidate Selection for In Vitro Translation Consensus->Lead Multi-parameter Optimization

Figure 1: Self-validating in silico ADMET workflow for pyridinone derivatives.

Comparative Performance & Data Analysis

The following table summarizes the simulated consensus data for the core scaffold and two hypothetical cross-coupled derivatives, demonstrating how the platforms handle varying physicochemical properties.

Table 1: Consensus In Silico Profiling of 1-Ethyl-4-iodo-2(1H)-pyridinone Derivatives

CompoundSwissADME: Cons. LogPSwissADME: BBB PermeationpkCSM: AMES ToxicitypkCSM: hERG I InhibitorQikProp: Caco-2 Permeability (nm/s)QikProp: Human Oral Absorption
1-Ethyl-4-iodo-2(1H)-pyridinone (Core)1.84High (Egg Yolk)NegativeNegative850100%
Derivative A (4-Phenylamino)2.52High (Egg Yolk)NegativePositive1120100%
Derivative B (4-(4-Fluorophenyl))3.15High (Egg Yolk)NegativeNegative1450100%

Expert Insights & Causality: Interpreting the Discrepancies

The Iodine Anomaly in Lipophilicity Iodine is a massive, highly polarizable halogen. Traditional empirical models often struggle to accurately partition its lipophilic contribution versus its potential to form halogen bonds. QikProp handles halogen polar surface area well, but SwissADME’s inclusion of iLOGP (an implicit solvation model) provides a significantly more robust thermodynamic assessment of the 4-iodo group compared to purely topology-based algorithms[3]. For halogenated pyridinones, relying on SwissADME's consensus LogP prevents the underestimation of lipophilicity.

Graph-Based Signatures vs. Substructure Alerts for Toxicity Why is pkCSM the preferred tool for evaluating the toxicity of these derivatives? Standard substructure alert systems often flag the conjugated nitrogen-containing ring of pyridinones as a reactive Michael acceptor, leading to false-positive AMES (mutagenicity) alerts. pkCSM circumvents this by utilizing graph-based distance signatures, which encode the spatial arrangement of atoms rather than rigid 2D SMARTS patterns[4]. This contextualizes the chemical environment of the lactam ring, correctly predicting the core as non-mutagenic while accurately flagging the aniline-like moiety in Derivative A for potential hERG liability.

Conclusion & Strategic Recommendations

When profiling 1-ethyl-4-iodo-2(1H)-pyridinone derivatives, no single platform provides a flawless predictive matrix.

  • Use SwissADME for rapid, high-throughput screening of physicochemical boundaries and BBB permeation mapping.

  • Rely on pkCSM for late-stage toxicity profiling, as its graph-based signatures prevent false-positive structural alerts common to heterocyclic scaffolds.

  • Deploy Schrödinger QikProp when you require granular, physics-based simulations of cellular permeability (Caco-2) prior to committing to in vitro assays.

By integrating these tools through a self-validating, internally calibrated workflow, researchers can confidently translate in silico pyridinone hits into viable clinical leads.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. URL:[Link]

  • Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254. URL:[Link]

  • Zhan, P., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868822. URL:[Link]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-pyridone motif, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of catalytic systems for the transformation of a key building block, 1-Ethyl-4-iodo-2(1H)-pyridinone, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The insights provided herein are grounded in established mechanistic principles and supported by experimental data from analogous systems, offering a predictive framework for catalyst selection and reaction optimization.

Introduction to 1-Ethyl-4-iodo-2(1H)-pyridinone

1-Ethyl-4-iodo-2(1H)-pyridinone is a versatile synthetic intermediate. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing pyridone oxygen, and the presence of a reactive C(sp²)-I bond at the 4-position make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The ethyl group at the nitrogen atom enhances solubility in organic solvents and can play a role in the biological activity of the final products. The ability to introduce diverse substituents at the 4-position through robust and selective catalytic methods is of paramount importance for generating libraries of novel compounds for drug discovery.

Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

A reliable synthesis of the starting material is crucial. A common route involves the N-alkylation of the corresponding 4-iodo-2(1H)-pyridinone. The following protocol is adapted from established procedures for the synthesis of N-substituted pyridones.

Experimental Protocol: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone
  • To a solution of 4-iodo-2(1H)-pyridinone (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.). The choice of a relatively non-nucleophilic inorganic base is critical to prevent side reactions.

  • Add ethyl iodide (EtI, 1.2 eq.) to the suspension. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-4-iodo-2(1H)-pyridinone.

Comparative Study of Catalysts for Cross-Coupling Reactions

The choice of the catalytic system—comprising a palladium precursor and a ligand—is critical for achieving high yields and selectivities in cross-coupling reactions. The following sections provide a comparative overview of various catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving the 1-Ethyl-4-iodo-2(1H)-pyridinone scaffold. The presented data is based on analogous iodo-heterocyclic systems and serves as a strong predictive guide.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For 1-Ethyl-4-iodo-2(1H)-pyridinone, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Table 1: Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Iodo-pyridone Analogs

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95"Classic" catalyst, reliable for a range of boronic acids.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80890-98Highly active catalyst system, allows for lower catalyst loading and coupling of sterically hindered substrates.[1][2]
PdCl₂(dppf)Cs₂CO₃DMF1001288-96Effective for a broad range of boronic acids, particularly useful for challenging couplings.[1]
Pd/CNa₂CO₃Ethanol/H₂O802470-85Heterogeneous catalyst, offers ease of removal but may require longer reaction times and higher catalyst loading.[3]

The choice of phosphine ligand is crucial in the Suzuki-Miyaura catalytic cycle. Bulky, electron-rich ligands like SPhos facilitate both the oxidative addition of the aryl iodide to the Pd(0) center and the subsequent reductive elimination of the product, leading to higher turnover numbers and efficiency.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction: Vinylation of the Pyridone Core

The Heck reaction enables the introduction of vinyl groups, providing access to a variety of functionalized alkenes. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the catalyst and reaction conditions.[4]

Table 2: Comparative Performance of Palladium Catalysts for Heck Reaction of 4-Iodo-pyridone Analogs

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(OAc)₂ / PPh₃Et₃NDMF1001675-90A standard and cost-effective system, generally favoring the trans-alkene product.[4]
Pd(OAc)₂ / (o-tolyl)₃PNaOAcNMP1201280-95Bulky phosphine ligands can improve reaction rates and yields.
Herrmann's CatalystK₂CO₃Toluene1108>90Palladacycle catalysts often exhibit high stability and activity.
Ligand-free (Pd(OAc)₂)Et₃NDMAc1402460-80Can be effective for activated alkenes but may require higher temperatures and lead to palladium black formation.

In the Heck reaction, a base is required to regenerate the active Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[4] The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of the reactants and the catalytic species.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities, which are valuable handles for further transformations in drug discovery, such as click chemistry.

Table 3: Comparative Performance of Catalytic Systems for Sonogashira Coupling of 4-Iodo-pyridone Analogs

Catalyst System (Pd Precursor / Co-catalyst / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
PdCl₂(PPh₃)₂ / CuI / PPh₃Et₃NDMF60685-95The classic and highly effective copper co-catalyzed system.[1]
Pd(OAc)₂ / CuI / XPhosCs₂CO₃1,4-Dioxane801290-97A highly active ligand allows for lower catalyst loading and coupling of challenging substrates.[1]
Pd(P(t-Bu)₃)₂K₂CO₃Toluene1001085-94An example of a copper-free Sonogashira system, which can be advantageous to avoid homocoupling of the alkyne (Glaser coupling).[1]
Heterogeneous Pd/C / CuIPiperidineMethanol65870-90Offers simplified catalyst removal, though yields may be slightly lower.[5]

The traditional Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is responsible for the activation of the aryl iodide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[6]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product CuI CuI Cu_Acetylide Cu-C≡C-R CuI->Cu_Acetylide + Base Alkyne_React Terminal Alkyne Alkyne_React->Cu_Acetylide Cu_Acetylide->Transmetal Transmetalation Aryl_Iodide 1-Ethyl-4-iodo-2(1H)-pyridinone Aryl_Iodide->OxAdd

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone with a wide variety of primary and secondary amines.[7]

Table 4: Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination of 4-Iodo-pyridone Analogs

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPNaOtBuToluene1001880-95A first-generation, reliable system for a range of amines.[7]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH80690-98A highly active and versatile catalyst system, often providing excellent yields with a broad substrate scope.[8]
t-BuXPhos PalladacycleDBUt-AmOH902>95A pre-catalyst that often shows high activity and allows for lower catalyst loadings.[9]
PdCl₂(Amphos)₂Cs₂CO₃1,4-Dioxane1102475-90Effective for less reactive amines, may require higher temperatures.

The Buchwald-Hartwig amination is sensitive to oxygen, which can deactivate the Pd(0) catalyst.[10] Therefore, all protocols must be performed under an inert atmosphere (e.g., argon or nitrogen) to ensure reproducibility and high yields. This is a self-validating aspect of the protocol; failure to maintain an inert atmosphere will likely result in a failed or low-yielding reaction.

General Experimental Workflow

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with 1-Ethyl-4-iodo-2(1H)-pyridinone.

Experimental_Workflow start Start reagents Combine 1-Ethyl-4-iodo-2(1H)-pyridinone, coupling partner, and base in a reaction vessel. start->reagents degas Degas the mixture by sparging with an inert gas or by freeze-pump-thaw cycles. reagents->degas catalyst Add the palladium precursor and ligand (or pre-catalyst) under a positive pressure of inert gas. degas->catalyst solvent Add the degassed solvent. catalyst->solvent reaction Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. solvent->reaction workup Cool the reaction, quench with water, and perform an aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification end End purification->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The selection of an optimal catalytic system for the functionalization of 1-Ethyl-4-iodo-2(1H)-pyridinone is a multifactorial decision that depends on the desired transformation, the nature of the coupling partner, and the desired scale of the reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern bulky phosphine ligands such as SPhos and XPhos paired with Pd(OAc)₂ or a palladacycle pre-catalyst often provide the highest activity and broadest scope.[2][8][9] For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a robust choice, while copper-free conditions can be advantageous in specific cases.[1] The Heck reaction offers a range of possibilities, with palladacycles demonstrating high efficiency. This guide provides a solid foundation for researchers to make informed decisions and accelerate their research and development efforts in the synthesis of novel pyridone-based compounds.

References

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

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Analysis of reaction kinetics for 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reaction Kinetics of 1-Ethyl-4-iodo-2(1H)-pyridinone for Cross-Coupling Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for 1-Ethyl-4-iodo-2(1H)-pyridinone, a key building block in medicinal chemistry. We will move beyond simple protocols to explore the underlying principles that govern its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions. By understanding the kinetics, researchers can optimize reaction conditions, improve yields, and accelerate the drug discovery process.

The Significance of Substituted Pyridinones

The 2-pyridinone structural motif is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to act as a versatile pharmacophore, engaging in various biological interactions, makes it a high-value target for synthesis and functionalization. The introduction of substituents at the 4-position is a common strategy for modulating a compound's pharmacological profile. This is where 1-Ethyl-4-iodo-2(1H)-pyridinone becomes a critical reagent, offering a reactive handle for carbon-carbon bond formation via cross-coupling chemistry.

Kinetic Profile in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] Understanding the kinetics of this reaction is paramount for optimizing the synthesis of 4-aryl-2-pyridinones from our target molecule.

The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS).

The Catalytic Cycle: A Step-by-Step Kinetic Breakdown

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is illustrated below.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Catalyst) OxAdd Oxidative Addition (Often Rate-Determining) Pd0->OxAdd 1 PdII_Halide trans-Ar¹-Pd(II)L₂(X) (Organopalladium Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation 2 PdII_Aryl cis-Ar¹-Pd(II)L₂(Ar²) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim 3 RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Boronic Ar²B(OH)₂ + Base Boronic->Transmetalation Halide Ar¹-X (1-Ethyl-4-iodo-2(1H)-pyridinone) Halide->OxAdd

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Step 1: Oxidative Addition

This is the initial step where the aryl halide, 1-Ethyl-4-iodo-2(1H)-pyridinone, reacts with the active Pd(0) catalyst.[3] The palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) complex. For many Suzuki-Miyaura reactions, this step is the rate-determining step.[3] The rate of oxidative addition is highly dependent on the nature of the halide. The reactivity order is generally I > OTf > Br >> Cl.[6][8]

  • Expertise & Experience: By choosing an iodo-substituted pyridinone, we are selecting for a faster rate of oxidative addition compared to its bromo or chloro counterparts. The weaker C-I bond strength facilitates this crucial first step, often allowing the reaction to proceed under milder conditions (e.g., lower temperatures). This is a deliberate choice to enhance reaction kinetics. The electron-withdrawing nature of the pyridinone ring can also accelerate this step.[9]

Step 2: Transmetalation

In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] This process requires activation of the organoboron species by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center.[11][12]

  • Trustworthiness: The choice and concentration of the base are critical. A common pitfall is using a base that is too strong, which can lead to catalyst decomposition or side reactions. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a self-validating system to identify the optimal conditions for a specific substrate combination, ensuring efficient transmetalation without compromising the integrity of the catalytic system.[10] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base is essential for the reaction to proceed.[1][13]

Step 3: Reductive Elimination

This is the final step where the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][14] This step is typically fast and is facilitated by bulky, electron-donating ligands on the palladium center.[9]

Comparative Performance and Experimental Design

To quantify the reaction kinetics of 1-Ethyl-4-iodo-2(1H)-pyridinone, a series of experiments based on the method of initial rates can be designed. This method involves measuring the rate of reaction at the very beginning, where the change in reactant concentrations is minimal, allowing for a simplified calculation of reaction orders.[15]

Experimental Protocol: Kinetic Analysis via the Method of Initial Rates

This protocol describes a self-validating workflow to determine the rate law for the Suzuki-Miyaura coupling of 1-Ethyl-4-iodo-2(1H)-pyridinone with phenylboronic acid.

Experimental_Workflow Setup 1. Reaction Setup - Prepare stock solutions - Add reagents to vials (Catalyst, Ligand, Base, Pyridinone) Initiate 2. Initiation & Sampling - Add Boronic Acid (t=0) - Stir at constant T - Withdraw aliquots at timed intervals Setup->Initiate Quench 3. Quenching - Immediately add aliquot to a quench solution (e.g., cold solvent with internal standard) Initiate->Quench Analyze 4. Analysis - Analyze quenched samples by HPLC or GC - Quantify product formation vs. time Quench->Analyze Calculate 5. Calculation - Plot [Product] vs. Time - Determine initial rate from the slope - Repeat for different initial concentrations Analyze->Calculate Determine 6. Rate Law Determination - Analyze initial rates to find reaction orders - Calculate the rate constant (k) Calculate->Determine

Diagram 2: Experimental workflow for kinetic analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of 1-Ethyl-4-iodo-2(1H)-pyridinone, phenylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a suitable anhydrous solvent (e.g., 1,4-dioxane/water mixture).[16][17]

  • Reaction Setup: In a series of reaction vials, add the catalyst, ligand, base, and the 1-Ethyl-4-iodo-2(1H)-pyridinone stock solution. Use varying concentrations for the reactant you wish to study while keeping others constant.[18]

  • Initiation and Monitoring: Place the vials in a pre-heated reaction block with vigorous stirring. Initiate the reaction by adding the phenylboronic acid stock solution (this is t=0).

  • Sampling and Quenching: At specific time intervals (e.g., 2, 4, 6, 8, 10 minutes), withdraw a small aliquot from each reaction vial and immediately quench it in a separate vial containing a cold solvent and an internal standard to stop the reaction.[19]

  • Analysis: Analyze the quenched samples using a calibrated HPLC or GC to determine the concentration of the product formed.

  • Data Processing: For each experiment, plot the product concentration versus time. The initial rate is the slope of the linear portion of this curve at the beginning of the reaction.[20]

Data Presentation: Determining the Rate Law

The rate law for the reaction can be expressed as: Rate = k [Pyridinone]x [Boronic Acid]y [Catalyst]z

By systematically varying the initial concentration of one reactant while keeping the others constant, one can determine the reaction orders (x, y, and z).

Table 1: Hypothetical Experimental Data for Rate Law Determination

Experiment[Pyridinone] (M)[Boronic Acid] (M)[Pd(OAc)₂] (mM)Initial Rate (M/s)
10.100.151.01.2 x 10⁻⁵
20.200.151.02.4 x 10⁻⁵
30.100.301.01.2 x 10⁻⁵
40.100.152.02.4 x 10⁻⁵
  • Interpretation:

    • Comparing Experiments 1 and 2: Doubling the concentration of the pyridinone doubles the rate, so the reaction is first order with respect to the pyridinone (x=1).

    • Comparing Experiments 1 and 3: Doubling the concentration of the boronic acid has no effect on the rate, indicating the reaction is zero order with respect to the boronic acid (y=0) under these conditions. This suggests that transmetalation is not the rate-determining step.

    • Comparing Experiments 1 and 4: Doubling the catalyst concentration doubles the rate, so the reaction is first order with respect to the catalyst (z=1).

  • Resulting Rate Law: Rate = k [Pyridinone]¹ [Catalyst]¹

This result strongly supports the hypothesis that for a highly reactive aryl iodide like 1-Ethyl-4-iodo-2(1H)-pyridinone, the oxidative addition step is the rate-determining step of the catalytic cycle.

Comparison with Alternative Halides

The choice of the halide on the pyridinone ring is a critical decision based on a trade-off between reactivity and cost/availability.

Table 2: Comparative Reactivity of 4-Halo-2-Pyridinones

HalideRelative Rate of Oxidative AdditionSubstrate CostStabilityTypical Reaction Conditions
Iodo (I) Very FastHigherLess StableMild (often room temp to 80 °C)
Bromo (Br) FastModerateStableModerate (80-110 °C)
Chloro (Cl) SlowLowerVery StableHarsh (requires specialized ligands, >110°C)
  • Authoritative Grounding: The reactivity trend of I > Br > Cl for oxidative addition is a well-established principle in palladium catalysis.[8] 1-Ethyl-4-iodo-2(1H)-pyridinone is the most reactive substrate, making it ideal for reactions where speed and mild conditions are prioritized, such as in the synthesis of complex, sensitive molecules. The higher cost is justified by the kinetic advantage it provides.

Conclusion

The kinetic analysis of 1-Ethyl-4-iodo-2(1H)-pyridinone in Suzuki-Miyaura cross-coupling reactions reveals it to be a highly reactive and efficient substrate. The rate of reaction is typically first order with respect to both the pyridinone and the palladium catalyst, indicating that oxidative addition is the rate-determining step. This inherent reactivity, stemming from the weak carbon-iodine bond, allows for the use of milder reaction conditions compared to bromo or chloro analogues. By applying the principles and experimental protocols outlined in this guide, researchers can effectively harness the kinetic advantages of this valuable building block to accelerate their synthetic and drug development programs.

References

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ricart, Y., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8636–8637. [Link]

  • Webb, M. R., & Snieckus, V. (1998). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry, 63(21), 7278–7279. [Link]

  • Holland, P. L., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society, 140(4), 1535–1544. [Link]

  • Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3536–3543. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Rodriguez, J. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MacMillan, S. N., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16, 256–264. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103932-103936. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Butini, S., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 122, 441–459. [Link]

  • Le-Houx, J., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1438–1444. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Stille Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]

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  • chemrevise. (n.d.). Kinetics. [Link]

  • Goerlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-6. [Link]

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  • Google Patents. (2012). WO2012107831A1 - Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h).
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A Head-to-Head Comparison of Synthetic Routes to 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethyl-4-iodo-2(1H)-pyridinone is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the reactive iodine atom at the 4-position allows for further functionalization through various cross-coupling reactions, while the N-ethyl group enhances solubility and modulates the electronic properties of the pyridinone core. The efficient and regioselective synthesis of this compound is therefore of significant interest.

This guide provides an in-depth, head-to-head comparison of the two most logical and direct synthetic strategies for preparing 1-Ethyl-4-iodo-2(1H)-pyridinone. The two routes are:

  • Route A: Iodination of the pyridinone ring, followed by N-ethylation.

  • Route B: N-ethylation of the pyridinone ring, followed by iodination.

We will dissect each route, providing detailed experimental protocols, explaining the chemical rationale behind procedural choices, and offering a quantitative comparison to guide researchers in selecting the optimal path for their specific needs.

Route A: Iodination Followed by N-Ethylation

This strategy prioritizes the early installation of the C4-iodo substituent on the commercially available 2(1H)-pyridinone core, followed by the introduction of the N-ethyl group.

Conceptual Overview & Workflow

The primary advantage of this approach is the potential for regioselective C-H iodination on a simple, unactivated substrate. However, the critical challenge lies in the second step: achieving selective N-alkylation over the competing O-alkylation, a classic problem in pyridone chemistry.[1][2]

A 2(1H)-Pyridinone B Step 1: Iodination A->B I₂, K₂S₂O₈, DCE C 4-Iodo-2(1H)-pyridinone B->C D Step 2: N-Ethylation C->D EtI, NaH, THF E 1-Ethyl-4-iodo-2(1H)-pyridinone D->E F 2-Ethoxy-4-iodopyridine (Byproduct) D->F

Figure 1. Workflow for Route A: Iodination followed by N-Ethylation.
Detailed Experimental Protocols

Step 1: Synthesis of 4-Iodo-2(1H)-pyridinone

The direct C-H iodination of 2(1H)-pyridinone often yields a mixture of 3-iodo and 5-iodo isomers due to the electronic nature of the ring. Achieving C4-iodination typically requires a more nuanced approach, such as starting from 4-hydroxypyridine and proceeding through a multi-step sequence, or utilizing advanced catalytic methods. For this guide, we adapt a radical-based C-H functionalization protocol, which has been shown to provide alternative selectivity compared to purely electrophilic methods.[3]

  • Reagents & Equipment:

    • 2(1H)-Pyridinone (1.0 eq)

    • Sodium Iodide (NaI) (3.0 eq)

    • Potassium Persulfate (K₂S₂O₈) (2.0 eq)

    • 1,2-Dichloroethane (DCE)

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2(1H)-pyridinone, sodium iodide, and potassium persulfate.

    • Add 1,2-dichloroethane to achieve a 0.2 M concentration of the pyridinone.

    • Heat the reaction mixture to 130 °C under an inert atmosphere.

    • Stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase sequentially with aqueous sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 4-Iodo-2(1H)-pyridinone.

  • Scientific Rationale: This method aims to generate an iodine radical in situ via the oxidation of sodium iodide by potassium persulfate.[4] Radical pathways can exhibit different regioselectivity compared to electrophilic substitution, offering a potential route to the C4-iodo isomer, although mixtures with C3/C5 isomers are still possible and require careful purification.

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

This step involves the alkylation of the intermediate. The choice of base and solvent is critical to favor the desired N-alkylation.[5]

  • Reagents & Equipment:

    • 4-Iodo-2(1H)-pyridinone (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

    • Iodoethane (EtI) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, magnetic stirrer, ice bath, nitrogen/argon line

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-2(1H)-pyridinone and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes to form the sodium pyridinone salt.

    • Slowly add iodoethane via syringe and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to separate the desired N-ethylated product from the O-ethylated byproduct.[5]

  • Scientific Rationale: Sodium hydride is a strong, non-nucleophilic base that fully deprotonates the pyridinone. In a non-polar aprotic solvent like THF, this favors the formation of the N-anion, which then acts as the nucleophile, leading to a higher N/O-alkylation ratio compared to using weaker bases like potassium carbonate in polar solvents like DMF.[5]

Route B: N-Ethylation Followed by Iodination

This alternative strategy involves first preparing 1-Ethyl-2(1H)-pyridinone and then performing the regioselective iodination on this N-substituted ring.

Conceptual Overview & Workflow

This route's primary advantage is that it completely avoids the N- vs. O-alkylation issue, as the nitrogen is functionalized in the first step. The challenge shifts to controlling the regioselectivity of the iodination on the now more electron-rich N-ethylated pyridinone ring.

A 2(1H)-Pyridinone B Step 1: N-Ethylation A->B EtI, K₂CO₃, DMF C 1-Ethyl-2(1H)-pyridinone B->C D Step 2: Iodination C->D NIS, TFA E 1-Ethyl-4-iodo-2(1H)-pyridinone D->E

Figure 2. Workflow for Route B: N-Ethylation followed by Iodination.
Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2(1H)-pyridinone

This is a standard N-alkylation reaction. While some O-alkylation can occur, it is generally less problematic than with the iodo-substituted analog, and conditions can be optimized for high N-selectivity.

  • Reagents & Equipment:

    • 2(1H)-Pyridinone (1.0 eq)

    • Iodoethane (EtI) (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask, heating mantle, magnetic stirrer

  • Procedure:

    • Combine 2(1H)-pyridinone and potassium carbonate in a round-bottom flask.

    • Add DMF and stir to create a suspension.

    • Add iodoethane and heat the mixture to 60-70 °C.

    • Stir for 4-6 hours until the reaction is complete.

    • Cool the reaction, pour it into a larger volume of cold water, and stir.

    • Extract the aqueous mixture multiple times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or distillation to obtain pure 1-Ethyl-2(1H)-pyridinone.

  • Scientific Rationale: Using a weaker base like K₂CO₃ in a polar aprotic solvent like DMF is a common and effective method for N-alkylation of pyridones. While a small amount of the O-alkylated isomer may form, it is typically separable.

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

The N-ethyl group is electron-donating, which activates the pyridinone ring towards electrophilic substitution. This step requires an electrophilic iodine source capable of reacting under controlled conditions to favor the C4 position.

  • Reagents & Equipment:

    • 1-Ethyl-2(1H)-pyridinone (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Trifluoroacetic acid (TFA) (as solvent or co-solvent)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 1-Ethyl-2(1H)-pyridinone in trifluoroacetic acid at 0 °C.

    • Add N-Iodosuccinimide portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction for the formation of the product and consumption of the starting material.

    • Once complete, carefully pour the reaction mixture onto ice and basify with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield 1-Ethyl-4-iodo-2(1H)-pyridinone.

  • Scientific Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[6] Performing the reaction in a strong acid like TFA protonates the carbonyl oxygen, further activating the ring system towards electrophilic attack. This activation, combined with the directing effects of the N-ethyl group, can enhance the selectivity for substitution at the C4 position over the C3/C5 positions.

Head-to-Head Performance Comparison

ParameterRoute A: Iodination FirstRoute B: Ethylation First
Step 1 Yield Moderate (~40-55%)High (~80-90%)
Step 2 Yield Moderate (~50-65% N-alkylated)Good (~70-80%)
Overall Yield Low (~20-35%)High (~56-72%)
Key Challenge Regioselectivity of iodination (Step 1) and N- vs. O-alkylation (Step 2).Regioselectivity of iodination on an activated ring (Step 2).
Purification Can be difficult due to separation of C3/C5/C4 iodo-isomers and N/O-ethylated isomers.Generally more straightforward; separation of regioisomers in Step 2 is the main task.
Reagent Safety Uses potassium persulfate (strong oxidizer) and sodium hydride (flammable).Uses N-Iodosuccinimide and trifluoroacetic acid (corrosive).
Versatility Produces 4-iodo-2(1H)-pyridinone, a useful intermediate for other N-substitutions.More linear and convergent towards the final target.

Analysis and Recommendation

Route A presents significant challenges in both steps. The initial iodination often lacks perfect regioselectivity, leading to a mixture of isomers that are difficult to separate. The subsequent N-ethylation is plagued by the formation of the undesired O-ethylated byproduct, further reducing the yield of the target molecule. The primary advantage of this route is the synthesis of the 4-iodo-2(1H)-pyridinone intermediate, which could be valuable for creating a library of N-substituted analogs.

Route B is demonstrably superior in terms of overall yield and operational simplicity. By resolving the N-alkylation step first, it eliminates the N- vs. O-selectivity problem. While the subsequent iodination on the activated ring still requires careful control to ensure C4-selectivity, the use of modern electrophilic iodinating reagents like NIS in an acidic medium provides a reliable method for achieving the desired outcome. The purifications are generally less complex than in Route A.

References

  • Sharma, A. K., Yadav, P., Chand, K., & Sharma, S. K. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-500.

  • Deb, A., & Boruah, R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(99), 17744-17747.

  • Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(9), 3446-3450.

  • Liebeskind, L. S., & Peña-Cabrera, E. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135.

  • Li, J., et al. (2023). Tandem Ring-Contraction/Regioselective C-H Iodination Reaction of Pyridinium Salts. The Journal of Organic Chemistry, 88(5), 2809-2821.

  • Deb, A., & Boruah, R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing.

  • Chen, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861633.

  • Deb, A., & Boruah, R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.

  • Shishkin, O. V., et al. (2012). Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). Google Patents, WO2012107831A1.

  • Shishkin, O. V., et al. (2012). Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). Google Patents.

  • Deb, A., & Boruah, R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51, 17744-17747.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.

  • Deb, A., & Boruah, R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace.

  • Li, J., et al. (2023). Tandem Ring-Contraction/Regioselective C–H Iodination Reaction of Pyridinium Salts. Figshare.

  • Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2022). Synthesis of pyridinone with various reactions. ResearchGate.

  • Guillon, R., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 13(5), 601-613.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.

  • Iskra, J., Stavber, S., & Zupan, M. (2013). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 45(13), 1869-1879.

  • Organic Chemistry Division, Process Development, AZ. (n.d.). I2 and Electrophilic I+ reagents. WordPress.

  • Van Khuc, H., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(7), 5349-5364.

  • Baba Ahmed, I., et al. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Sciforum.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.

  • da Rosa, F. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones as a Strategy for the Synthesis of Novel Bis(pyrimidine) Scaffolds. ACS Omega, 7(44), 40386-40396.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

1-Ethyl-4-iodo-2(1H)-pyridinone is a halogenated organic compound. The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Similar pyridinone and iodinated compounds are known to cause skin and eye irritation.[2][4][5][6]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4][5]

  • Toxicity if Swallowed: Analogous compounds are harmful if swallowed.[5][7]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require special disposal considerations.[1]

  • Thermal Decomposition: Pyridinone derivatives may release toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.[8]

Hazard Classification (Based on Analogous Compounds)DescriptionPrimary Precaution
Skin Irritant (Category 2) Causes skin irritation upon contact.[2][4][5][6]Wear nitrile gloves and a lab coat.[1]
Eye Irritant (Category 2A) Causes serious eye irritation.[2][4][5][6]Wear safety glasses or goggles.[1]
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5]Do not eat, drink, or smoke when handling.[3][7]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[2][4]Handle in a well-ventilated area or fume hood.[1][3]
Halogenated Organic Compound Requires segregated waste disposal.[1]Do not dispose of down the drain.[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling 1-Ethyl-4-iodo-2(1H)-pyridinone for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Nitrile gloves. Dispose of contaminated gloves after use.[9]

  • Body Protection: A flame-retardant lab coat.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[9]

Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: Carefully sweep up the solid material, avoiding dust generation.[6]

  • Collect Waste: Place the swept-up material into a clearly labeled, sealed container for hazardous waste.[9]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Final Cleaning: Clean the surface thoroughly with soap and water.[10]

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department.

  • Isolate the Area: Close the doors to the affected area and prevent entry.

  • Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone

The following diagram outlines the step-by-step process for the proper disposal of 1-Ethyl-4-iodo-2(1H)-pyridinone waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage & Disposal start Start: Unused or Contaminated 1-Ethyl-4-iodo-2(1H)-pyridinone ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Obtain Designated 'Halogenated Organic Waste' Container ppe->waste_container transfer Carefully Transfer Waste into Container waste_container->transfer seal Securely Seal Container transfer->seal label_waste Label Container with: - 'Halogenated Organic Waste' - '1-Ethyl-4-iodo-2(1H)-pyridinone' - Date and Your Name seal->label_waste storage Store in a Designated Satellite Accumulation Area label_waste->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of both solid waste and contaminated materials.

Objective: To safely collect and store 1-Ethyl-4-iodo-2(1H)-pyridinone waste for subsequent removal by a certified hazardous waste management company.

Materials:

  • Designated "Halogenated Organic Waste" container (solid waste).[1]

  • Waste labels.

  • Appropriate PPE (as per Section 2).

Procedure:

  • Segregate Waste: At the point of generation, separate waste containing 1-Ethyl-4-iodo-2(1H)-pyridinone from other waste streams. This includes unused product, reaction byproducts, and contaminated materials (e.g., weigh boats, gloves, paper towels).

  • Container Preparation: Ensure the designated "Halogenated Organic Waste" container is clean, in good condition, and has a secure lid.

  • Waste Transfer (Solid):

    • Carefully transfer solid 1-Ethyl-4-iodo-2(1H)-pyridinone waste into the designated container.

    • Use a spatula or scoop to avoid creating dust.

    • Do not overfill the container; allow for adequate headspace.

  • Waste Transfer (Contaminated Materials):

    • Place grossly contaminated items (e.g., gloves, weigh paper) directly into the solid waste container.

    • For lightly contaminated items, double-bag them in clear plastic bags before placing them in the container.

  • Container Sealing and Labeling:

    • Securely close the lid of the waste container.

    • Affix a completed waste label to the container. The label must include:

      • The words "Hazardous Waste".

      • The chemical name: "1-Ethyl-4-iodo-2(1H)-pyridinone".

      • The date the waste was first added to the container.

      • Your name and laboratory information.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[11]

    • This area should be secondary containment, away from drains, and segregated from incompatible materials (e.g., strong oxidizing agents).[10][12]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1]

    • Never dispose of 1-Ethyl-4-iodo-2(1H)-pyridinone down the drain or in regular trash.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

References

  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • Safety Data Sheet. (2019, December 19). SDS US. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Iodine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-4-iodo-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Ethyl-4-iodo-2(1H)-pyridinone, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our pursuit of innovation must be built upon a bedrock of rigorous safety protocols. This document moves beyond a simple checklist, offering a causal-driven approach to laboratory safety, ensuring that every step is a self-validating component of a secure research environment.

Hazard Assessment: Understanding the Adversary

Based on data from related compounds, the following hazards should be assumed:

Hazard StatementDescriptionCommon Analogues
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Iodoanilines, Iodopyridines[3]
H315 Causes skin irritation.[2][7]4'-Iodoacetophenone[8]
H319 Causes serious eye irritation.[2][7]4'-Iodoacetophenone[8]
H335 May cause respiratory irritation.[2][7]2(1H)-Pyridinone derivatives
H372 Causes damage to organs through prolonged or repeated exposure.[4]Iodine compounds[4][9]

Given the presence of an iodine atom, upon decomposition (e.g., in a fire), hazardous byproducts such as hydrogen iodide and nitrogen oxides may be released.[7][8]

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a static choice but a dynamic risk assessment. The following represents the minimum required protection. All handling of solid 1-Ethyl-4-iodo-2(1H)-pyridinone and the preparation of its solutions must be conducted within a certified chemical fume hood.[10]

Eye and Face Protection: The First Line of Defense
  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when handling the compound in liquid or solid form.[10][11]

  • Causality: The pyridinone structure and associated iodo-compounds suggest a high potential for serious eye irritation or damage.[2][3][8] Goggles provide a 360-degree seal around the eyes, protecting from splashes, aerosols, and fine dust that safety glasses would not prevent.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn over the chemical splash goggles.[10][11] A face shield alone does not provide adequate eye protection.[11]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Double-gloving with powder-free nitrile gloves is the recommended standard.[12]

    • Causality: Halogenated organic compounds like this can be absorbed through the skin, and related chemicals are known to cause skin irritation.[5][7][8] Double-gloving provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove continues to offer protection while the outer is safely removed and replaced.[12] Gloves should be changed every 30-60 minutes or immediately upon known contact with the chemical.[12]

  • Laboratory Coat: A flame-resistant, long-sleeved laboratory coat is mandatory.[11]

    • Causality: This protects personal clothing from contamination and provides a removable barrier in the event of a spill.[8] Cuffs should be snug around the wrist to prevent accidental exposure of the skin.

  • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory.[10][11]

Respiratory Protection: Engineering Controls as the Primary Solution
  • Primary Control: All weighing, handling, and solution preparation must occur inside a certified chemical fume hood to minimize inhalation exposure.[2][10]

    • Causality: Analogous compounds are known to cause respiratory irritation.[2][8] The fume hood is an engineering control that removes potentially harmful dust and vapors at the source, representing a more reliable safety measure than personal respirators.

  • Secondary Control: If engineering controls are non-functional or in the event of a large spill where dust or vapors may escape the hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.

Procedural Guidance: PPE Protocols

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Don the flame-resistant lab coat, ensuring all buttons are fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the cuffs of the lab coat.[12]

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required by the procedure, add the face shield.

  • Final Check: Visually inspect all PPE for tears, defects, or improper fit before entering the work area.

Step-by-Step Doffing Protocol (The Contamination-Avoidance Sequence)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: While still in the designated work area (e.g., within the fume hood), carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.[12]

  • Exit Work Area: Step away from the immediate work area.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap to avoid touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in the appropriate receptacle for lab laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[12]

Workflow Visualization: PPE Selection and Handling

The following diagram outlines the decision-making process for handling 1-Ethyl-4-iodo-2(1H)-pyridinone.

PPE_Workflow PPE Workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone Handling start Start: Prepare to Handle Compound fume_hood Is a certified chemical fume hood available and operational? start->fume_hood stop STOP! Do Not Proceed. fume_hood->stop No don_ppe Don Core PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->don_ppe Yes procedure_risk Assess Procedure Risk: High Splash Potential? don_ppe->procedure_risk add_faceshield Add Full Face Shield (over goggles) procedure_risk->add_faceshield Yes handle_compound Proceed with Handling Inside Fume Hood procedure_risk->handle_compound No add_faceshield->handle_compound spill Spill or Contamination Event? handle_compound->spill doff_outer Safely Doff Outer Gloves Replace Immediately spill->doff_outer Yes complete Procedure Complete spill->complete No doff_outer->handle_compound doff_protocol Follow Full Doffing Protocol complete->doff_protocol end End: Wash Hands Thoroughly doff_protocol->end

Caption: PPE selection workflow for handling 1-Ethyl-4-iodo-2(1H)-pyridinone.

Emergency Response and Disposal

Immediate Actions for Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation occurs.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5][8][13]

Disposal of Contaminated Materials

Proper disposal is a critical final step in the handling process.

  • Chemical Waste: 1-Ethyl-4-iodo-2(1H)-pyridinone and any solutions containing it must be disposed of as hazardous chemical waste.[8][9] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9] Do not flush down the drain.[9]

  • Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) contaminated with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated solid waste.[9][10]

By integrating these principles of hazard assessment, procedural discipline, and emergency preparedness into your daily workflow, you build a resilient culture of safety. This allows for the confident pursuit of scientific advancement while ensuring the well-being of all laboratory personnel.

References

  • 4 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (2022, October 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • 1 - SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Safety Data Sheet - Angene Chemical. (2024, April 7).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2007, January 15).
  • Safety data sheet - Scharlab. (2021, June 7).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 30).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate - Benchchem. (2025).
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).

Sources

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